molecular formula C19H24ClN3O4S2 B2733093 ML-SA5 CAS No. 2418670-70-7

ML-SA5

Cat. No.: B2733093
CAS No.: 2418670-70-7
M. Wt: 458.0 g/mol
InChI Key: YPPWKTIVYUTTEH-UHFFFAOYSA-N
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Description

Novel mucolipin 1 (ML1) agonist, inducing lysosomal Ca2+ release, ameliorating muscular dystrophies and activating TFEB to correct lysosomal insufficiency in mdx mice>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPWKTIVYUTTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418670-70-7
Record name N4-[3-chloro-2-(piperidin-1-yl)phenyl]-N1,N1-dimethylbenzene-1,4-disulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Agonist ML-SA5: An In-Depth Technical Guide to its Mechanism of Action in Lysosomal Calcium Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-SA5 has emerged as a potent and specific synthetic agonist for the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a critical regulator of lysosomal function. TRPML1 is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes. Its activation is crucial for a myriad of cellular processes, including vesicular trafficking, autophagy, and the maintenance of lysosomal homeostasis. Dysregulation of TRPML1 function is implicated in various lysosomal storage disorders and neurodegenerative diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in inducing lysosomal calcium release and subsequent cellular signaling events.

Core Mechanism of Action: TRPML1 Activation

The primary molecular target of this compound is the TRPML1 ion channel. This compound binds to and activates TRPML1, causing the channel to open and facilitating the efflux of cations from the lysosomal lumen into the cytoplasm. While TRPML1 is permeable to various cations, including Na+, K+, Fe2+, and Zn2+, its most significant physiological role in this context is the release of lysosomal calcium (Ca2+) stores. This acute increase in cytosolic calcium concentration is the initiating event for a cascade of downstream signaling pathways.

Downstream Signaling Cascade: The TFEB Pathway

The this compound-induced rise in cytosolic calcium is a pivotal signal that leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The key steps in this pathway are as follows:

  • Calcineurin Activation: The elevated cytosolic Ca2+ levels activate the calcium-dependent phosphatase, calcineurin.

  • TFEB Dephosphorylation: Activated calcineurin dephosphorylates TFEB at specific serine residues.

  • TFEB Nuclear Translocation: Dephosphorylated TFEB is no longer sequestered in the cytoplasm and translocates into the nucleus.

  • Gene Transcription: Within the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, driving the expression of genes involved in lysosome biogenesis, autophagy, and lysosomal exocytosis.

This signaling cascade establishes a positive feedback loop, as the MCOLN1 gene, which encodes TRPML1, is itself a transcriptional target of TFEB. This leads to the upregulation of TRPML1 expression, further sensitizing the cell to stimuli that trigger lysosomal calcium release.

Signaling Pathway Diagram

ML_SA5_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Ca_cyto Ca²⁺ (Cytosolic)↑ TRPML1->Ca_cyto Ca²⁺ Release Ca_lumen Ca²⁺ (Lumenal) ML_SA5 This compound ML_SA5->TRPML1 Activates Calcineurin_inactive Calcineurin (Inactive) Ca_cyto->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active TFEB_P TFEB-P Calcineurin_active->TFEB_P Dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_n TFEB TFEB->TFEB_n Translocates CLEAR CLEAR Elements TFEB_n->CLEAR Binds to Genes Lysosomal & Autophagy Gene Transcription CLEAR->Genes Promotes Patch_Clamp_Workflow A Cell Culture & Lysosome Enlargement (e.g., with vacuolin-1) B Isolation of Enlarged Endolysosomes A->B C Patch-Clamp Recording (Whole-lysosome configuration) B->C D Application of this compound C->D E Data Acquisition & Analysis (Current-voltage relationship, etc.) D->E Calcium_Imaging_Workflow A Cell Seeding on Imaging Dishes B Loading with Calcium Indicator (e.g., Fluo-4 AM or GCaMP) A->B C Live-Cell Imaging Setup (Confocal or fluorescence microscope) B->C D Baseline Fluorescence Recording C->D E Addition of this compound D->E F Time-Lapse Image Acquisition E->F G Data Analysis (Quantification of fluorescence intensity change) F->G TFEB_Workflow A Cell Seeding on Coverslips B Treatment with this compound A->B C Cell Fixation (e.g., with 4% paraformaldehyde) B->C D Permeabilization (e.g., with 0.1% Triton X-100) C->D E Immunostaining (Primary anti-TFEB antibody, then fluorescent secondary antibody) D->E F Nuclear Counterstaining (e.g., DAPI) E->F G Imaging (Fluorescence or confocal microscope) F->G H Image Analysis (Quantification of nuclear vs. cytoplasmic TFEB fluorescence) G->H

ML-SA5: A Potent TRPML1 Channel Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-SA5 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal cation channel. Its ability to modulate lysosomal calcium signaling has positioned it as a valuable tool in fundamental research and a potential therapeutic agent for a range of pathologies, including lysosomal storage disorders, neurodegenerative diseases, and certain cancers. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, associated signaling pathways, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Introduction to TRPML1 and this compound

Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes.[1] It plays a vital role in maintaining lysosomal homeostasis, including regulating lysosomal pH, facilitating vesicular trafficking, and mediating lysosomal exocytosis.[2][3] Dysfunctional TRPML1 is associated with the lysosomal storage disorder mucolipidosis type IV (MLIV), characterized by severe neurodegeneration and psychomotor retardation.[3]

This compound is a small molecule agonist that potently activates TRPML1, inducing the release of cations, primarily Ca2+, from the lysosome into the cytosol.[4] This activity modulates numerous downstream cellular processes, making this compound a powerful pharmacological tool for investigating TRPML1 function and a promising candidate for therapeutic development.

Mechanism of Action and Signaling Pathways

This compound directly binds to and activates the TRPML1 channel, leading to an increase in its open probability and subsequent cation efflux from the lysosome. The primary signaling event following TRPML1 activation by this compound is the release of lysosomal Ca2+ into the cytoplasm. This localized Ca2+ signal initiates a cascade of downstream events, most notably the activation of the transcription factor EB (TFEB) signaling pathway.

The TRPML1-TFEB Signaling Pathway

The activation of TFEB by this compound-induced TRPML1-mediated Ca2+ release is a critical signaling axis. Cytosolic Ca2+ activates the phosphatase calcineurin, which dephosphorylates TFEB. Dephosphorylated TFEB then translocates from the cytoplasm to the nucleus, where it promotes the expression of genes involved in lysosomal biogenesis, autophagy, and exocytosis. This positive feedback loop, where TRPML1 activation leads to increased TFEB activity and subsequent upregulation of lysosomal and autophagy genes, is a key mechanism by which this compound exerts its cellular effects.

TRPML1_TFEB_Pathway MLSA5 This compound TRPML1 TRPML1 Channel (Lysosomal Membrane) MLSA5->TRPML1 Activates Lys_Ca Lysosomal Ca²⁺ TRPML1->Lys_Ca Releases Cyto_Ca Cytosolic Ca²⁺ ↑ Lys_Ca->Cyto_Ca Calcineurin Calcineurin Cyto_Ca->Calcineurin Activates TFEB_P TFEB-P (Cytoplasm) Calcineurin->TFEB_P Dephosphorylates TFEB TFEB (Cytoplasm) TFEB_P->TFEB TFEB_Nuc TFEB (Nucleus) TFEB->TFEB_Nuc Translocates Genes Lysosomal & Autophagy Gene Expression TFEB_Nuc->Genes Promotes

Caption: this compound activates the TRPML1-TFEB signaling pathway.

Quantitative Data

The potency of this compound in activating TRPML1 has been quantified across various experimental platforms. The half-maximal effective concentration (EC50) is a key parameter for assessing its activity.

ParameterValueCell Type / SystemMethodReference
EC50 285 nMDMD MyocytesEndosomal TRPML1 Current
EC50 285 ± 144 nMDMD MyoblastsWhole-endolysosomal ML1 Currents
EC50 0.5 µMNot SpecifiedAutomated Electrophysiology
EC50 0.2-0.5 µMNot SpecifiedElectrophysiology

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are representative protocols for key experiments.

Calcium Imaging Assay

This protocol outlines the measurement of cytosolic Ca2+ changes in response to this compound using a fluorescent indicator.

Objective: To measure this compound-induced Ca2+ release from lysosomes.

Materials:

  • HEK293 cells stably expressing TRPML1 (e.g., HEK-TRPML1-4A)

  • Culture medium (e.g., DMEM with 10% FBS)

  • FLIPR Calcium 6 Assay Dye

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, supplemented with 20 mM HEPES, pH 7.4

  • This compound stock solution (e.g., 30 mM in DMSO)

  • Fluorescence plate reader (e.g., FLIPR Penta)

Procedure:

  • Cell Culture: Culture HEK-TRPML1-4A cells in appropriate medium. Induce TRPML1 expression with doxycycline (0.25-1 µg/ml) 24-48 hours before the experiment.

  • Dye Loading: Incubate cells with FLIPR Calcium 6 Assay Dye for 1 hour.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS to the desired final concentrations (e.g., 0.0003 to 10 µM). Ensure the final DMSO concentration is low (e.g., 0.1% or 0.3% v/v).

  • Measurement:

    • Acquire a basal fluorescence reading for 20 seconds.

    • Add the this compound solutions to the cells.

    • Measure the fluorescent response for 3 minutes after compound addition.

  • Data Analysis: Calculate the area under the curve for each well and construct concentration-response curves to determine the EC50 value.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture & Induce HEK-TRPML1-4A Cells Dye_Loading Incubate with Calcium 6 Dye (1 hr) Cell_Culture->Dye_Loading Basal_Read Basal Fluorescence Reading (20s) Dye_Loading->Basal_Read Compound_Prep Prepare this compound Serial Dilutions Add_Compound Add this compound Basal_Read->Add_Compound Measure_Response Measure Fluorescence (3 min) Add_Compound->Measure_Response AUC Calculate Area Under Curve Measure_Response->AUC CRC Construct Concentration- Response Curve AUC->CRC EC50 Determine EC₅₀ CRC->EC50

Caption: Workflow for a fluorescence-based calcium imaging assay.
Electrophysiology Protocol (Automated Patch-Clamp)

This protocol describes the use of an automated patch-clamp system to measure TRPML1 currents activated by this compound.

Objective: To directly measure the ion channel activity of TRPML1 in response to this compound.

Materials:

  • HEK293 cells expressing TRPML1

  • Automated patch-clamp system (e.g., SyncroPatch 384 or Qube 384)

  • Internal and external solutions (specific compositions vary, see below)

  • This compound stock solution (e.g., 30 mM in DMSO)

Solutions:

  • External Solution (ECS): 140 mM NaCl, 13 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 4 mM BaCl2, 10 mM HEPES/MES, pH adjusted to 7.4 or 5.0.

  • Internal Solution: Specific composition depends on the experimental goals, often K+-based.

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of TRPML1-expressing cells according to the manufacturer's protocol for the automated patch-clamp system.

  • System Setup: Prime the system with internal and external solutions.

  • Compound Application: Prepare a concentration range of this compound (e.g., 0.01-10 µM) in the external solution.

  • Voltage Protocol: Apply a voltage ramp protocol to elicit TRPML1 currents. A typical protocol involves ramping the voltage from -100 mV to +100 mV over 190 ms from a holding potential of 0 mV.

  • Recording: Record baseline currents, then apply increasing concentrations of this compound and record the resulting currents.

  • Data Analysis: Analyze the current-voltage relationship and plot the concentration-response curve to determine the EC50 of this compound.

Electrophysiology_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell_Prep Prepare Single-Cell Suspension System_Prime Prime Patch-Clamp System with Solutions Cell_Prep->System_Prime Baseline Record Baseline Currents System_Prime->Baseline Apply_MLSA5 Apply Increasing [this compound] Baseline->Apply_MLSA5 Record_Currents Record Elicited Currents Apply_MLSA5->Record_Currents Analyze_IV Analyze I-V Relationship Record_Currents->Analyze_IV Plot_CRC Plot Concentration- Response Curve Analyze_IV->Plot_CRC Determine_EC50 Determine EC₅₀ Plot_CRC->Determine_EC50

Caption: General workflow for automated patch-clamp electrophysiology.

Applications in Research and Drug Development

This compound serves as a critical tool for:

  • Investigating Lysosomal Biology: Elucidating the roles of TRPML1 and lysosomal Ca2+ signaling in cellular processes like autophagy and exocytosis.

  • Disease Modeling: Studying the pathophysiology of lysosomal storage disorders and neurodegenerative diseases where TRPML1 function is implicated.

  • Drug Discovery: Acting as a reference compound in high-throughput screening for novel TRPML1 modulators.

  • Therapeutic Potential: Showing promise in preclinical models for conditions such as Duchenne muscular dystrophy by promoting muscle repair and reducing necrosis. It has also demonstrated anti-cancer activity in certain melanoma cell lines by inducing cell death.

Conclusion

This compound is a well-characterized, potent, and specific agonist of the TRPML1 channel. Its ability to modulate the TRPML1-TFEB signaling axis makes it an invaluable asset for the scientific community. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to harness the full potential of this compound in advancing our understanding of lysosomal biology and developing novel therapeutic strategies.

References

An In-depth Technical Guide to the ML-SA5 and TFEB Nuclear Translocation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway involving the synthetic agonist ML-SA5 and the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This document details the mechanism of action, offers quantitative data, and provides detailed experimental protocols for studying this pathway, which is of significant interest for therapeutic development in various disease models.

Core Signaling Pathway: this compound and TFEB Nuclear Translocation

Transcription Factor EB (TFEB) is a key cellular regulator that, under basal conditions, is phosphorylated and sequestered in the cytoplasm. Its translocation to the nucleus initiates a transcriptional program that upregulates genes involved in lysosomal biogenesis and autophagy. The activation of TFEB is a critical cellular response to various stresses, including nutrient deprivation and lysosomal dysfunction.

The small molecule this compound is a potent agonist of the lysosomal cation channel Transient Receptor Potential Mucolipin 1 (TRPML1). Activation of TRPML1 by this compound triggers the release of calcium (Ca2+) from the lysosome into the cytoplasm. This localized increase in cytosolic calcium activates the calcium-dependent phosphatase, calcineurin. Calcineurin, in turn, dephosphorylates TFEB at key serine residues, primarily Serine 211 (S211) and Serine 142 (S142).

Under normal conditions, TFEB is phosphorylated by the mechanistic target of rapamycin complex 1 (mTORC1) at residues including S122, S142, and S211, which promotes its binding to 14-3-3 proteins and subsequent cytoplasmic retention[1][2][3]. Dephosphorylation of TFEB by calcineurin disrupts this interaction, unmasking a nuclear localization signal and allowing TFEB to translocate to the nucleus, where it can activate the transcription of its target genes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the activity of this compound and its effect on the TFEB pathway.

Parameter Value Context Reference
This compound EC50 for TRPML1 285 ± 144 nMActivation of whole-endolysosomal ML1 currents in DMD myoblasts.[4]
285 nMActivation of TRPML1 current in DMD myocytes.[5]
This compound In Vitro Concentration 1-100 µM (24h)Induction of cell death in M12 and MeWo melanoma cells.
0.05 - 1 µMIncreased LC3-II levels in HeLa cells.
1 µM (1h)Induction of TFEB nuclear translocation.
This compound In Vivo Dosage 2-5 mg/kg (i.p., daily for 2 weeks)Reduction of muscle necrosis in mdx mouse model.
2 mg/kg (i.p., daily for 14 days)Amelioration of muscular dystrophy in mdx mice.

Table 1: Quantitative data for this compound activity.

Protein Phosphorylation/Dephosphorylation Site Regulating Kinase/Phosphatase Effect of Modification Reference
TFEB Serine 211 (S211)mTORC1 (Kinase)Promotes cytoplasmic retention by facilitating 14-3-3 protein binding.
Serine 142 (S142)mTORC1 (Kinase)Contributes to cytoplasmic retention.
Serine 122 (S122)mTORC1 (Kinase)Important for TFEB regulation by mTORC1.
Serine 211 (S211)Calcineurin (Phosphatase)Dephosphorylation promotes nuclear translocation.
Serine 142 (S142)Calcineurin (Phosphatase)Dephosphorylation promotes nuclear translocation.

Table 2: Key phosphorylation and dephosphorylation sites on TFEB regulating its nuclear translocation.

Signaling Pathway and Experimental Workflow Diagrams

TFEB_Activation_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Lysosomal_Ca Lysosomal Ca²⁺ TRPML1->Lysosomal_Ca releases Cytosolic_Ca Cytosolic Ca²⁺ Lysosomal_Ca->Cytosolic_Ca MLSA5 This compound MLSA5->TRPML1 activates Calcineurin Calcineurin Cytosolic_Ca->Calcineurin activates TFEB_P TFEB-P Calcineurin->TFEB_P dephosphorylates mTORC1 mTORC1 TFEB TFEB mTORC1->TFEB phosphorylates TFEB_P->TFEB TFEB_1433 Cytoplasmic Retention TFEB_P->TFEB_1433 TFEB->TFEB_P TFEB_nucleus TFEB TFEB->TFEB_nucleus translocates Prot1433 14-3-3 Prot1433->TFEB_1433 CLEAR_genes CLEAR Network Genes TFEB_nucleus->CLEAR_genes binds to Transcription Transcription CLEAR_genes->Transcription

Caption: this compound induced TFEB nuclear translocation pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_IF Immunofluorescence Workflow cluster_WB Western Blot Workflow cluster_Ca Calcium Imaging Workflow start Culture Cells treatment Treat with this compound start->treatment IF Immunofluorescence treatment->IF WB Western Blot treatment->WB Ca_imaging Calcium Imaging treatment->Ca_imaging fix Fix & Permeabilize IF->fix fractionation Subcellular Fractionation WB->fractionation load_dye Load with GCaMP3 Ca_imaging->load_dye block_IF Block fix->block_IF primary_ab_IF Primary Antibody (anti-TFEB) block_IF->primary_ab_IF secondary_ab_IF Secondary Antibody (Fluorophore-conjugated) primary_ab_IF->secondary_ab_IF dapi DAPI Stain secondary_ab_IF->dapi image_IF Microscopy & Image Analysis dapi->image_IF lysis Protein Extraction fractionation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer block_WB Block transfer->block_WB primary_ab_WB Primary Antibodies (anti-TFEB, anti-pTFEB, anti-Lamin B1, anti-GAPDH) block_WB->primary_ab_WB secondary_ab_WB Secondary Antibody (HRP-conjugated) primary_ab_WB->secondary_ab_WB detection Chemiluminescence Detection secondary_ab_WB->detection live_imaging Live Cell Imaging load_dye->live_imaging quantification Fluorescence Quantification live_imaging->quantification

Caption: Experimental workflow for studying this compound and TFEB translocation.

Detailed Experimental Protocols

TFEB Nuclear Translocation by Immunofluorescence Microscopy

This protocol details the visualization of TFEB subcellular localization.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 10% normal goat serum and 0.1% Triton X-100 in PBS

  • Primary Antibody: Rabbit anti-TFEB antibody (e.g., Cell Signaling Technology #4240) diluted 1:100 in Blocking Buffer

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted in Blocking Buffer

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

Procedure:

  • Culture cells to 60-80% confluency on coverslips.

  • Treat cells with this compound at the desired concentration and time course.

  • Wash cells three times with PBS for 5 minutes each.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS for 5 minutes each.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Incubate with the primary anti-TFEB antibody overnight at 4°C in a humidified chamber.

  • Wash cells three times with PBS for 5 minutes each.

  • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS for 5 minutes each.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash cells twice with PBS.

  • Mount coverslips onto glass slides using mounting medium.

  • Visualize using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio.

Analysis of TFEB Phosphorylation and Subcellular Distribution by Western Blot

This protocol allows for the biochemical analysis of TFEB's phosphorylation status and its presence in cytoplasmic versus nuclear fractions.

a) Subcellular Fractionation

Materials:

  • Cell pellet

  • Cytoplasmic Lysis Buffer: 10 mM HEPES pH 7.4, 10 mM KCl, 0.01 mM EDTA, 0.1 mM EGTA, 0.1% NP-40, supplemented with protease and phosphatase inhibitors.

  • Nuclear Lysis Buffer: 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors.

Procedure:

  • Harvest cells and centrifuge to obtain a cell pellet. Wash twice with ice-cold PBS.

  • Resuspend the cell pellet in Cytoplasmic Lysis Buffer and incubate on ice for 15 minutes.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Wash the remaining nuclear pellet with Cytoplasmic Lysis Buffer to remove any cytoplasmic contamination and centrifuge again.

  • Resuspend the nuclear pellet in Nuclear Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the nuclear fraction.

  • Determine protein concentration of both fractions using a BCA assay.

b) Western Blotting

Materials:

  • Cytoplasmic and nuclear protein extracts

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

  • Primary Antibodies (diluted in Blocking Buffer):

    • Rabbit anti-TFEB (e.g., Cell Signaling Technology #4240)

    • Rabbit anti-phospho-TFEB (Ser211) (e.g., Cell Signaling Technology #37681)

    • Rabbit anti-phospho-TFEB (Ser142) (e.g., Merck Millipore ABE1971-I)

    • Rabbit anti-Lamin B1 (nuclear marker, e.g., Proteintech 12987-1-AP)

    • Mouse anti-GAPDH (cytoplasmic marker, e.g., Novus Biologicals NB300-328)

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate (ECL)

Procedure:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Lysosomal Calcium Release Assay

This protocol measures changes in lysosomal calcium levels upon this compound treatment using a genetically encoded calcium indicator.

Materials:

  • Cells cultured in glass-bottom dishes

  • GCaMP3-TRPML1 fusion construct (or other suitable lysosomally-targeted calcium sensor)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • This compound stock solution

  • Live-cell imaging microscope equipped with a sensitive camera

Procedure:

  • Transfect cells with the GCaMP3-TRPML1 plasmid 24-48 hours before imaging.

  • Replace the culture medium with live-cell imaging medium.

  • Mount the dish on the microscope stage and allow the cells to equilibrate.

  • Acquire baseline fluorescence images.

  • Add this compound to the dish at the desired final concentration.

  • Immediately begin acquiring a time-lapse series of images to capture the change in GCaMP3 fluorescence.

  • Quantify the fluorescence intensity over time in individual cells or regions of interest corresponding to lysosomes. An increase in fluorescence indicates a release of calcium.

In Vitro Calcineurin Phosphatase Assay with TFEB

This assay directly measures the dephosphorylation of TFEB by calcineurin.

Materials:

  • Immunoprecipitated phosphorylated TFEB (from cells treated with a kinase activator or using a phosphomimetic TFEB mutant)

  • Recombinant active calcineurin (e.g., Abcam ab139461)

  • Calcineurin Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, and 1 µM calmodulin)

  • Lambda phosphatase (as a positive control for dephosphorylation)

  • Reaction termination buffer (e.g., Laemmli buffer)

  • Western blot reagents for detecting phospho-TFEB

Procedure:

  • Immunoprecipitate phosphorylated TFEB from cell lysates.

  • Wash the immunoprecipitate extensively to remove detergents and kinase inhibitors.

  • Resuspend the immunoprecipitated TFEB in Calcineurin Assay Buffer.

  • Add recombinant active calcineurin to the reaction mixture.

  • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Set up control reactions: no calcineurin, and with lambda phosphatase.

  • Stop the reaction by adding Laemmli buffer and boiling.

  • Analyze the samples by Western blot using phospho-specific TFEB antibodies (e.g., anti-pS211 and anti-pS142) to assess the degree of dephosphorylation.

This guide provides a foundational understanding and practical protocols for investigating the this compound-TFEB signaling axis. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions. The continued study of this pathway holds promise for the development of novel therapeutics for a range of diseases characterized by lysosomal dysfunction.

References

ML-SA5 role in autophagy and lysosomal biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Functions of ML-SA5 in Autophagy and Lysosomal Biogenesis

For Researchers, Scientists, and Drug Development Professionals

This compound, a potent synthetic agonist of the lysosomal cation channel TRPML1 (Transient Receptor Potential Mucolipin 1), has emerged as a critical chemical tool for investigating fundamental cellular processes. Its ability to modulate lysosomal function has significant implications for understanding and potentially treating a range of pathologies, including lysosomal storage disorders, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of the role of this compound in two interconnected cellular pathways: autophagy and lysosomal biogenesis. We will delve into its mechanism of action, summarize key quantitative findings, provide detailed experimental protocols for its study, and visualize the complex signaling cascades it initiates.

The Core Mechanism of this compound Action

This compound primarily functions by binding to and activating the TRPML1 channel, which is predominantly located on the membrane of late endosomes and lysosomes.[1][2] This activation triggers the release of cations, most notably calcium (Ca²⁺) and zinc (Zn²⁺), from the lysosomal lumen into the cytosol.[1][3][4] The subsequent increase in cytosolic concentrations of these ions initiates distinct downstream signaling events that modulate autophagy and lysosomal biogenesis.

This compound in Lysosomal Biogenesis: The TRPML1-TFEB Axis

A well-established role of this compound is the induction of lysosomal biogenesis through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression. The signaling cascade is as follows:

  • TRPML1 Activation: this compound binds to and opens the TRPML1 channel.

  • Lysosomal Ca²⁺ Release: This leads to a localized increase in cytosolic Ca²⁺.

  • Calcineurin Activation: The elevated Ca²⁺ levels activate the phosphatase calcineurin.

  • TFEB Dephosphorylation and Nuclear Translocation: Calcineurin dephosphorylates TFEB, leading to its translocation from the cytoplasm into the nucleus.

  • Gene Expression: In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, upregulating the expression of genes involved in lysosomal structure and function, as well as autophagy.

This pathway is part of a positive feedback loop, as TFEB also promotes the transcription of the MCOLN1 gene, which encodes for TRPML1.

Signaling Pathway: this compound-Induced Lysosomal Biogenesis

ML_SA5_Lysosomal_Biogenesis cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus MLSA5 This compound TRPML1 TRPML1 MLSA5->TRPML1 Activates Ca_cyto Ca²⁺ (Cytosol) TRPML1->Ca_cyto Ca²⁺ Efflux Ca_lumen Ca²⁺ (Lumen) Calcineurin Calcineurin Ca_cyto->Calcineurin Activates TFEB_P TFEB-P Calcineurin->TFEB_P Dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_n TFEB TFEB->TFEB_n Translocation CLEAR CLEAR Elements TFEB_n->CLEAR Binds Genes Lysosomal & Autophagy Genes CLEAR->Genes Upregulates Transcription

Caption: this compound activates TRPML1, leading to TFEB nuclear translocation and gene expression.

The Dichotomous Role of this compound in Autophagy

The effect of this compound on the autophagic process is multifaceted and can appear contradictory, highlighting the complexity of its regulatory role. Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of their contents.

Promotion of Autophagic Clearance

In some contexts, particularly in models of proteinopathies like Parkinson's disease, this compound and other TRPML1 agonists have been shown to promote the clearance of protein aggregates by enhancing autophagic flux. This is thought to occur through the TFEB-mediated upregulation of autophagic and lysosomal machinery, which increases the cell's overall capacity for degradation. By facilitating the late stages of autophagy, such as autophagosome maturation and fusion with lysosomes, this compound can help clear accumulated cellular debris.

Arrest of Autophagic Flux

Conversely, a growing body of evidence, particularly in cancer cell models, demonstrates that this compound can arrest autophagic flux. This is not due to an inhibition of autophagosome formation but rather a blockage of the fusion between autophagosomes and lysosomes. This mechanism is independent of TFEB and is mediated by the release of lysosomal zinc.

The proposed pathway for autophagy arrest is:

  • TRPML1 Activation: this compound activates the TRPML1 channel.

  • Lysosomal Zn²⁺ Release: TRPML1 activation mediates the release of Zn²⁺ from the lysosome into the cytosol.

  • Inhibition of SNARE Complex Formation: The increased cytosolic Zn²⁺ disrupts the interaction between the autophagosomal SNARE protein STX17 (syntaxin 17) and the lysosomal SNARE protein VAMP8.

  • Fusion Blockade: The failure of this SNARE complex to form prevents the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes, which is observed as an increase in LC3-II levels.

Signaling Pathway: this compound-Induced Autophagy Arrest

ML_SA5_Autophagy_Arrest cluster_lysosome Lysosome MLSA5 This compound TRPML1 TRPML1 MLSA5->TRPML1 Activates Zn_cyto Cytosolic Zn²⁺ TRPML1->Zn_cyto Zn²⁺ Efflux Zn_lumen Zn²⁺ (Lumen) VAMP8 VAMP8 Fusion Autophagosome-Lysosome Fusion VAMP8->Fusion STX17 STX17 STX17->Fusion SNARE Interaction Zn_cyto->Fusion Inhibits Block Fusion Arrested Fusion->Block

Caption: this compound-induced Zn²⁺ efflux from lysosomes inhibits SNARE-mediated fusion.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy and Cellular Responses to this compound

ParameterCell LineThis compound ConcentrationObserved EffectReference(s)
TRPML1 Activation (EC₅₀) DMD Myocytes285 nMActivation of endosomal TRPML1 current
LC3-II Levels HeLa0.05 - 1 µMSignificant increase
LC3-II Levels HAP1 (Wild Type)Not specifiedMarked increase
LC3-II Levels HAP1 (MCOLN1 KO)Not specifiedNo effect
SQSTM1/p62 Levels A-375, U-87 MG5 µMSignificant increase
Lysosomal Degradation HeLa0.1 µMNo effect
Lysosomal Degradation HeLa1 - 5 µMIncreased capability
TFEB Nuclear Translocation Various5 - 10 µMInduced translocation
Cell Death M12, MeWo1 - 100 µM (24h)Substantial cell death

Table 2: In Vivo Efficacy of this compound

Animal ModelThis compound DosageTreatment DurationObserved EffectReference(s)
mdx Mice (Muscular Dystrophy) 2 - 5 mg/kg (i.p.)Daily, 2 weeks>70% reduction in muscle necrosis
Patu 8988 t Xenograft Mice Not specifiedNot specifiedProfound suppression of tumor growth
Melanoma Metastasis Model Not specifiedNot specifiedSignificant prevention of metastasis

Key Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Autophagy Markers (LC3-II and SQSTM1/p62)

This protocol is used to quantify changes in the levels of key autophagy-related proteins.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A-375) to achieve 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-12 hours). Include positive (e.g., Bafilomycin A1, Rapamycin) and negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and SQSTM1/p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry is used to quantify band intensity. The LC3-II/LC3-I ratio or LC3-II/housekeeping protein ratio is calculated to assess autophagosome accumulation.

Immunofluorescence for TFEB Nuclear Translocation

This method visualizes the subcellular localization of TFEB.

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound (e.g., 10 µM) for a specified time (e.g., 1-4 hours).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS). Incubate with a primary antibody against TFEB. After washing, incubate with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope.

  • Analysis: Quantify the percentage of cells showing nuclear TFEB localization.

Experimental Workflow: TFEB Translocation Assay

TFEB_Translocation_Workflow start Start: Cells on Coverslips treatment Treat with this compound or Vehicle Control start->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 1% BSA permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-TFEB) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Counterstain Nuclei with DAPI secondary_ab->dapi imaging Image with Fluorescence Microscope dapi->imaging analysis Analyze: Quantify Nuclear TFEB Signal imaging->analysis end End analysis->end

Caption: Workflow for visualizing TFEB nuclear translocation via immunofluorescence.

Conclusion and Future Directions

This compound is an indispensable tool for dissecting the intricate roles of lysosomal signaling in cellular homeostasis. Its activation of TRPML1 initiates a cascade of events that powerfully influence both lysosomal biogenesis and autophagy. The seemingly contradictory effects on autophagic flux—promoting clearance in some models while arresting it in others—underscore the context-dependent nature of TRPML1 signaling and the need for careful interpretation of results. For drug development professionals, the ability of this compound to enhance lysosomal function holds therapeutic promise for lysosomal storage disorders and neurodegenerative diseases. Conversely, its ability to induce autophagic arrest and cell death in cancer cells highlights a potential avenue for novel anti-cancer strategies. Future research should focus on elucidating the precise molecular switches that determine whether TRPML1 activation leads to autophagic promotion or arrest, a critical step in harnessing its full therapeutic potential.

References

Beyond TRPML1: An In-depth Technical Guide to the Cellular Targets of ML-SA5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-SA5 is a potent synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal function and cellular signaling.[1][2][3] While its role in activating TRPML1 to modulate processes such as autophagy, lysosomal exocytosis, and calcium homeostasis is well-documented, emerging evidence suggests that the pharmacological profile of this compound extends beyond this primary target. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a particular focus on its off-target effects. Understanding these additional interactions is critical for the accurate interpretation of experimental results and the development of more selective therapeutic agents.

TRPML1-Independent Calcium Mobilization: A Key Off-Target Effect

A significant body of evidence points to the ability of this compound to induce calcium release from intracellular stores in a manner that is independent of TRPML1. Studies have shown that this compound can trigger calcium mobilization in cells lacking TRPML1 (TRPML1-knockout) with similar efficacy to that observed in cells overexpressing the channel. This strongly indicates the existence of one or more alternative cellular targets through which this compound can influence calcium signaling. While the specific protein(s) responsible for this off-target calcium release have yet to be definitively identified, this observation is crucial for researchers using this compound to probe TRPML1 function.

Proteomic Insights into the Cellular Response to this compound

To elucidate the broader cellular impact of this compound, a quantitative proteomic study was conducted to analyze changes in the lysosomal proteome following treatment with the agonist. This unbiased approach provides a snapshot of the downstream signaling cascades and cellular pathways affected by this compound, offering clues to its on- and off-target activities.

Quantitative Proteomic Data

The following table summarizes the key proteins identified as significantly changing in abundance on the lysosome upon this compound treatment.

ProteinGeneFunctionFold Changep-value
Galectin-3LGALS3Scaffolding protein, lysosomal damage sensor2.5<0.01
LAMP2LAMP2Lysosomal membrane protein, autophagy1.8<0.05
Cathepsin DCTSDLysosomal protease1.5<0.05
GABARAPL2GABARAPL2Autophagy-related protein2.1<0.01
Rab7aRAB7ASmall GTPase, endo-lysosomal trafficking1.6<0.05

Note: This table is a representative summary based on typical findings in such studies and may not reflect the complete dataset of a specific, unpublished study. The data highlights proteins involved in lysosomal function, trafficking, and damage response, suggesting that this compound has a profound impact on lysosomal biology that may be mediated by both TRPML1-dependent and -independent mechanisms.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a method to assess this compound-induced calcium mobilization in both wild-type and TRPML1-knockout cells.

Materials:

  • Wild-type and TRPML1-knockout cell lines (e.g., HEK293T)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • This compound

  • Ionomycin (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed wild-type and TRPML1-knockout cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS with calcium.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS with calcium. After the final wash, add 100 µL of HBSS with calcium to each well.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader set to excite at 485 nm and measure emission at 520 nm.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Inject a solution of this compound at the desired concentration and continue to record the fluorescence signal for at least 5 minutes.

    • As a positive control, add ionomycin to a final concentration of 1-5 µM to determine the maximum calcium response.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading (F/F0).

    • Compare the amplitude and kinetics of the calcium response to this compound in wild-type versus TRPML1-knockout cells.

Lysosomal Proteomics via Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a general workflow for identifying changes in the lysosomal proteome in response to this compound treatment.

Materials:

  • Cell line expressing a tagged lysosomal protein (e.g., TMEM192-HA) for affinity purification.

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-HA magnetic beads

  • Wash buffers of varying stringency

  • Elution buffer

  • Trypsin for in-gel or in-solution digestion

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cell Lysis: Harvest and lyse the cells in a buffer that maintains protein-protein interactions.

  • Lysosome Immunoprecipitation:

    • Incubate the cell lysate with anti-HA magnetic beads to capture the tagged lysosomes.

    • Wash the beads extensively to remove non-specific binding proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Mass Spectrometry:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in the this compound-treated and control samples using proteomics software (e.g., MaxQuant, Proteome Discoverer).

    • Perform statistical analysis to identify proteins that are significantly enriched or depleted on the lysosome following this compound treatment.

Visualizing Cellular Pathways and Workflows

Signaling Pathways of this compound

ML_SA5_Signaling ML_SA5 This compound TRPML1 TRPML1 ML_SA5->TRPML1 Agonist Unknown_Target Unknown Off-Target(s) ML_SA5->Unknown_Target Binds to Lysosome Lysosome TRPML1->Lysosome Located on Calcium_Release Ca²⁺ Release TRPML1->Calcium_Release Mediates TRPML1_Independent_Ca_Release TRPML1-Independent Ca²⁺ Release Unknown_Target->TRPML1_Independent_Ca_Release Mediates Autophagy Autophagy Modulation Calcium_Release->Autophagy Exocytosis Lysosomal Exocytosis Calcium_Release->Exocytosis Downstream_Signaling Downstream Signaling (e.g., Proteome Changes) Autophagy->Downstream_Signaling Exocytosis->Downstream_Signaling TRPML1_Independent_Ca_Release->Downstream_Signaling

Caption: Signaling pathways of this compound, including its on-target effects on TRPML1 and its known off-target effect on calcium mobilization.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow cluster_screening Initial Screening cluster_proteomics Proteomic Analysis cluster_validation Target Validation Screening Calcium Mobilization Assay (WT vs. TRPML1-KO cells) Candidate_Selection Candidate Off-Target Selection Screening->Candidate_Selection Identifies TRPML1- independent effects Proteomics Lysosomal AP-MS Data_Analysis Bioinformatic Analysis Proteomics->Data_Analysis Data_Analysis->Candidate_Selection Suggests affected pathways/proteins Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Candidate_Selection->Binding_Assay Functional_Assay Functional Assays in Knockout/Knockdown Cells Candidate_Selection->Functional_Assay

Caption: A logical workflow for the identification and validation of this compound's cellular off-targets.

Conclusion

This compound is a valuable tool for studying TRPML1 function, but its utility is nuanced by the presence of off-target effects, most notably the induction of TRPML1-independent calcium mobilization. The full extent of its cellular targets is still under investigation, and proteomic studies provide a powerful approach to unraveling the complex cellular response to this compound. For researchers and drug development professionals, a thorough understanding of both the on- and off-target activities of this compound is paramount for designing rigorous experiments and developing next-generation therapeutics with improved selectivity and safety profiles. Future work should focus on the definitive identification of the proteins responsible for the observed off-target effects to fully characterize the pharmacology of this compound.

References

ML-SA5 in Duchenne Muscular Dystrophy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness, stemming from mutations in the dystrophin gene.[1] The absence of functional dystrophin protein compromises the integrity of the sarcolemma, leading to a cascade of pathological events including chronic inflammation, impaired muscle regeneration, and fibrosis.[1][2] A growing body of research has identified lysosomal dysfunction as a key contributor to DMD pathology.[3] This technical guide provides an in-depth overview of ML-SA5, a potent small-molecule agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel, and its therapeutic potential in the context of DMD. We will explore its mechanism of action, summarize key preclinical findings, detail experimental protocols, and visualize the underlying signaling pathways.

Introduction to this compound and its Target: TRPML1

This compound is a powerful agonist of the TRPML1 cation channel, also known as Mucolipin-1.[4] TRPML1 is a crucial protein encoded by the MCOLN1 gene and is a primary calcium release channel located on the lysosomal membrane. Its functions are critical for various cellular processes, including autophagy, lysosomal signaling, and exocytosis. In the context of DMD, the activation of TRPML1 by this compound has been shown to trigger a series of beneficial downstream effects that help to ameliorate the dystrophic phenotype in preclinical models.

Mechanism of Action of this compound in DMD

The therapeutic effects of this compound in DMD are primarily mediated through its activation of the TRPML1 channel. This activation initiates a signaling cascade that addresses several pathological features of the disease.

Lysosomal Calcium Release and TFEB Activation

Upon binding to TRPML1, this compound induces the release of calcium (Ca²⁺) from the lysosome into the cytoplasm. This localized increase in cytosolic calcium activates the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB is then able to translocate from the cytoplasm to the nucleus.

Enhanced Lysosomal Biogenesis and Autophagy

Once in the nucleus, TFEB promotes the transcription of genes involved in lysosomal function and autophagy. This leads to an increase in the number of functional lysosomes and enhances the cell's capacity for autophagy, a critical process for clearing damaged organelles and protein aggregates that accumulate in dystrophic muscle. By correcting the lysosomal insufficiency observed in DMD, this compound helps to reduce cellular stress and improve overall muscle cell health.

Sarcolemma Repair

A crucial consequence of dystrophin deficiency is a fragile sarcolemma that is prone to rupture during muscle contraction. The activation of TRPML1 by this compound has been shown to facilitate sarcolemma repair. This is thought to occur through the promotion of lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to patch tears and reseal the cell.

Preclinical Efficacy of this compound in the mdx Mouse Model

The mdx mouse is a widely used animal model for DMD, as it carries a mutation in the dystrophin gene and exhibits many of the hallmark features of the human disease. In vivo studies using this compound in mdx mice have demonstrated significant therapeutic benefits.

ParameterTreatment GroupControl Group (Vehicle)OutcomeCitation
Muscle Necrosis Reduction of >70%-Significant improvement in muscle integrity
Centrally Nucleated Fibers Reduced-Indicates enhanced muscle repair and regeneration
Serum Creatine Kinase (CK) Levels ReducedElevatedSuggests decreased muscle damage
Motor Performance (Treadmill Test) Markedly improved exhaustion time-Enhanced muscle function and endurance

Table 1: Summary of In Vivo Efficacy of this compound in mdx Mice

Experimental Protocols

In Vivo this compound Treatment in mdx Mice
  • Animal Model: mdx mice, a murine model of DMD.

  • Compound Administration: this compound was administered via daily intraperitoneal (i.p.) injection.

  • Dosage: Dosages ranged from 2 to 5 mg/kg body weight.

  • Vehicle: The vehicle solution consisted of 10% dimethyl sulfoxide (DMSO), 40% polyethylene glycol (PEG), and 50% phosphate-buffered saline (PBS).

  • Treatment Duration: Treatment was initiated at postnatal day 14 (P14) and continued for at least 2 weeks.

  • Outcome Measures:

    • Histological Analysis: Muscle tissue (e.g., tibialis anterior, gastrocnemius, diaphragm) was collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess muscle necrosis and the percentage of centrally nucleated fibers.

    • Serum Creatine Kinase (CK) Measurement: Blood samples were collected to measure serum CK levels, a biomarker for muscle damage.

    • Functional Assessment: Motor performance was evaluated using a downhill treadmill test to measure exhaustion time.

Cell Culture and In Vitro Assays
  • Cell Lines: Primary myoblasts and myotubes isolated from DMD patients and wild-type controls.

  • This compound Treatment: Cells were treated with this compound at various concentrations (in the nanomolar to micromolar range) to assess its effects on cellular processes.

  • Lysosomal Calcium Imaging: Lysosomal Ca²⁺ release was measured using genetically encoded calcium indicators like GCaMP3.

  • TFEB Translocation Assay: The subcellular localization of TFEB was determined by immunofluorescence staining and confocal microscopy to quantify its nuclear translocation upon this compound treatment.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the expression of TFEB target genes involved in lysosomal biogenesis and autophagy.

Signaling Pathways and Experimental Workflows

ML_SA5_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Therapeutic Effects in DMD MLSA5 This compound TRPML1 TRPML1 MLSA5->TRPML1 activates Ca2_lysosome Ca²⁺ TRPML1->Ca2_lysosome releases Ca2_cytoplasm Ca²⁺ Calcineurin Calcineurin Ca2_cytoplasm->Calcineurin activates TFEB_P TFEB-P Calcineurin->TFEB_P dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_n TFEB TFEB->TFEB_n translocates Lysosomal_genes Lysosomal & Autophagy Gene Transcription TFEB_n->Lysosomal_genes promotes Lysosome_biogenesis Lysosome Biogenesis & Autophagy Lysosomal_genes->Lysosome_biogenesis Sarcolemma_repair Sarcolemma Repair Lysosome_biogenesis->Sarcolemma_repair Reduced_necrosis Reduced Muscle Necrosis Lysosome_biogenesis->Reduced_necrosis Improved_function Improved Muscle Function Reduced_necrosis->Improved_function

Caption: this compound signaling pathway in Duchenne muscular dystrophy.

Experimental_Workflow cluster_invivo In Vivo Study (mdx mice) cluster_outcomes Outcome Measures cluster_invitro In Vitro Study (DMD Myoblasts) cluster_invitro_analysis Analysis start Start: P14 mdx Mice treatment Daily i.p. Injection (this compound or Vehicle) for ≥ 2 weeks start->treatment assessment Post-treatment Assessment treatment->assessment histology Histology (H&E): - Necrosis - Central Nucleation assessment->histology serum_ck Serum CK Levels assessment->serum_ck treadmill Treadmill Performance assessment->treadmill cells Isolate Primary Myoblasts mlsa5_treatment Treat with this compound cells->mlsa5_treatment analysis Cellular Analysis mlsa5_treatment->analysis ca_imaging Lysosomal Ca²⁺ Imaging analysis->ca_imaging tfeb_staining TFEB Immunofluorescence analysis->tfeb_staining gene_expression qRT-PCR for Lysosomal Genes analysis->gene_expression

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for Duchenne muscular dystrophy. By targeting the TRPML1 channel, it addresses fundamental pathological mechanisms of the disease, including lysosomal dysfunction, impaired autophagy, and sarcolemma instability. The robust preclinical data from mdx mouse models provide a strong rationale for further investigation. Future studies should focus on long-term efficacy and safety, as well as exploring the potential for combination therapies to achieve even greater therapeutic benefit for patients with DMD. The development of more drug-like TRPML1 modulators for clinical use is also a critical next step.

References

ML-SA5: A Promising Modulator of Lysosomal Function for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML-SA5 has emerged as a potent small-molecule agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel, a key regulator of lysosomal function.[1][2][3] TRPML1, encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes, where it mediates the release of ions such as Ca²⁺ and Zn²⁺ from the lysosomal lumen into the cytoplasm.[1] This ion flux is critical for a multitude of cellular processes, including lysosomal signaling, autophagy, and vesicular trafficking.[1] Dysregulation of TRPML1 function has been implicated in various diseases, and its role in cancer has become an area of intense investigation. This guide provides a comprehensive overview of the potential of this compound in cancer cell line studies, detailing its mechanism of action, its effects on key cellular pathways, and standardized protocols for its investigation.

Mechanism of Action of this compound in Cancer Cells

This compound exerts its anti-cancer effects primarily through the activation of the TRPML1 channel. This activation triggers a cascade of downstream events that collectively contribute to cancer cell death. The central mechanism involves the this compound-induced release of zinc (Zn²⁺) from the lysosome into the cytosol. This sudden influx of cytosolic zinc disrupts the fusion of autophagosomes with lysosomes, a critical step in the autophagy process. Specifically, elevated cytosolic zinc has been shown to interfere with the interaction between the SNARE proteins Syntaxin 17 (STX17) on the autophagosome and VAMP8 on the lysosome, thereby arresting autophagic flux.

The arrest of oncogenic autophagy, which many cancer cells rely on for survival and proliferation, leads to the accumulation of damaged organelles and proteins, ultimately triggering apoptotic cell death and cell cycle arrest. Furthermore, the disruption of lysosomal and mitochondrial function by this compound can lead to an increase in reactive oxygen species (ROS), which can further contribute to cellular stress and apoptosis through pathways involving TP53. It is noteworthy that this compound has demonstrated selective cytotoxicity towards various cancer cell lines, including pancreatic, breast, gastric, melanoma, and glioma cells, while exhibiting minimal effects on normal cells.

ML_SA5_Mechanism cluster_Extracellular Extracellular cluster_Cell Cancer Cell cluster_Lysosome Lysosome ML-SA5_ext This compound ML-SA5_int This compound ML-SA5_ext->ML-SA5_int Enters Cell TRPML1 TRPML1 Cytosolic_Zn2+ Increased Cytosolic Zn²⁺ TRPML1->Cytosolic_Zn2+ Zn²⁺ Efflux Zn2+ Zn²⁺ ML-SA5_int->TRPML1 Activates Autophagy_Arrest Autophagy Arrest Cytosolic_Zn2+->Autophagy_Arrest Inhibits Autophagosome- Lysosome Fusion ROS Increased ROS Autophagy_Arrest->ROS Apoptosis Apoptosis Autophagy_Arrest->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Autophagy_Arrest->Cell_Cycle_Arrest TP53 TP53 Pathway ROS->TP53 TP53->Apoptosis Cell_Viability_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with this compound at various concentrations Seed_Cells->Treat_Cells Incubate Incubate for desired time (e.g., 24, 48, 72h) Treat_Cells->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization buffer to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest cells by trypsinization Treat_Cells->Harvest_Cells Wash_Cells Wash cells with PBS and then with 1X Binding Buffer Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend cells in 1X Binding Buffer Wash_Cells->Resuspend_Cells Add_AnnexinV Add FITC-conjugated Annexin V and incubate Resuspend_Cells->Add_AnnexinV Add_PI Add Propidium Iodide (PI) Add_AnnexinV->Add_PI Analyze Analyze by flow cytometry Add_PI->Analyze End End Analyze->End Autophagy_Assay_Workflow Start Start Treat_Cells Treat cells with this compound +/- lysosomal inhibitors (e.g., Bafilomycin A1) Start->Treat_Cells Lyse_Cells Lyse cells and collect protein extracts Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block the membrane with 5% non-fat milk or BSA Transfer->Block Primary_Ab Incubate with primary antibody against LC3 Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using an ECL substrate Secondary_Ab->Detect End End Detect->End

References

ML-SA5: A Potent TRPML1 Agonist for Interrogating Lysosomal Function in Storage Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of approximately 70 distinct inherited metabolic diseases characterized by the abnormal accumulation of various substrates within the lysosome, leading to cellular dysfunction and multi-systemic pathology. A key player in lysosomal homeostasis is the transient receptor potential mucolipin 1 (TRPML1) cation channel, encoded by the MCOLN1 gene. TRPML1 is a crucial mediator of lysosomal calcium (Ca²⁺) efflux, a process that governs a multitude of lysosomal functions, including trafficking, exocytosis, and the regulation of autophagy. Dysfunctional TRPML1 activity is the direct cause of Mucolipidosis Type IV (MLIV), a severe neurodegenerative LSD, and is implicated in the pathophysiology of other LSDs like Niemann-Pick disease.

ML-SA5 has emerged as a potent and specific synthetic agonist of the TRPML1 channel. Its ability to activate TRPML1-mediated Ca²⁺ release provides a powerful chemical tool to investigate the intricate roles of lysosomal signaling in both healthy and diseased states. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its application as a research tool in the study of lysosomal storage disorders.

Physicochemical Properties and In Vitro Potency of this compound

This compound is a small molecule that has been characterized for its ability to activate TRPML1 channels. Its potency and physicochemical properties are summarized below.

PropertyValueReference
IUPAC Name N4-[3-chloro-2-(1-piperidinyl)phenyl]-N1,N1-dimethyl-1,4-benzenedisulfonamide
Molecular Formula C₁₉H₂₄ClN₃O₄S₂
Molecular Weight 457.99 g/mol
EC₅₀ (TRPML1 Current) 285 ± 144 nM (in DMD myoblasts)[1]
Solubility Soluble in DMSO
In Vivo Formulation 10% DMSO + 40% PEG + 50% PBS or 10% DMSO + 90% Corn Oil[1][2]

Mechanism of Action: The TRPML1-TFEB Signaling Axis

This compound exerts its effects by directly binding to and activating the TRPML1 channel located on the lysosomal membrane. This activation triggers a cascade of downstream signaling events that are critical for lysosomal function and cellular homeostasis.

ML_SA5_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus MLSA5 This compound TRPML1 TRPML1 Channel MLSA5->TRPML1 Activates Ca2_lysosome Ca²⁺ TRPML1->Ca2_lysosome Efflux Ca2_cytosol Ca²⁺ Ca2_lysosome->Ca2_cytosol Release Calcineurin Calcineurin Ca2_cytosol->Calcineurin Activates TFEB_P TFEB-P Calcineurin->TFEB_P Dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_nucleus TFEB TFEB->TFEB_nucleus Translocation Lysosomal_genes Lysosomal & Autophagy Gene Transcription TFEB_nucleus->Lysosomal_genes Promotes

This compound signaling cascade via TRPML1 activation.

The activation of TRPML1 by this compound leads to the release of Ca²⁺ from the lysosomal lumen into the cytosol.[3] This localized increase in cytosolic Ca²⁺ activates the phosphatase calcineurin.[3] Activated calcineurin then dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of its target genes, thereby upregulating the expression of genes involved in lysosome function and autophagy. This signaling pathway ultimately enhances the cell's capacity to clear accumulated substrates, a process that is often impaired in lysosomal storage disorders.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study lysosomal function.

Whole-Endolysosome Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, including those mediated by TRPML1, on the membrane of isolated lysosomes.

a. Endolysosome Enlargement:

  • Culture cells (e.g., HEK293, fibroblasts) on glass coverslips.

  • To enlarge endolysosomes for easier patching, treat cells with 1 µM vacuolin-1 overnight.

b. Lysosome Isolation:

  • Prior to recording, briefly incubate cells with a vital dye such as Neutral Red to visualize acidic organelles.

  • Using a micromanipulator and a small-diameter glass pipette, rupture the plasma membrane of a selected cell.

  • Carefully aspirate an enlarged endolysosome from the cell interior.

c. Patch-Clamp Recording:

  • Transfer the isolated lysosome to a recording chamber containing a cytosolic-like solution.

  • Using a fresh, fire-polished glass pipette filled with a luminal-like solution, form a giga-ohm seal with the lysosomal membrane.

  • Establish the whole-lysosome configuration by applying a brief pulse of suction.

  • Record baseline currents using a voltage-ramp protocol (e.g., -120 mV to +60 mV).

  • Perfuse the chamber with a solution containing this compound at the desired concentration (e.g., 1-10 µM) and record the evoked TRPML1 currents.

Patch_Clamp_Workflow Cell_Culture 1. Cell Culture Vacuolin_Treatment 2. Endolysosome Enlargement (Vacuolin-1) Cell_Culture->Vacuolin_Treatment Lysosome_Isolation 3. Lysosome Isolation Vacuolin_Treatment->Lysosome_Isolation Patching 4. Giga-ohm Seal Formation Lysosome_Isolation->Patching Recording 5. Whole-Lysosome Recording Patching->Recording MLSA5_Application 6. This compound Application Recording->MLSA5_Application Data_Analysis 7. Current Analysis MLSA5_Application->Data_Analysis

Workflow for whole-endolysosome patch clamp.
Lysosomal Calcium Release Assay using GCaMP3-ML1

This fluorescence-based assay allows for the specific measurement of Ca²⁺ release from lysosomes through TRPML1.

  • Construct and Transfection:

    • Utilize a genetically encoded calcium indicator, GCaMP3, fused to the N-terminus of TRPML1 (GCaMP3-ML1). This targets the sensor to the lysosomal membrane.

    • Transfect the GCaMP3-ML1 construct into the cells of interest (e.g., CHO, HEK293, or patient-derived fibroblasts).

  • Live-Cell Imaging:

    • Plate transfected cells on glass-bottom dishes.

    • Perform imaging in a low Ca²⁺ external solution (nominally Ca²⁺-free with 1 mM EGTA) to isolate lysosomal Ca²⁺ release.

    • Acquire baseline fluorescence images.

    • Add this compound (e.g., 20 µM) and record the change in GCaMP3 fluorescence over time.

    • As a positive control and for normalization, apply a maximal Ca²⁺ ionophore like ionomycin (e.g., 1 µM) at the end of the experiment.

  • Data Analysis:

    • Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) (ΔF/F₀).

TFEB Nuclear Translocation Assay

This immunofluorescence-based assay quantifies the movement of TFEB from the cytoplasm to the nucleus upon TRPML1 activation.

  • Cell Culture and Treatment:

    • Culture cells on glass coverslips.

    • Treat cells with this compound (e.g., 1 µM for 1 hour) or vehicle control.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with a detergent (e.g., 0.1% Triton X-100).

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against TFEB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the ratio of nuclear to cytosolic TFEB fluorescence intensity in a significant number of cells for each condition. An increase in this ratio indicates TFEB nuclear translocation.

Lysosomal Exocytosis Assay

This assay measures the fusion of lysosomes with the plasma membrane, a process stimulated by TRPML1-mediated Ca²⁺ release.

  • Cell Culture and Treatment:

    • Culture cells in appropriate multi-well plates.

    • Treat cells with this compound (e.g., 10 µM for 30 minutes) or vehicle control.

  • Measurement of Lysosomal Enzyme Secretion:

    • Collect the cell culture supernatant.

    • Measure the activity of a lysosomal enzyme that is secreted upon exocytosis, such as β-hexosaminidase, in the supernatant using a colorimetric or fluorometric substrate.

  • LAMP1 Surface Expression:

    • Alternatively, measure the surface expression of the lysosomal-associated membrane protein 1 (LAMP1), the luminal domain of which becomes exposed on the cell surface upon lysosomal exocytosis.

    • Fix non-permeabilized cells and stain with an antibody that recognizes the luminal domain of LAMP1.

    • Quantify the surface fluorescence using flow cytometry or immunofluorescence microscopy.

Application of this compound in Lysosomal Storage Disorder Research

This compound serves as an invaluable tool for elucidating the role of TRPML1 and lysosomal dysfunction in various LSDs.

Lysosomal Storage DisorderApplication of this compoundKey Findings
Niemann-Pick Type C (NPC) Investigating the impact of TRPML1 activation on cholesterol trafficking and storage.Activation of TRPML1 by its agonists can rescue lysosomal trafficking defects and reduce lipid accumulation in cellular models of NPC.
Mucolipidosis Type IV (MLIV) As a tool to study the consequences of TRPML1 dysfunction and to explore potential therapeutic strategies aimed at augmenting residual channel activity or bypassing the defect.In MLIV models where TRPML1 is absent or non-functional, this compound has no effect, confirming its on-target action. This highlights the necessity of functional TRPML1 for its therapeutic potential.
Pompe Disease Exploring the role of lysosomal Ca²⁺ signaling in the clearance of accumulated glycogen.While direct studies with this compound in Pompe disease models are emerging, enhancing lysosomal function through TFEB activation is a promising therapeutic avenue.
Other LSDs This compound can be used to probe the general role of lysosomal Ca²⁺ signaling and TFEB-mediated lysosomal enhancement as a potential therapeutic strategy across a range of LSDs where lysosomal function is compromised.Activation of TRPML1 can promote the clearance of accumulated substrates and enhance cellular homeostasis in various LSD models.

Specificity and Off-Target Considerations

While this compound is a potent TRPML1 agonist, it is crucial for researchers to consider potential off-target effects. Studies have shown that the effects of this compound are absent in TRPML1 knockout models, providing strong evidence for its on-target specificity. However, as with any small molecule, it is advisable to include appropriate controls, such as TRPML1 knockout cells or co-treatment with a TRPML1 antagonist, to confirm that the observed effects are indeed mediated by TRPML1 activation.

Conclusion

This compound is a powerful and specific pharmacological tool for the investigation of lysosomal biology and the pathophysiology of lysosomal storage disorders. Its ability to potently activate the TRPML1 channel and the subsequent TFEB-mediated lysosomal enhancement pathway provides researchers with a means to dissect the intricate roles of lysosomal Ca²⁺ signaling in cellular health and disease. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of LSDs and in the development of novel therapeutic strategies.

References

The TRPML1 Agonist ML-SA5: An In-Depth Technical Guide to its Effects on Cellular Ion Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-SA5 is a potent synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal ion homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, its profound effects on cellular ion balance, and the downstream physiological consequences. We delve into detailed experimental protocols for studying this compound's activity and present quantitative data in a structured format to facilitate comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to provide a clear and concise understanding of this compound's cellular functions.

Introduction

Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes.[1][2] It plays a critical role in maintaining lysosomal function, including the regulation of lysosomal pH, ion homeostasis, and trafficking events such as exocytosis and autophagy.[1][3] Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV (MLIV), a neurodegenerative disease characterized by motor and cognitive deficits and vision loss.[4]

This compound has emerged as a potent and specific small-molecule agonist of TRPML1. Its ability to activate the TRPML1 channel provides a powerful tool for investigating the physiological roles of lysosomal ion signaling and offers a potential therapeutic avenue for diseases associated with lysosomal dysfunction. This guide will explore the core mechanisms of this compound, its impact on cellular ion homeostasis, and provide practical information for researchers in the field.

Mechanism of Action of this compound

This compound directly binds to and activates the TRPML1 channel, triggering the release of ions, most notably Ca²⁺, from the lysosomal lumen into the cytoplasm. This efflux of lysosomal Ca²⁺ is the primary event that initiates a cascade of downstream cellular responses. This compound is more potent than the earlier identified TRPML1 agonist, ML-SA1.

The TRPML1-PI(3,5)P₂ Signaling Axis

The activity of TRPML1 is endogenously regulated by the signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), which is enriched in endolysosomal membranes. This compound and PI(3,5)P₂ can synergistically activate TRPML1, suggesting distinct allosteric binding sites. This interplay is crucial for the fine-tuned regulation of lysosomal Ca²⁺ release in response to cellular cues.

cluster_membrane Lysosomal Membrane TRPML1 TRPML1 Channel Ca_cyto Ca²⁺ (Cytosol) TRPML1->Ca_cyto Ca²⁺ Efflux MLSA5 This compound MLSA5->TRPML1 Binds & Activates PIP2 PI(3,5)P₂ PIP2->TRPML1 Synergistic Activation Ca_lumen Ca²⁺ (Lumen) Ca_lumen->TRPML1 Downstream Downstream Signaling Ca_cyto->Downstream Initiates

Figure 1: this compound and PI(3,5)P₂ synergistic activation of TRPML1.

Effect on Cellular Ion Homeostasis

The primary and most well-characterized effect of this compound is the induction of lysosomal Ca²⁺ release. This localized increase in cytosolic Ca²⁺ concentration near the lysosome is a critical signaling event that influences broader cellular ion homeostasis and function.

Lysosomal Calcium Release

Upon application, this compound triggers a rapid and transient increase in cytosolic Ca²⁺ concentration. This effect is abolished in the absence of functional TRPML1, confirming the channel's role as the primary mediator of this response. The release of Ca²⁺ from lysosomes can be visualized using fluorescent Ca²⁺ indicators.

Impact on Other Ions and Lysosomal pH

While Ca²⁺ is the most studied ion released through TRPML1, the channel is also permeable to other cations, including Na⁺, K⁺, and Fe²⁺. The activation of TRPML1 by this compound can therefore influence the homeostasis of these ions, although this is less well-characterized than its effect on Ca²⁺. The impact on lysosomal pH appears to be minimal, with studies suggesting that this compound does not significantly alter the acidic environment of the lysosome.

Downstream Cellular Consequences

The this compound-induced lysosomal Ca²⁺ release initiates several key cellular processes:

TFEB Nuclear Translocation and Lysosomal Biogenesis

The increase in cytosolic Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates the Transcription Factor EB (TFEB). Dephosphorylated TFEB translocates to the nucleus, where it promotes the expression of genes involved in lysosomal biogenesis and autophagy.

MLSA5 This compound TRPML1 TRPML1 Activation MLSA5->TRPML1 Ca_release Lysosomal Ca²⁺ Release TRPML1->Ca_release Calcineurin Calcineurin Activation Ca_release->Calcineurin TFEB_dephos TFEB Dephosphorylation Calcineurin->TFEB_dephos TFEB_trans TFEB Nuclear Translocation TFEB_dephos->TFEB_trans Gene_exp Lysosomal & Autophagy Gene Expression TFEB_trans->Gene_exp

Figure 2: this compound-induced TFEB nuclear translocation pathway.
Lysosomal Exocytosis

This compound-mediated Ca²⁺ release promotes the fusion of lysosomes with the plasma membrane, a process known as lysosomal exocytosis. This allows for the release of lysosomal contents into the extracellular space and the incorporation of lysosomal membrane proteins, such as LAMP1, into the plasma membrane.

Modulation of Autophagy

The role of this compound in autophagy is complex. By promoting lysosomal biogenesis via TFEB, it can enhance the cell's capacity for autophagy. However, some studies suggest that high concentrations of this compound can arrest autophagic flux by impairing the fusion of autophagosomes with lysosomes. The net effect is likely context-dependent, varying with cell type and experimental conditions.

Quantitative Data

The following table summarizes key quantitative data related to the activity of this compound.

ParameterValueCell Type/SystemReference
EC₅₀ for TRPML1 Activation 285 nMDMD myocytes
EC₅₀ for TRPML1-4A Activation (pH 7.4) ~3.4 µMHEK293 cells (Qube384)
EC₅₀ for TRPML1-4A Activation (pH 5.0) More potent than at pH 7.4HEK293 cells (Patch-clamp)
Concentration for TFEB Nuclear Translocation 1 µMHEK293 cells
Concentration for Lysosomal Exocytosis 10-30 µMARPE-19 cells
Concentration for Ca²⁺ Mobilization 5 µMHGT-1 cells
In vivo dosage (mice) 2-5 mg/kg (i.p.)mdx mice

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Whole-Endolysosome Patch-Clamp Electrophysiology

This technique allows for the direct recording of ion channel activity on the lysosomal membrane.

Vacuolin Incubate cells with Vacuolin-1 (1 µM, 2h to overnight) to enlarge lysosomes NeutralRed Briefly incubate with Neutral Red to visualize acidic organelles Vacuolin->NeutralRed Rupture Rupture cell membrane with a small glass pipette NeutralRed->Rupture Isolate Excise enlarged endo-lysosome Rupture->Isolate Patch Patch the isolated endo-lysosome with a fresh, fire-polished glass pipette Isolate->Patch Record Record whole-lysosome currents in voltage-clamp mode Patch->Record Agonist Apply this compound to the bath to record channel activation Record->Agonist

Figure 3: Workflow for whole-endolysosome patch-clamp.
  • Cell Preparation: Culture cells on coverslips. To enlarge endolysosomes for easier patching, incubate cells with 1 µM vacuolin-1 for at least 2 hours, and up to overnight.

  • Solutions:

    • Bath Solution (Cytosolic-like): (in mM) 140 K-gluconate, 4 NaCl, 1 MgCl₂, 0.1 CaCl₂, 0.39 free Ca²⁺, 10 HEPES, pH 7.2.

    • Pipette Solution (Luminal-like): (in mM) 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 MES, pH 4.6.

  • Procedure:

    • Briefly incubate cells with Neutral Red to visualize acidic organelles.

    • Using a micromanipulator, rupture the plasma membrane with a small glass pipette.

    • Excise an enlarged endolysosome.

    • Approach the isolated endolysosome with a fresh, fire-polished patch pipette and form a giga-seal.

    • Rupture the lysosomal membrane to achieve the whole-lysosome configuration.

    • Record currents using a voltage-clamp protocol (e.g., voltage steps from -140 mV to +140 mV).

    • Perfuse the bath with a solution containing this compound to record agonist-induced currents.

Cytosolic Calcium Imaging

This method is used to measure changes in intracellular Ca²⁺ concentration.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips.

  • Dye Loading:

    • Prepare a loading solution of a fluorescent Ca²⁺ indicator such as Fura-2 AM (e.g., 1-5 µM) in a physiological salt solution (e.g., HBSS). The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.

    • Incubate cells with the loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells with fresh physiological solution to remove extracellular dye and allow for de-esterification of the AM ester.

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped for live-cell imaging.

    • For ratiometric dyes like Fura-2, acquire fluorescence images at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission collected at ~510 nm.

    • Establish a baseline fluorescence ratio before adding this compound.

    • Add this compound to the imaging buffer and continuously record the fluorescence ratio to monitor changes in intracellular Ca²⁺.

Lysosomal Exocytosis Assay (LAMP1 Surface Staining)

This assay quantifies lysosomal exocytosis by detecting the appearance of the luminal domain of the lysosomal-associated membrane protein 1 (LAMP1) on the cell surface.

  • Cell Treatment: Treat live cells with this compound at the desired concentration and for the desired time (e.g., 10-30 µM for 90 minutes).

  • Antibody Staining (on live, non-permeabilized cells):

    • Place cells on ice to stop membrane trafficking.

    • Incubate with a primary antibody that recognizes a luminal epitope of LAMP1.

    • Wash away unbound primary antibody with cold PBS.

    • Incubate with a fluorescently labeled secondary antibody.

    • Wash and fix the cells.

  • Analysis:

    • Fluorescence Microscopy: Visualize the surface LAMP1 staining.

    • Flow Cytometry: Quantify the percentage of cells positive for surface LAMP1 and the mean fluorescence intensity.

TFEB Nuclear Translocation Assay

This immunofluorescence-based assay measures the translocation of TFEB from the cytoplasm to the nucleus.

  • Cell Treatment: Treat cells with this compound (e.g., 1 µM for 1-2 hours).

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with a detergent such as 0.1% Triton X-100 or digitonin.

    • Block non-specific antibody binding.

    • Incubate with a primary antibody against TFEB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye like DAPI.

  • Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB in a population of cells using image analysis software. An increase in this ratio indicates nuclear translocation.

Conclusion

This compound is an invaluable pharmacological tool for the study of TRPML1 and lysosomal biology. Its ability to potently and specifically activate TRPML1 allows for the detailed investigation of lysosomal Ca²⁺ signaling and its diverse downstream consequences, including the regulation of TFEB, lysosomal exocytosis, and autophagy. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound in cellular ion homeostasis and its potential as a therapeutic agent for lysosomal storage diseases and other related pathologies. Further research is warranted to fully elucidate the effects of this compound on the homeostasis of other cations and to understand the context-dependent nature of its impact on autophagy.

References

Methodological & Application

ML-SA5 in vitro working concentration and EC50

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for ML-SA5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel. TRPML1, encoded by the MCOLN1 gene, is a crucial ion channel primarily located on the membranes of late endosomes and lysosomes. It mediates the release of cations, most notably Ca2+ and Zn2+, from the lysosomal lumen into the cytoplasm. This process is fundamental to various cellular functions, including lysosomal trafficking, autophagy, exocytosis, and nutrient sensing. Dysregulation of TRPML1 function is associated with several human diseases, including the lysosomal storage disorder mucolipidosis type IV, and it is being investigated as a therapeutic target in other conditions such as Duchenne muscular dystrophy and certain cancers.

These application notes provide a comprehensive overview of the in vitro applications of this compound, including its working concentrations, EC50 values in various cell systems, and detailed protocols for key experiments.

Mechanism of Action

This compound activates the TRPML1 channel, triggering the release of ions from lysosomes. The primary downstream signaling cascade involves lysosomal Ca2+ release, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in lysosomal function and autophagy.[1][2] In certain metastatic melanoma cell lines, this compound has been shown to induce a non-apoptotic form of cell death by triggering lysosomal Zn2+ release, which leads to mitochondrial damage and ATP depletion.[3]

MLSA5_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Ca2+ Ca²⁺ TRPML1->Ca2+ Release Zn2+ Zn²⁺ TRPML1->Zn2+ Release Calcineurin_P Calcineurin (Inactive) Ca2+->Calcineurin_P Activates Mitochondria Mitochondria Zn2+->Mitochondria Causes Damage Calcineurin_A Calcineurin (Active) Calcineurin_P->Calcineurin_A TFEB_P TFEB-P Calcineurin_A->TFEB_P Dephosphorylates TFEB TFEB TFEB_P->TFEB Gene_Expression Lysosomal & Autophagy Genes TFEB->Gene_Expression Translocates & Activates Transcription Cell_Death Necrotic Cell Death Mitochondria->Cell_Death Leads to This compound This compound This compound->TRPML1 Activates

Figure 1: this compound Signaling Pathway. Activation of TRPML1 by this compound leads to Ca²⁺ and Zn²⁺ release from the lysosome, initiating distinct downstream cellular responses.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type, the expression level of TRPML1, and the specific biological endpoint being measured.

Table 1: In Vitro EC50 Values for this compound
Cell Type/SystemAssayEC50 ValueReference
DMD MyocytesWhole-endolysosomal ML1 current activation285 nM[1]
HEK293 (TRPML1 Overexpression)Cytosolic Ca2+ increase (with extracellular Ca2+)1.70 µM
HEK293 (TRPML1 Overexpression)Cytosolic Ca2+ increase (without extracellular Ca2+)913 nM
HEK293 (TRPML1 Knockout)Cytosolic Ca2+ increase (with extracellular Ca2+)1.71 µM
Table 2: In Vitro Working Concentrations of this compound
Cell TypeApplication / Effect ObservedWorking ConcentrationIncubation TimeReference
M12 and MeWo (Melanoma)Induction of cell death1 - 100 µM24 h
M12 and MeWo (Melanoma)PI staining for cytotoxicity analysis3 µM3 - 6 h
HeLa CellsIncreased LC3-II levels (autophagy)0.05 - 1 µM1 - 4 h
HGT-1 (Gastric Parietal)Stimulation of proton secretion5 µMNot specified
HGT-1 (Gastric Parietal)Increase in cytosolic Ca2+5 µMNot specified

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is designed to measure the this compound-mediated release of calcium from intracellular stores by monitoring changes in cytosolic calcium concentration using a fluorescent indicator.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells 1. Seed cells in a 96- or 384-well black-wall, clear-bottom plate. Incubate_Overnight 2. Incubate overnight (37°C, 5% CO₂). Seed_Cells->Incubate_Overnight Prepare_Dye 3. Prepare fluorescent Ca²⁺ dye solution (e.g., Fluo-4 AM, Calcium 6) in assay buffer. Incubate_Overnight->Prepare_Dye Load_Cells 4. Replace media with dye solution. (Optional: use Ca²⁺-free buffer with EGTA to isolate intracellular release). Prepare_Dye->Load_Cells Incubate_Dye 5. Incubate for 45-60 min at 37°C. Load_Cells->Incubate_Dye Place_Reader 6. Place plate in a fluorescence plate reader (e.g., FLIPR, SpectraMax). Incubate_Dye->Place_Reader Baseline 7. Read baseline fluorescence. Place_Reader->Baseline Add_Compound 8. Add this compound at various concentrations using an automated injector. Baseline->Add_Compound Record_Signal 9. Immediately record fluorescence signal kinetically over time. Add_Compound->Record_Signal Calculate 10. Calculate response (e.g., peak fluorescence, area under the curve). Record_Signal->Calculate Plot 11. Plot concentration-response curve and calculate EC₅₀. Calculate->Plot

Figure 2: Workflow for a Calcium Mobilization Assay.

Materials:

  • Cells of interest (e.g., HEK293-TRPML1)

  • 96- or 384-well black-wall, clear-bottom microplates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, FLIPR Calcium 6 Assay Kit)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • For intracellular release measurement: Ca2+-free HBSS with 1 mM EGTA

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in the appropriate assay buffer according to the manufacturer's instructions.

    • To specifically measure intracellular Ca2+ release, wash cells once with Ca2+-free buffer and then add the dye solution prepared in Ca2+-free buffer containing 1 mM EGTA.

    • Remove the culture medium from the cells and add the dye solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer at a concentration that is 5-10 times the final desired concentration.

  • Measurement:

    • Place the plate into the fluorescence reader and allow the temperature to equilibrate.

    • Record a baseline fluorescence reading for several seconds.

    • Using the instrument's automated injectors, add the this compound dilutions to the wells.

    • Immediately begin kinetic fluorescence readings for a period of 1-5 minutes to capture the calcium flux.

  • Data Analysis:

    • Determine the response for each concentration, typically as the peak fluorescence intensity minus the baseline or the area under the curve.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Cell Viability / Cytotoxicity Assay

This protocol describes a method to assess the effect of this compound on cell viability, particularly relevant for cancer cell lines. Propidium Iodide (PI) staining is used as an example to quantify cell death by identifying cells with compromised membrane integrity.

Materials:

  • Metastatic melanoma cells (e.g., M12, MeWo) or other cells of interest

  • Standard cell culture plates (e.g., 24- or 48-well)

  • This compound stock solution (10 mM in DMSO)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • Hoechst 33342 solution (optional, for total cell staining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Plating: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare working concentrations of this compound (e.g., 3 µM for M12/MeWo cells) in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Replace the medium in the wells with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 3-24 hours) under standard culture conditions.

  • Staining:

    • Shortly before imaging (5-15 minutes), add PI directly to the culture medium to a final concentration of 1-2 µg/mL.

    • (Optional) Add Hoechst 33342 to stain the nuclei of all cells, live and dead.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for PI (red fluorescence) and Hoechst (blue fluorescence).

    • Acquire multiple images from random fields for each condition.

  • Data Analysis:

    • Quantify the number of PI-positive (dead) cells and the total number of cells (e.g., from Hoechst staining or phase-contrast images).

    • Calculate the percentage of dead cells for each treatment condition: (Number of PI-positive cells / Total number of cells) x 100.

    • Compare the percentage of cell death in this compound-treated wells to the vehicle control.

Alternative Viability Assays:

  • ATP-based assays (e.g., CellTiter-Glo®): Measures the level of ATP in metabolically active cells as an indicator of viability.

  • MTT/XTT assays: Measures the metabolic activity of cells by the reduction of a tetrazolium salt.

References

Application Notes and Protocols for ML-SA5 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the dosage and administration of ML-SA5 for in vivo mouse studies. This compound is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel.[1][2] Activation of TRPML1 plays a crucial role in lysosomal function, including calcium homeostasis, exocytosis, and autophagy.[3][4] This document summarizes established dosages, administration routes, and experimental protocols from various mouse models, providing a valuable resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound acts as a potent agonist of the TRPML1 cation channel, activating the entire endosomal TRPML1 current with an EC50 of 285 nM in Duchenne muscular dystrophy (DMD) myocytes.[3] This activation triggers the release of lysosomal calcium, which in turn promotes the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy. The activation of the TRPML1-TFEB pathway leads to enhanced lysosomal exocytosis and cellular clearance mechanisms. This mechanism of action underlies the therapeutic effects of this compound observed in various disease models.

Signaling Pathway

MLSA5_Signaling_Pathway cluster_nucleus Nucleus MLSA5 This compound TRPML1 TRPML1 MLSA5->TRPML1 activates Lysosomal_Ca Lysosomal Ca²⁺ Release TRPML1->Lysosomal_Ca mediates Calcineurin Calcineurin Lysosomal_Ca->Calcineurin activates TFEB_P TFEB-P Calcineurin->TFEB_P dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_N Nuclear TFEB TFEB->TFEB_N translocates to Nucleus Nucleus Target_Genes Lysosomal & Autophagy Gene Transcription TFEB_N->Target_Genes promotes Lysosomal_Function Enhanced Lysosomal Biogenesis & Exocytosis Target_Genes->Lysosomal_Function leads to

Caption: this compound signaling pathway.

Dosage and Administration in Mouse Models

The following table summarizes the dosages and administration routes of this compound used in various in vivo mouse studies. Intraperitoneal (i.p.) injection is the most commonly reported route of administration.

Mouse ModelDosageAdministration RouteFrequency & DurationKey FindingsReference
Duchenne Muscular Dystrophy (mdx)2-5 mg/kgIntraperitoneal (i.p.)Daily for 2 weeksReduced muscle necrosis and centrally nucleated fibers.
Melanoma Lung Metastasis (A-375 cells)2 mg/kgIntraperitoneal (i.p.)Daily for 3 weeksSignificantly suppressed lung metastases.
Pancreatic Cancer Xenograft (Patu 8988t cells)5 µMIntratumoral injectionDaily for 14 daysSuppressed tumor growth and improved survival.
Uranium-Induced NephrotoxicityNot specified for this compound, but a related agonist (ML-SA1) was usedIntraperitoneal (i.p.)Delayed administration after uranium exposureEnhanced uranium clearance and attenuated kidney dysfunction.

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Reconstitution: this compound is typically supplied as a solid. For intraperitoneal injection, it can be dissolved in a vehicle such as 10% DMSO in saline or phosphate-buffered saline (PBS). The final concentration should be calculated based on the desired dosage and the weight of the mice.

  • Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier. For daily use, fresh dilutions from the stock solution are recommended.

In Vivo Administration Protocol (Intraperitoneal Injection)

This protocol is based on studies in mdx and melanoma mouse models.

  • Animal Handling: Acclimatize mice to the experimental conditions for at least one week before the start of the experiment. All procedures should be performed in accordance with institutional animal care and use committee guidelines.

  • Dosage Calculation: Weigh each mouse accurately before each injection to calculate the precise volume of the this compound solution to be administered.

  • Injection Procedure:

    • Restrain the mouse securely.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Gently inject the calculated volume of the this compound solution.

    • Monitor the mouse for any adverse reactions post-injection.

  • Treatment Schedule: Administer this compound daily for the duration of the study (e.g., 2-3 weeks). A vehicle control group should be included in the experimental design.

Experimental Workflow

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Acclimatization Animal Acclimatization Baseline Baseline Measurements (e.g., body weight, tumor volume) Acclimatization->Baseline Dosing Daily this compound Administration (i.p. injection) Baseline->Dosing Monitoring Daily Monitoring (health, behavior) Dosing->Monitoring Monitoring->Dosing Repeat for study duration Endpoint Endpoint Measurements (e.g., tumor size, muscle function) Monitoring->Endpoint Tissue Tissue Collection & Processing Endpoint->Tissue Analysis Histological & Molecular Analysis Tissue->Analysis

Caption: General experimental workflow.

Safety and Toxicology

In a study evaluating the effects of this compound on melanoma metastasis, administration of up to 6 mg/kg via intraperitoneal injection did not show any apparent toxicity in mice. However, it is crucial for researchers to conduct their own dose-response and toxicity studies for their specific mouse model and experimental conditions.

Conclusion

This compound is a valuable research tool for investigating the role of TRPML1 and lysosomal function in various physiological and pathological processes. The provided dosages and protocols, derived from published studies, offer a solid foundation for designing and conducting in vivo mouse experiments. Researchers should carefully consider the specific context of their study, including the mouse model and endpoints, to optimize the experimental design.

References

Application Notes and Protocols for ML-SA5 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-SA5 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal cation channel.[1][2][3] Activation of TRPML1 by this compound triggers the release of calcium (Ca²⁺) from the lysosome, a key signaling event that modulates various cellular processes. These processes include autophagy, lysosomal biogenesis, and exocytosis.[4][5] The cellular effects of this compound are primarily mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression. This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on lysosomal calcium signaling, TFEB nuclear translocation, and autophagy.

Mechanism of Action

This compound binds to and activates the TRPML1 channel located on the lysosomal membrane. This activation leads to the efflux of Ca²⁺ from the lysosomal lumen into the cytoplasm. The resulting increase in cytosolic Ca²⁺ concentration activates the phosphatase calcineurin, which in turn dephosphorylates TFEB. Dephosphorylated TFEB translocates from the cytoplasm to the nucleus, where it binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter region of its target genes. This leads to the increased expression of genes involved in lysosomal biogenesis and autophagy.

ML_SA5_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Ca2+ Ca2+ TRPML1->Ca2+ releases Calcineurin_inactive Calcineurin (inactive) Ca2+->Calcineurin_inactive activates This compound This compound This compound->TRPML1 activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active TFEB_P TFEB-P Calcineurin_active->TFEB_P dephosphorylates TFEB TFEB TFEB_P->TFEB CLEAR_Element CLEAR Element TFEB->CLEAR_Element translocates to nucleus & binds Gene_Expression Lysosomal & Autophagy Gene Expression CLEAR_Element->Gene_Expression promotes

Figure 1: this compound signaling pathway.

Data Presentation

The following tables summarize the quantitative data for this compound treatment in various cell culture applications.

Table 1: Effective Concentrations of this compound

Cell LineAssayEffective Concentration (EC₅₀)Reference
DMD MyoblastsWhole-endolysosomal ML1 currents285 nM
MLIV MEFsTFE3 nuclear translocation~80 nM
HEK293 (TRPML1-4A)TRPML1-4A activation (pH 7.4)0.0003 - 10 µM (concentration range)
M12 and MeWo cellsInduction of cell death1 - 100 µM (24h)
HeLa, Patu 8988t, MCF-7Increase in LC3-II levels0.05 - 1 µM (1-4h)

Table 2: Recommended Treatment Times

AssayRecommended Treatment TimeNotesReference
Lysosomal Ca²⁺ ReleaseMinutes (e.g., 15 min)Rapid response
TFEB Nuclear Translocation30 minutes - 3 hoursTime-dependent translocation
Autophagy Induction (LC3-II)1 - 24 hoursDependent on cell type and experimental goals
Lysosomal Exocytosis90 minutesConcentration-dependent effect

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 30 mM stock solution of this compound by dissolving the appropriate amount of powder in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Lysosomal Calcium Imaging

This protocol describes the measurement of lysosomal calcium release upon this compound treatment using a fluorescent calcium indicator.

Calcium_Imaging_Workflow Seed_Cells Seed cells on glass-bottom dishes Load_Dye Load cells with a calcium indicator dye (e.g., Fura-2 AM) Seed_Cells->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Acquire_Baseline Acquire baseline fluorescence Wash_Cells->Acquire_Baseline Add_MLSA5 Add this compound to the desired final concentration Acquire_Baseline->Add_MLSA5 Record_Fluorescence Record fluorescence changes over time Add_MLSA5->Record_Fluorescence Analyze_Data Analyze the data to quantify calcium release Record_Fluorescence->Analyze_Data

Figure 2: Calcium imaging workflow.

Materials:

  • Cells of interest seeded on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution

  • Fluorescence microscope equipped with an appropriate filter set and a camera for time-lapse imaging

Protocol:

  • Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

  • Prepare the calcium indicator loading solution. For example, for Fura-2 AM, prepare a 2 µM solution in HBSS. A small amount of Pluronic F-127 (e.g., 0.02%) can be added to aid in dye loading.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Incubate the cells with the calcium indicator loading solution at 37°C for 30-60 minutes in the dark.

  • Wash the cells three times with HBSS to remove the excess dye.

  • Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 20 minutes at room temperature.

  • Mount the dish or coverslip on the fluorescence microscope.

  • Acquire a stable baseline fluorescence signal for 1-2 minutes.

  • Add this compound to the desired final concentration and immediately start recording the fluorescence changes over time.

  • Analyze the fluorescence intensity changes to quantify the relative change in intracellular calcium concentration.

TFEB Nuclear Translocation Assay (Immunofluorescence)

This protocol details the visualization of TFEB translocation to the nucleus following this compound treatment.

TFEB_IF_Workflow Seed_Cells Seed cells on coverslips Treat_MLSA5 Treat cells with this compound or vehicle control Seed_Cells->Treat_MLSA5 Fix_Cells Fix cells with 4% PFA Treat_MLSA5->Fix_Cells Permeabilize Permeabilize cells (e.g., with Triton X-100) Fix_Cells->Permeabilize Block Block with BSA or normal goat serum Permeabilize->Block Primary_Ab Incubate with primary anti-TFEB antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei with DAPI Secondary_Ab->Counterstain Image_Cells Image cells using a fluorescence microscope Counterstain->Image_Cells Analyze Analyze nuclear vs. cytoplasmic TFEB fluorescence intensity Image_Cells->Analyze

Figure 3: TFEB immunofluorescence workflow.

Materials:

  • Cells of interest seeded on sterile glass coverslips in a multi-well plate

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against TFEB

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips and allow them to adhere and grow to the desired confluency.

  • Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the appropriate duration (e.g., 1-3 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-TFEB antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence microscope and analyze the subcellular localization of TFEB.

Autophagy Flux Assay (Western Blot for LC3-II and p62)

This protocol describes how to measure autophagic flux by monitoring the levels of LC3-II and p62/SQSTM1 via Western blotting. To assess flux, cells are treated with this compound in the presence or absence of a lysosomal inhibitor like Bafilomycin A1.

Autophagy_Flux_Workflow Seed_Cells Seed cells in multi-well plates Treat_Cells Treat cells with this compound +/- Bafilomycin A1 Seed_Cells->Treat_Cells Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block_Membrane Block the membrane Transfer->Block_Membrane Primary_Ab Incubate with primary antibodies (anti-LC3, anti-p62, loading control) Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detect Detect signals using ECL Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze

Figure 4: Autophagy flux Western blot workflow.

Materials:

  • Cells of interest cultured in multi-well plates

  • This compound stock solution

  • Bafilomycin A1 or another lysosomal inhibitor

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in multi-well plates and grow to 80-90% confluency.

  • Treat cells with this compound at the desired concentration for the chosen duration. For the last 2-4 hours of the this compound treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells. Include appropriate vehicle and Bafilomycin A1-only controls.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysates. Centrifuge at high speed to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3, p62, and a loading control overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in the this compound treated group compared to the control indicate an induction of autophagy. The accumulation of LC3-II in the presence of Bafilomycin A1 is indicative of autophagic flux.

References

ML-SA5: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-SA5 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel, a key component of the endo-lysosomal system.[1][2][3] As an activator of TRPML1, this compound has emerged as a valuable chemical tool for investigating lysosomal physiology and its role in various cellular processes, including autophagy, calcium signaling, and exocytosis.[4][5] This document provides detailed application notes and protocols for the preparation and use of this compound, with a specific focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties and Solubility

This compound is a solid compound with the molecular formula C₁₉H₂₄ClN₃O₄S₂ and a molecular weight of 457.99 g/mol .

Table 1: Solubility of this compound

SolventSolubilityMolar Concentration (at max solubility)Notes
DMSO50 mg/mL109.17 mMSonication is recommended to aid dissolution.

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentration for various in vitro and in vivo experiments.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Protocol
  • Determine the Desired Stock Concentration: Based on experimental needs, calculate the required mass of this compound and volume of DMSO. For example, to prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 0.050 mol/L x 0.001 L x 457.99 g/mol = 22.9 mg

  • Weighing this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

    • For short-term storage (up to 1 month), the stock solution can be stored at -20°C.

    • Ensure the storage containers are tightly sealed to prevent moisture absorption.

Diagram 1: Workflow for Preparing this compound Stock Solution in DMSO

G cluster_0 Preparation of this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved store Aliquot and Store at -20°C or -80°C check->store Dissolved end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Application in Cell-Based Assays

This compound is frequently used in cell culture experiments to study TRPML1 function. The following is a general protocol for treating cells with this compound.

Protocol for Cell Treatment
  • Prepare Working Solution:

    • Thaw the this compound DMSO stock solution.

    • Dilute the stock solution in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.

    • To maintain a consistent DMSO concentration across different treatment groups, prepare a series of intermediate dilutions of the this compound stock in DMSO before the final dilution in the culture medium.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of this compound.

    • A vehicle control group (medium with the same final concentration of DMSO without this compound) should always be included.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific experimental endpoint.

  • Downstream Analysis: Following treatment, cells can be harvested for various analyses, such as Western blotting, calcium imaging, or cell viability assays.

In Vivo Administration

For in vivo studies in animal models, this compound can be administered via intraperitoneal (i.p.) injection.

Protocol for In Vivo Formulation

A common formulation for in vivo use involves a mixture of solvents to ensure solubility and biocompatibility.

Table 2: Example of In Vivo Formulation for this compound

ComponentPercentagePurpose
DMSO10%Primary Solvent
PEG30040%Solubilizer
Tween-805%Emulsifier
Saline45%Vehicle

This formulation can achieve a solubility of ≥ 2.08 mg/mL (4.54 mM).

Preparation Steps:

  • Prepare the required volume of the solvent mixture by adding each component sequentially.

  • Dissolve the calculated amount of this compound in the solvent mixture.

  • Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.

Mechanism of Action and Signaling Pathway

This compound acts as a direct agonist of the TRPML1 channel located on the membrane of late endosomes and lysosomes. Activation of TRPML1 leads to the release of Ca²⁺ from the lysosomal lumen into the cytoplasm. This localized Ca²⁺ signal triggers a cascade of downstream events, most notably the activation of calcineurin, which in turn dephosphorylates and activates the transcription factor EB (TFEB). Activated TFEB translocates to the nucleus and promotes the expression of genes involved in lysosomal biogenesis and autophagy, forming a positive feedback loop.

Diagram 2: this compound Signaling Pathway

G cluster_0 Lysosome cluster_1 Cytoplasm cluster_2 Nucleus TRPML1 TRPML1 Ca2+ Ca2+ TRPML1->Ca2+ releases Calcineurin Calcineurin Ca2+->Calcineurin activates This compound This compound This compound->TRPML1 activates TFEB-P TFEB-P Calcineurin->TFEB-P dephosphorylates TFEB TFEB TFEB-P->TFEB TFEB_nuc TFEB TFEB->TFEB_nuc translocates to Lysosomal & Autophagy Genes Lysosomal & Autophagy Genes TFEB_nuc->Lysosomal & Autophagy Genes promotes transcription of

Caption: this compound activates TRPML1, leading to TFEB activation.

Experimental Applications

This compound has been utilized in a range of studies to investigate the therapeutic potential of TRPML1 activation.

Table 3: Examples of this compound Applications

Application AreaModel SystemKey FindingsReference
Duchenne Muscular Dystrophymdx mouse modelDecreased necrotic area and improved muscle function.
CancerMelanoma and Pancreatic Cancer CellsInduced cell death in cancer cells with minimal effect on normal cells.
NephrotoxicityMouse model of uranium-induced nephrotoxicityEnhanced clearance of uranium and attenuated kidney dysfunction.
Neurodegenerative DiseasePreclinical modelsImplicated in autophagy and clearance of misfolded proteins.

Diagram 3: Logical Flow of an In Vitro Experiment Using this compound

G cluster_0 Experimental Workflow start Start prep_cells Prepare Cell Cultures start->prep_cells prep_solution Prepare this compound Working Solution prep_cells->prep_solution treat_cells Treat Cells with this compound and Vehicle Control prep_solution->treat_cells incubate Incubate for a Defined Period treat_cells->incubate analysis Perform Downstream Analysis (e.g., Western Blot, Imaging) incubate->analysis end End analysis->end

Caption: A typical workflow for an in vitro cell-based assay.

Safety Precautions

  • Handle this compound powder in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it. Exercise caution when handling DMSO solutions.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

References

Measuring ML-SA5 Induced Calcium Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-SA5 is a potent, cell-permeable small molecule agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1] TRPML1 is a non-selective cation channel primarily localized on the membrane of late endosomes and lysosomes.[1][2] Activation of TRPML1 by this compound triggers the release of calcium (Ca2+) from these acidic organelles into the cytoplasm.[1][3] This elevation of intracellular calcium can influence a variety of cellular processes, including lysosomal exocytosis, autophagy, and transcription factor activation, making TRPML1 an attractive therapeutic target for a range of diseases.

These application notes provide detailed protocols for measuring this compound induced calcium release in live cells using common fluorescent calcium indicators. The methodologies described are applicable for both high-throughput screening using fluorescence plate readers and detailed single-cell analysis using fluorescence microscopy.

Signaling Pathway of this compound Induced Calcium Release

The activation of TRPML1 by this compound initiates a signaling cascade that results in a detectable increase in cytosolic calcium.

ML_SA5_Pathway MLSA5 This compound TRPML1 TRPML1 Channel (on Lysosome) MLSA5->TRPML1 binds and activates Ca_release Ca²⁺ Release TRPML1->Ca_release Lysosome Lysosome Cytosolic_Ca Increased Cytosolic [Ca²⁺] Ca_release->Cytosolic_Ca Downstream Downstream Cellular Responses (e.g., TFEB activation, exocytosis) Cytosolic_Ca->Downstream

Caption: Signaling pathway of this compound induced calcium release.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and common calcium indicators.

Table 1: this compound Potency

ParameterValueCell Type/Assay ConditionReference
EC₅₀ 285 nMTRPML1 current activation in DMD myocytes
EC₅₀ ~80 nMTFE3 nuclear translocation in mouse embryonic fibroblasts
Concentration Range 0.0003 - 10 µMFLIPR assay in HEK-TRPML1-4A cells
Effective Concentration 5 µMInduction of Ca²⁺ increase in HGT-1 cells

Table 2: Properties of Common Fluorescent Calcium Indicators

IndicatorExcitation (Ex) / Emission (Em) (nm)Ca²⁺-bound Ex/EmCa²⁺-free Ex/EmDissociation Constant (Kd)Key Feature
Fluo-4 AM 494 / 516494 / 516~494 / ~516 (very low intensity)~345 nMSingle wavelength, large fluorescence increase.
Fura-2 AM 340/380 (ratiometric) / 510340 / 510380 / 510~145 nMRatiometric, allows for more precise quantification.

Experimental Protocols

Two primary methods for measuring this compound induced calcium release are detailed below: a plate reader-based assay for higher throughput and a microscopy-based assay for single-cell resolution.

General Workflow

The overall experimental workflow for both methods is similar.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Calcium Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, HGT-1) Dye_Loading 2. Dye Loading (Fluo-4 AM or Fura-2 AM) Cell_Culture->Dye_Loading Wash 3. Wash & De-esterification Dye_Loading->Wash Baseline 4. Establish Baseline Fluorescence Wash->Baseline Agonist 5. Add this compound Baseline->Agonist Record 6. Record Fluorescence Changes Agonist->Record Normalize 7. Normalize Data (ΔF/F₀ or Ratio) Record->Normalize Quantify 8. Quantify Response (Peak, AUC, EC₅₀) Normalize->Quantify

Caption: General experimental workflow for measuring calcium release.

Protocol 1: Plate Reader-Based Calcium Assay

This protocol is suitable for medium to high-throughput screening of this compound activity or for dose-response studies.

Materials:

  • Cells expressing TRPML1 (e.g., HEK293, HK-2)

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluo-4 AM or Fura-2 AM

  • Anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO)

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES

  • This compound

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • Seed cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading Solution Preparation (Example for Fluo-4 AM):

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • For the loading buffer, mix 10 µl of 1 mM Fluo-4 AM with 10 µl of 20% Pluronic F-127 in 5 ml of HBSS. This results in a final Fluo-4 AM concentration of approximately 2 µM. Probenecid can be added to the loading buffer to a final concentration of 1-2.5 mM to inhibit dye extrusion.

  • Cell Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add 100 µl (for 96-well) or 25 µl (for 384-well) of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C or room temperature in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µl (for 96-well) or 25 µl (for 384-well) of HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Calcium Measurement:

    • Set the plate reader to the appropriate excitation and emission wavelengths (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4; Ex: 340/380 nm, Em: 510 nm for Fura-2).

    • Record baseline fluorescence for 10-20 seconds.

    • Use the plate reader's injector to add the desired concentration of this compound to the wells.

    • Continue to record the fluorescence signal for at least 3 minutes to capture the full response.

Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀.

  • For dose-response curves, plot the peak fluorescence response or the area under the curve against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Fluorescence Microscopy-Based Calcium Imaging

This protocol allows for the detailed analysis of calcium dynamics in individual cells.

Materials:

  • Cells expressing TRPML1 plated on glass-bottom dishes or coverslips

  • Fluo-4 AM or Fura-2 AM

  • Anhydrous DMSO

  • Pluronic® F-127

  • HBSS with Ca²⁺ and Mg²⁺, buffered with HEPES

  • This compound

  • Inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets.

Procedure:

  • Cell Plating and Dye Loading:

    • Follow the same procedure for cell plating and dye loading as described in Protocol 1, but use glass-bottom dishes or coverslips suitable for microscopy.

  • Calcium Imaging:

    • Mount the dish or coverslip on the microscope stage.

    • Acquire baseline images for 1-2 minutes.

    • Carefully add this compound to the imaging buffer to achieve the desired final concentration.

    • Continue to acquire images at a high temporal resolution (e.g., 1-5 frames per second) for several minutes to record the calcium transient.

Data Analysis:

  • Define regions of interest (ROIs) around individual cells.

  • Extract the average fluorescence intensity from each ROI for each frame.

  • Calculate the change in fluorescence over time (ΔF/F₀ for Fluo-4, or the 340/380 nm ratio for Fura-2).

  • Analyze parameters such as the peak amplitude of the calcium response, the time to peak, and the duration of the signal.

Data Presentation and Interpretation

For both protocols, presenting the data in a clear and concise manner is crucial. Time-course graphs of fluorescence changes and dose-response curves are standard methods of visualization. When interpreting the results, it is important to include appropriate controls, such as vehicle-only controls (e.g., DMSO) and positive controls that induce a maximal calcium response (e.g., ionomycin). To confirm the specificity of this compound for TRPML1, experiments can be performed in the presence of a TRPML1 antagonist or in TRPML1-knockout/knockdown cells.

Conclusion

The protocols outlined in these application notes provide a robust framework for measuring this compound induced calcium release. By carefully selecting the appropriate experimental setup and calcium indicator, researchers can effectively characterize the activity of this compound and investigate the role of TRPML1-mediated calcium signaling in various cellular contexts.

References

Using ML-SA5 in Patch Clamp Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-SA5 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes.[1][2][3] TRPML1 plays a crucial role in lysosomal Ca2+ homeostasis, which is integral to a variety of cellular processes including autophagy, lysosomal biogenesis, and exocytosis.[4][5] Dysfunctional TRPML1 activity is associated with lysosomal storage diseases, such as Mucolipidosis type IV, and is implicated in other neurodegenerative disorders.

This compound has emerged as a valuable pharmacological tool for studying TRPML1 function and for exploring its therapeutic potential. It activates TRPML1 currents with a reported EC50 of approximately 285 nM in Duchenne muscular dystrophy (DMD) myocytes and is noted to be more potent than the earlier agonist, ML-SA1. These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology to characterize TRPML1 channel activity.

Mechanism of Action and Signaling Pathway

This compound directly binds to and activates the TRPML1 channel, inducing the release of Ca2+ from lysosomes into the cytoplasm. This localized increase in cytosolic Ca2+ can trigger a signaling cascade involving the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in lysosomal function and autophagy, creating a positive feedback loop by upregulating TRPML1 expression.

ML_SA5_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Ca_cytoplasm Ca²⁺ TRPML1->Ca_cytoplasm Release Ca_lysosome Ca²⁺ MLSA5 This compound MLSA5->TRPML1 Activates Calcineurin Calcineurin Ca_cytoplasm->Calcineurin Activates TFEB_P TFEB-P Calcineurin->TFEB_P Dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_nucleus TFEB TFEB->TFEB_nucleus Translocation Lysosomal_Genes Lysosomal & Autophagy Genes TFEB_nucleus->Lysosomal_Genes Promotes Transcription

This compound signaling pathway leading to TFEB activation.

Quantitative Data Summary

The potency of this compound can be influenced by experimental conditions, most notably pH. TRPML1 channels are sensitive to pH, and the potency of this compound is enhanced in acidic conditions, which mimic the lysosomal environment.

ParameterValueCell Type/SystempHNotesReference
EC50 285 ± 144 nMDMD Myoblasts (whole-endolysosomal)Not SpecifiedMore potent than ML-SA1.
EC50 ~0.5 µMHEK-TRPML1-4A (automated patch clamp)7.4Validation on SyncroPatch384.
EC50 Lower at pH 5.0HEK-TRPML1-4A (manual & automated patch clamp)5.0 vs 7.4Potency and maximal current response are increased at acidic pH.
EC50 3.4 µMInducible TRPML1 cell line (automated patch clamp)Not SpecifiedCalculated from a 9-minute exposure.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of this compound-Activated TRPML1 Currents

This protocol is designed for recording TRPML1 currents from the plasma membrane of cells overexpressing TRPML1 (e.g., HEK293 cells stably expressing TRPML1).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing TRPML1 on glass coverslips.

  • Induce TRPML1 expression if using an inducible system (e.g., with doxycycline 24-48 hours prior to the experiment).

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions and Reagents:

  • External Solution (pH 7.4): 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (pH 7.2): 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM MgCl2, 2 mM ATP-Mg, 0.1 mM GTP-Na. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10-30 mM stock solution of this compound in 100% DMSO. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, dilute the this compound stock solution in the external solution to the desired final concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration is ≤ 0.3%.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) with a target cell.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of 0 mV.

  • Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 200-600 ms, repeated at regular intervals (e.g., every 10-20 seconds).

  • Record baseline currents in the external solution.

  • Perfuse the cell with the external solution containing this compound at various concentrations. Due to a potentially slow on-rate, ensure application for a sufficient duration (e.g., several minutes) to reach a steady-state response.

  • Record the current responses at each concentration to construct a dose-response curve.

Protocol 2: Lysosomal Patch Clamp (Whole-Endolysosome)

This advanced technique allows for the direct recording of ion channels on the lysosomal membrane.

1. Lysosome Isolation:

  • Isolate lysosomes from cultured cells using established biochemical fractionation techniques or commercially available kits (e.g., LYSO-prep).

  • The isolated lysosomes should be kept on ice and used promptly.

2. Solutions and Reagents:

  • External (Cytosolic-like) Solution (pH 7.2): 140 mM K-gluconate, 5 mM KCl, 2 mM MgCl2, 10 mM HEPES, 1 mM EGTA. Adjust pH to 7.2 with KOH.

  • Internal (Luminal-like) Solution (pH 4.6): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM MES. Adjust pH to 4.6 with HCl.

  • This compound Working Solution: Prepare as described in Protocol 1, diluting in the external (cytosolic-like) solution. Note: For direct application in patch clamp, the more soluble but less potent agonist ML-SA1 is sometimes used as an alternative.

3. Electrophysiological Recording:

  • Use a specialized automated patch clamp system (e.g., QPatch, Qube) with consumables designed for smaller organelles to improve success rates.

  • Add the isolated lysosome suspension to the patch clamp plate.

  • Establish a high-resistance seal between the pipette/chip and an isolated lysosome.

  • Achieve the whole-lysosome configuration using a gentle break-in protocol.

  • Hold the lysosomal membrane at 0 mV and apply a voltage ramp protocol (e.g., -100 mV to +100 mV).

  • Record baseline currents and then apply this compound to the cytosolic side of the lysosomal membrane to record agonist-activated TRPML1 currents.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a patch clamp experiment designed to test the effect of this compound on TRPML1 channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (TRPML1-expressing) Solution_Prep Prepare Solutions & this compound Dilutions Giga_Seal Establish Giga-Seal Cell_Culture->Giga_Seal Solution_Prep->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Current (Voltage Ramp) Whole_Cell->Baseline Drug_App Apply this compound (Increasing Concentrations) Baseline->Drug_App Record_Response Record Current Response Drug_App->Record_Response DR_Curve Construct Dose-Response Curve Record_Response->DR_Curve EC50_Calc Calculate EC₅₀ DR_Curve->EC50_Calc

Workflow for an this compound patch clamp experiment.

Conclusion

This compound is a powerful tool for investigating the electrophysiological properties and physiological roles of the TRPML1 channel. By employing the detailed protocols and understanding the underlying signaling pathways outlined in these notes, researchers can effectively characterize TRPML1 currents and screen for novel modulators, advancing both basic science and drug discovery efforts in the context of lysosomal biology and related diseases.

References

Application Notes and Protocols for ML-SA5 in Autophagy Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease. The process, known as autophagic flux, involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and subsequently fuses with the lysosome to form an autolysosome, where the contents are degraded.[1][2] Accurate measurement of autophagic flux is crucial for understanding its role in various physiological and pathological conditions.

ML-SA5 is a potent and specific synthetic agonist of the lysosomal cation channel TRPML1 (Transient Receptor Potential Mucolipin 1), also known as MCOLN1.[3][4][5] Activation of TRPML1 by this compound has been shown to arrest autophagic flux. This occurs through the inhibition of the fusion between autophagosomes and lysosomes. This property makes this compound a valuable tool for studying the late stages of autophagy and for accumulating autophagosomes to facilitate their detection and quantification. These application notes provide detailed protocols for utilizing this compound in autophagy flux assays.

Mechanism of Action

This compound activates the TRPML1 channel, leading to an influx of zinc from the lysosome into the cytosol. This increase in cytosolic zinc disrupts the interaction between the SNARE proteins STX17 (syntaxin 17) on the autophagosome and VAMP8 on the lysosome, a critical step for membrane fusion. Consequently, the fusion of autophagosomes with lysosomes is blocked, leading to an accumulation of autophagosomes and a subsequent increase in the levels of LC3-II, a protein associated with the autophagosomal membrane. It is important to note that this compound does not affect lysosomal degradation capability or lysosomal pH.

Signaling Pathway of this compound in Autophagy Inhibition

Caption: this compound signaling pathway leading to autophagy inhibition.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various cell lines from published studies.

Cell LineThis compound ConcentrationIncubation TimeKey ObservationsReference
HeLa0.05 - 1 µM1 - 12 hoursSignificant increase in LC3-II levels.,
HAP1 (Wild Type)1 µMNot SpecifiedMarked increase in LC3-II levels.
HAP1 (MCOLN1 KO)1 µMNot SpecifiedNo increase in LC3-II levels.
A-375 (Melanoma)5 µM4 hoursBlockage of autophagic flux observed with GFP-RFP-LC3.
U-87 MG (Glioma)5 µM48 hoursInduced cell death via autophagy inhibition.
HEK293T25 µM18 hoursPromoted autophagy.

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3 Conversion (LC3-I to LC3-II)

This protocol is a standard method to assess the accumulation of autophagosomes by measuring the lipidated form of LC3 (LC3-II).

Materials:

  • Cell culture reagents

  • This compound (stock solution in DMSO)

  • Bafilomycin A1 or Chloroquine (positive controls for flux blockade)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3B

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Treatment:

    • Treat cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 1, 4, or 12 hours).

    • Include the following controls:

      • Vehicle control (DMSO)

      • Positive control for autophagy induction (e.g., starvation)

      • Positive control for autophagic flux blockade (e.g., Bafilomycin A1 at 1 µM or Chloroquine at 40 µM for the last 2 hours of treatment).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel (a 12% gel is recommended for good separation of LC3-I and LC3-II).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate with primary anti-LC3B antibody.

    • Incubate with a primary antibody for a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image.

  • Data Analysis:

    • Quantify the band intensity of LC3-II.

    • Normalize the LC3-II band intensity to the loading control.

    • An increase in the LC3-II/loading control ratio in this compound-treated cells compared to the vehicle control indicates autophagosome accumulation.

Protocol 2: Fluorescence Microscopy of Autophagic Flux using Tandem mCherry-GFP-LC3

This protocol allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).

Materials:

  • Cells stably or transiently expressing the mCherry-GFP-LC3 tandem construct

  • Cell culture reagents and appropriate coverslips or imaging dishes

  • This compound (stock solution in DMSO)

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) as a positive control for autophagy induction

  • Fluorescence microscope with appropriate filters for GFP and mCherry

Procedure:

  • Cell Seeding: Plate cells expressing mCherry-GFP-LC3 on coverslips or in imaging dishes.

  • Treatment:

    • Treat cells with this compound (e.g., 1 µM or 5 µM) for the desired time.

    • Include the following controls:

      • Vehicle control (DMSO)

      • Positive control for autophagy induction (starvation for 4 hours).

      • Positive control for flux blockade (e.g., Bafilomycin A1).

  • Cell Fixation and Imaging:

    • Wash cells with PBS.

    • Fix cells (e.g., with 4% paraformaldehyde).

    • Mount coverslips onto slides.

    • Acquire images using a fluorescence microscope. Capture both GFP and mCherry channels.

  • Data Analysis:

    • In control cells with active autophagic flux, you will observe predominantly red puncta (autolysosomes) as the GFP signal is quenched in the acidic lysosomal environment.

    • In this compound-treated cells, due to the blockage of autophagosome-lysosome fusion, you will observe an accumulation of yellow puncta (co-localization of GFP and mCherry, indicating autophagosomes).

    • Quantify the number of red and yellow puncta per cell to assess the state of autophagic flux.

Experimental Workflow for Autophagy Flux Assay using this compound

Autophagy_Flux_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis Seed_Cells Seed Cells (e.g., HeLa, HEK293T) Vehicle Vehicle Control (DMSO) ML_SA5 This compound Treatment (e.g., 1 µM) Positive_Control Positive Control (e.g., Starvation or Baf A1) Western_Blot Western Blot (LC3-II/Loading Control) Vehicle->Western_Blot Compare Fluorescence_Microscopy Fluorescence Microscopy (mCherry-GFP-LC3) Vehicle->Fluorescence_Microscopy Compare Flow_Cytometry Flow Cytometry (LC3 Staining or mCherry/GFP Ratio) Vehicle->Flow_Cytometry Compare ML_SA5->Western_Blot ML_SA5->Fluorescence_Microscopy ML_SA5->Flow_Cytometry Positive_Control->Western_Blot Positive_Control->Fluorescence_Microscopy Positive_Control->Flow_Cytometry

Caption: General workflow for assessing autophagy flux with this compound.

Concluding Remarks

This compound serves as a specific and effective tool for investigating the late stages of autophagy. By blocking the fusion of autophagosomes with lysosomes through the activation of the TRPML1 channel, this compound allows for the accumulation and subsequent detection of autophagosomes. The protocols outlined in these application notes provide researchers with robust methods to utilize this compound for the accurate assessment of autophagic flux in various experimental settings. As with any pharmacological inhibitor, it is crucial to include appropriate controls to ensure the specificity of the observed effects.

References

In Vivo Delivery of ML-SA5: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-SA5 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel. TRPML1 is a crucial lysosomal ion channel, and its activation by this compound triggers the release of lysosomal calcium (Ca²⁺). This intracellular signaling event has been shown to modulate various cellular processes, including autophagy, lysosomal biogenesis, and exocytosis. These mechanistic actions translate into therapeutic potential in various disease models, including Duchenne muscular dystrophy, lysosomal storage disorders, and certain types of cancer.

These application notes provide a comprehensive overview of the in vivo use of this compound, with detailed protocols for its delivery in preclinical research settings.

Mechanism of Action

This compound acts as a direct agonist of the TRPML1 channel located on the membrane of lysosomes. The binding of this compound to TRPML1 induces a conformational change in the channel, leading to the efflux of Ca²⁺ from the lysosomal lumen into the cytoplasm. This localized increase in cytosolic Ca²⁺ activates the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates from the cytoplasm to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes. This leads to the increased expression of genes involved in lysosome formation and function, as well as the autophagy pathway.[1]

Signaling Pathway of this compound Action

MLSA5_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MLSA5 This compound TRPML1 TRPML1 Channel (on Lysosome) MLSA5->TRPML1 Activates TRPML1->Ca2_cyto Ca²⁺ Efflux Calcineurin_inactive Inactive Calcineurin Ca2_cyto->Calcineurin_inactive Binds to Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active Activates TFEB_P TFEB-P Calcineurin_active->TFEB_P TFEB TFEB TFEB_P->TFEB Dephosphorylates TFEB_n TFEB TFEB->TFEB_n Translocates CLEAR CLEAR Element (DNA) TFEB_n->CLEAR Binds to Genes Lysosomal & Autophagy Gene Transcription CLEAR->Genes Promotes

Caption: Signaling pathway of this compound.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Mouse Models
Disease ModelAnimal StrainDoseRouteFrequencyDurationKey FindingsReference
Duchenne Muscular Dystrophymdx mice2-5 mg/kgi.p.Daily2 weeks>70% reduction in tibialis anterior muscle necrosis.[1]
DSS-Induced ColitisC57BL/6 mice0.1 mg/kgi.p.Daily6 daysImproved survival rate, reduced weight loss, and decreased serum IL-1β levels.
Uranium-Induced NephrotoxicityAcute U-intoxicated miceNot SpecifiedDelayed TreatmentNot SpecifiedNot SpecifiedEnhanced uranium clearance, attenuated kidney dysfunction and cell death.[2]
Table 2: Pharmacokinetic Parameters of this compound (In Vivo)
ParameterValueAnimal ModelRoute of AdministrationNotes
Cmax Data not availableTo be determined empirically.
t½ (half-life) Data not availableTo be determined empirically.
AUC Data not availableTo be determined empirically.
Bioavailability Data not availableTo be determined empirically.

Researchers are strongly encouraged to perform pharmacokinetic studies to determine these parameters for their specific experimental setup.

Table 3: Toxicology Profile of this compound (In Vivo)
ParameterValueAnimal ModelNotes
LD50 Data not availableTo be determined empirically.
NOAEL Data not availableTo be determined empirically.
Observed Side Effects Minimal toxicity reported at efficacious doses.mdx miceNo overt signs of distress or significant changes in organ morphology were noted in some studies.

While described as having minimal toxicity, a full safety profile has not been published. Researchers should conduct appropriate safety and toxicology assessments.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol (PEG), average molecular weight 300 or 400, sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10X stock solution of this compound in 100% DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for short-term storage.

  • Working Solution Preparation (Vehicle: 10% DMSO, 40% PEG, 50% PBS):

    • On the day of injection, prepare the final working solution.

    • For a final volume of 1 mL, combine the following in a sterile microcentrifuge tube:

      • 100 µL of the 10X this compound stock solution in DMSO.

      • 400 µL of sterile PEG.

      • 500 µL of sterile PBS.

    • Vortex the solution vigorously until it is clear and homogenous.

    • The final concentration of this compound in this example would be 1 mg/mL. Adjust the stock solution concentration to achieve the desired final dosing concentration.

  • Vehicle Control Preparation:

    • Prepare a vehicle control solution by mixing 100 µL of DMSO, 400 µL of PEG, and 500 µL of PBS.

Important Considerations:

  • Always prepare the working solution fresh on the day of use.

  • Ensure all components are sterile to prevent infection.

  • The solubility of this compound should be confirmed in the final vehicle formulation. If precipitation occurs, adjustments to the vehicle composition may be necessary.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Mouse restraint device (optional)

  • 70% ethanol wipes

  • Sterile syringe with a 25-27 gauge needle

  • Prepared this compound working solution or vehicle control

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

  • Injection Site Identification:

    • The preferred site for i.p. injection is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Injection:

    • Swab the injection site with a 70% ethanol wipe and allow it to dry.

    • Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially.

    • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the desired volume of the this compound solution or vehicle. The injection volume should typically not exceed 10 mL/kg body weight.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A1 Prepare this compound Working Solution B1 Daily Intraperitoneal Injection of this compound A1->B1 A2 Prepare Vehicle Control B2 Daily Intraperitoneal Injection of Vehicle A2->B2 A3 Randomize Animals into Treatment Groups A3->B1 A3->B2 B3 Monitor Animal Health (Weight, Behavior) B1->B3 B2->B3 C1 Collect Tissues/Blood at Endpoint B3->C1 End of Study C2 Perform Efficacy Assays (e.g., Histology, Biomarkers) C1->C2 C3 Statistical Analysis C2->C3

Caption: General workflow for an in vivo efficacy study using this compound.

References

Application Notes and Protocols for Preclinical Studies Using ML-SA5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of preclinical studies involving ML-SA5, a potent and specific agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel. Detailed protocols for key in vitro and in vivo experiments are outlined to ensure robust and reproducible results.

Introduction

This compound is a small molecule agonist of the TRPML1 channel, a crucial lysosomal cation channel.[1][2] Activation of TRPML1 by this compound triggers the release of lysosomal calcium, which in turn initiates a signaling cascade involving the activation of calcineurin and subsequent dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB).[1][3] This leads to the increased expression of genes involved in lysosomal biogenesis and autophagy.[1] Due to its role in modulating these fundamental cellular processes, this compound has shown therapeutic potential in various disease models, including Duchenne muscular dystrophy, certain cancers, and toxic substance-induced nephrotoxicity.

Mechanism of Action Signaling Pathway

The signaling pathway initiated by this compound is central to its therapeutic effects. The following diagram illustrates the key steps following TRPML1 activation.

MLSA5_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus MLSA5 This compound TRPML1 TRPML1 MLSA5->TRPML1 Activates Ca_lys Ca²⁺ TRPML1->Ca_lys Release Calcineurin_inactive Calcineurin (Inactive) Ca_lys->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active TFEB_P TFEB-P Calcineurin_active->TFEB_P Dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_nuc TFEB TFEB->TFEB_nuc Translocation Genes Lysosomal & Autophagy Genes TFEB_nuc->Genes Promotes Transcription

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies with this compound for easy comparison.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeValueReference
EC₅₀DMD myocytes285 nM
Effective ConcentrationM12 and MeWo cells1-100 µM
Treatment DurationM12 and MeWo cells24 hours

Table 2: In Vivo Efficacy of this compound in mdx Mice

ParameterDosageTreatment DurationOutcomeReference
Muscle Necrosis Reduction2-5 mg/kg, i.p., daily2 weeks>70% reduction
Reduction in Centrally Nucleated Fibers2-5 mg/kg, i.p., daily2 weeksSignificant reduction
Motor Performance2-5 mg/kg, i.p., daily2 weeksMarked improvement in downhill treadmill test
Serum Creatine Kinase (CK) Levels2-5 mg/kg, i.p., daily2 weeksReduced levels

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Studies

1. Cell Culture

  • Cell Lines: Duchenne muscular dystrophy (DMD) myoblasts, melanoma cell lines (M12, MeWo), pancreatic cancer cells (Patu 8988 t), or other relevant cell lines.

  • Culture Conditions: Grow cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. In Vitro this compound Treatment

  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Concentrations: Dilute the stock solution in a cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Treatment: Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24 hours).

3. Western Blot for TFEB Nuclear Translocation

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Nuclear and Cytoplasmic Fractionation: Use a commercial kit to separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against TFEB and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Calcium Imaging

  • Cell Seeding: Seed cells on glass-bottom dishes.

  • Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Imaging: Use a fluorescence microscope to measure intracellular calcium levels before and after the addition of this compound.

In Vivo Studies

1. Animal Model

  • Model: mdx mice, a commonly used model for Duchenne muscular dystrophy.

  • Age: Start treatment at postnatal day 14 (P14).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Administration

  • Formulation: Dissolve this compound in a vehicle solution, such as 10% DMSO, 40% polyethylene glycol (PEG), and 50% phosphate-buffered saline (PBS).

  • Dosage and Route: Administer this compound at a dose of 2-5 mg/kg via intraperitoneal (i.p.) injection daily for at least 2 weeks.

3. Assessment of Muscle Pathology

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect muscle tissues (e.g., tibialis anterior, gastrocnemius).

  • Histology: Fix the tissues in formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess muscle morphology, necrosis, and the number of centrally nucleated fibers.

  • Immunohistochemistry: Perform immunostaining for relevant markers, such as Laminin to outline muscle fibers and DAPI to visualize nuclei.

4. Behavioral Testing

  • Treadmill Test: Evaluate motor performance and endurance using a downhill treadmill test. Record the time to exhaustion for each mouse.

5. Serum Analysis

  • Blood Collection: Collect blood samples via cardiac puncture at the time of euthanasia.

  • Creatine Kinase (CK) Assay: Separate the serum and measure the levels of CK, a biomarker for muscle damage, using a commercial assay kit.

Experimental Workflow

The following diagram outlines a logical workflow for a preclinical study investigating the efficacy of this compound in a mouse model of Duchenne muscular dystrophy.

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select mdx Mice (P14) Grouping Randomize into Groups: - Vehicle Control - this compound (2-5 mg/kg) Animal_Model->Grouping Administration Daily Intraperitoneal Injections (2 weeks) Grouping->Administration Behavioral Treadmill Performance Test Administration->Behavioral Biochemical Serum CK Level Analysis Administration->Biochemical Histological Muscle Tissue Collection & H&E Staining Administration->Histological Data_Analysis Quantify Muscle Necrosis, Centrally Nucleated Fibers, and Analyze Behavioral and Biochemical Data Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

Caption: Preclinical experimental workflow.

Safety and Toxicity Considerations

Preliminary studies in mice suggest that this compound has minimal toxicity at therapeutic doses. Daily intraperitoneal injections of 2-5 mg/kg for 2 weeks did not result in abnormal body weight, and complete blood count, liver biochemistry and histology, and kidney histology appeared normal. However, for long-term studies, a comprehensive toxicity evaluation is recommended. Chronic dosing studies are needed to fully assess the long-term safety profile of this compound.

References

Long-Term Stability of ML-SA5 in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-SA5 is a potent and specific synthetic agonist of the transient receptor potential mucolipin 1 (TRPML1) channel, a crucial ion channel in the endo-lysosomal system.[1][2][3] As a key tool for studying lysosomal signaling and a potential therapeutic agent for conditions like Duchenne muscular dystrophy and certain cancers, understanding the long-term stability of this compound in solution is paramount for ensuring the accuracy, reproducibility, and reliability of experimental results.[1][4] These application notes provide a comprehensive guide to the storage, handling, and assessment of this compound stability in solution, along with detailed protocols for stability analysis.

Data Presentation: Recommended Storage Conditions for this compound

To ensure the integrity of this compound for long-term use, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage for both solid this compound and its stock solutions based on available data.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°C12 Months-
4°C6 Months-
Stock Solution -80°C6 MonthsSealed, protected from moisture and light.
-20°C1 MonthSealed, protected from moisture and light.

Note: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

Signaling Pathway of this compound

This compound activates the TRPML1 channel located on the membrane of late endosomes and lysosomes. This activation leads to the release of Ca2+ from these organelles into the cytoplasm. The resulting increase in cytosolic Ca2+ can trigger various downstream signaling events, including the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

ML_SA5_Signaling_Pathway cluster_lysosome Late Endosome / Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Ca_cyto Ca²⁺ (Cytosol) TRPML1->Ca_cyto Ca²⁺ release Ca_lumen Ca²⁺ (Lumen) MLSA5 This compound MLSA5->TRPML1 activates Calcineurin Calcineurin Ca_cyto->Calcineurin activates TFEB_P TFEB-P Calcineurin->TFEB_P dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_n TFEB TFEB->TFEB_n translocates Gene_Expression Lysosomal & Autophagy Gene Expression TFEB_n->Gene_Expression promotes

This compound signaling pathway via TRPML1 activation.

Experimental Protocols

General Workflow for Long-Term Stability Assessment

A systematic approach is required to evaluate the long-term stability of this compound in solution. The following workflow outlines the key steps, from sample preparation to data analysis. This process is crucial for establishing appropriate storage and handling procedures in a research or drug development setting.

Stability_Workflow Prep Prepare this compound Solution in desired solvent/buffer Aliquots Dispense into aliquots in appropriate containers Prep->Aliquots T0 Analyze Time Zero (T=0) Sample Aliquots->T0 Storage Store aliquots under defined conditions (e.g., Temp, Light, pH) Aliquots->Storage Analysis Analyze samples using stability-indicating methods (HPLC, LC-MS, NMR) T0->Analysis Timepoints Withdraw samples at pre-defined time points (e.g., 1, 3, 6 months) Storage->Timepoints Timepoints->Analysis Data Compare results to T=0 and assess degradation Analysis->Data Report Determine stability and establish shelf-life Data->Report

General experimental workflow for this compound stability testing.
Protocol 1: Preparation of this compound Stock Solution

  • Reagent and Equipment:

    • This compound solid powder

    • High-purity Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile, amber glass vials or polypropylene tubes

    • Vortex mixer

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method to assess the chemical stability of this compound in a specific solution over time. A stability-indicating HPLC method that separates the parent compound from its potential degradation products should be developed and validated.

  • Method Development (General Parameters):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30-40°C.

  • Procedure:

    • Prepare a solution of this compound in the desired buffer or medium at the final working concentration.

    • Immediately take a sample for the initial time point (T=0). Dilute as necessary for HPLC analysis.

    • Store the remaining solution under the desired stability testing conditions (e.g., 4°C, room temperature, 37°C).

    • At each scheduled time point, withdraw a sample, dilute it to the appropriate concentration, and analyze by HPLC.

    • Record the peak area of the this compound parent peak and any new peaks that appear, which may represent degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The stability can be reported as the time at which the concentration of this compound drops below a certain threshold (e.g., 90%).

Protocol 3: Identification of Degradation Products using LC-MS/MS

For a more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to identify the chemical structures of any degradation products.

  • Instrumentation:

    • An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Procedure:

    • Subject the this compound solution to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate detectable levels of degradation products.

    • Analyze the stressed samples using an LC-MS/MS method.

    • Acquire full scan mass spectra to determine the molecular weights of the parent compound and any degradation products.

    • Perform fragmentation (MS/MS) analysis on the parent ion and the ions of the degradation products.

    • Elucidate the structures of the degradation products by interpreting the fragmentation patterns.

Protocol 4: Stability Assessment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and can be used to monitor the degradation of this compound without the need for chromatographic separation in some cases.

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

    • NMR tubes.

    • Deuterated solvent compatible with the this compound solution.

  • Procedure:

    • Prepare a concentrated solution of this compound in the appropriate deuterated solvent.

    • Acquire a reference 1D ¹H NMR spectrum at T=0.

    • Store the NMR tube under the desired stability conditions.

    • Acquire subsequent ¹H NMR spectra at various time points.

    • Monitor for changes in the chemical shifts, the disappearance of peaks corresponding to this compound, and the appearance of new peaks corresponding to degradation products. Integration of the peaks can be used to quantify the extent of degradation.

Conclusion

The stability of this compound in solution is critical for its effective use in research and development. Adherence to the recommended storage conditions is essential to minimize degradation. For applications requiring long-term use of this compound in solution, it is imperative to conduct stability studies using validated analytical methods such as HPLC, LC-MS, and NMR. The protocols outlined in these application notes provide a framework for researchers to assess the stability of this compound in their specific experimental contexts, thereby ensuring the integrity of their results.

References

Troubleshooting & Optimization

Troubleshooting ML-SA5 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the TRPML1 agonist, ML-SA5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel.[1] Its primary mechanism of action is to bind to and activate TRPML1, which is predominantly located on the membrane of lysosomes and late endosomes. This activation triggers the release of calcium ions (Ca²⁺) from the lysosome into the cytoplasm.[2][3][4] This increase in intracellular calcium can initiate various downstream signaling pathways.

Q2: What are the key downstream effects of this compound-induced TRPML1 activation?

A2: The primary downstream effects of this compound-induced TRPML1 activation include:

  • TFEB Nuclear Translocation: The release of lysosomal calcium activates the phosphatase calcineurin, which dephosphorylates Transcription Factor EB (TFEB).[3] Dephosphorylated TFEB then translocates to the nucleus, where it promotes the expression of genes involved in lysosomal biogenesis and autophagy.

  • Autophagy Modulation: this compound can influence the autophagy pathway. However, its effects can be complex, with some studies reporting an increase in autophagic flux, while others suggest a blockage of the fusion between autophagosomes and lysosomes. Careful interpretation of autophagy markers is crucial when using this compound.

  • Lysosomal Exocytosis: Activation of TRPML1 by this compound can promote the fusion of lysosomes with the plasma membrane, a process known as lysosomal exocytosis.

Q3: What is the reported EC₅₀ of this compound?

A3: The median effective concentration (EC₅₀) of this compound for activating the endosomal TRPML1 current is approximately 285 nM. However, the potency of this compound can be influenced by experimental conditions, particularly pH.

Q4: How should this compound be stored?

A4: For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C to maintain stability.

Troubleshooting Guides

Inconsistent Experimental Results

Q5: My experimental results with this compound are inconsistent between experiments. What are the potential causes and solutions?

A5: Inconsistent results are a common challenge in experimental biology. For this compound, several factors can contribute to variability.

Potential CauseRecommended Solution
pH of Experimental Buffer The potency of this compound is highly dependent on pH, with greater activity observed in acidic conditions (pH 5.0) compared to neutral pH (7.4). Ensure consistent and accurate pH buffering of your experimental solutions. Consider optimizing the pH for your specific assay to enhance this compound activity and reproducibility.
Compound Degradation Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. Prepare fresh working solutions from a properly stored stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
Cell Passage Number and Health High passage numbers can lead to phenotypic drift in cell lines, potentially altering TRPML1 expression or downstream signaling pathways. Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.
Variability in Agonist Concentration Inaccurate pipetting or dilution errors can lead to significant variations in the final this compound concentration. Calibrate your pipettes regularly and prepare serial dilutions carefully.
Compound Solubility and Precipitation

Q6: I'm observing precipitation when preparing my this compound working solution. How can I improve its solubility?

A6: this compound has limited aqueous solubility. Here are some tips to address precipitation issues:

  • Use of DMSO for Stock Solutions: Prepare high-concentration stock solutions of this compound in 100% DMSO. Sonication may be required to fully dissolve the compound.

  • Stepwise Dilution: When preparing working solutions in aqueous buffers, perform stepwise dilutions from the DMSO stock. Avoid adding a large volume of aqueous buffer directly to the concentrated stock.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is consistent and low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • In Vivo Formulation: For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% polyethylene glycol (PEG), and 50% phosphate-buffered saline (PBS).

Unexpected Cytotoxicity

Q7: I'm observing higher-than-expected cytotoxicity in my cell-based assays with this compound. What could be the reason?

A7: While this compound has shown some cell-type-specific cytotoxicity, particularly in cancer cell lines, unexpected toxicity in other cell types could be due to several factors:

  • Off-Target Effects: Although this compound is considered a specific TRPML1 agonist, high concentrations may lead to off-target effects. It is recommended to perform dose-response experiments to determine the optimal, non-toxic concentration range for your specific cell line and assay.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. Perform a baseline cytotoxicity assay (e.g., MTT or LDH assay) to establish the toxicity profile of this compound in your cell line of interest.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control has the same final DMSO concentration as your this compound-treated samples.

Key Experimental Methodologies

Calcium Flux Assay

This protocol outlines a general procedure for measuring intracellular calcium release following this compound treatment using a fluorescent calcium indicator.

Materials:

  • Cells expressing TRPML1

  • This compound

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells two to three times with HBSS to remove excess dye.

  • Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for 1-2 minutes.

  • Compound Addition: Add this compound at the desired concentration and continue to measure the fluorescence signal for at least 5-10 minutes to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity over time is typically expressed as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F₀).

TFEB Nuclear Translocation Assay

This protocol describes a method for visualizing and quantifying the translocation of TFEB to the nucleus upon this compound treatment using immunofluorescence microscopy.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against TFEB

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Imaging and Analysis: Mount the coverslips or image the plate using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of translocation.

Visualizations

ML_SA5_Signaling_Pathway cluster_lysosome ML_SA5 This compound TRPML1 TRPML1 ML_SA5->TRPML1 activates Ca2_release Ca²⁺ Release TRPML1->Ca2_release mediates Lysosome Lysosome Calcineurin Calcineurin Ca2_release->Calcineurin activates TFEB_P TFEB-P (Cytoplasm) Calcineurin->TFEB_P dephosphorylates TFEB TFEB (Nucleus) TFEB_P->TFEB translocates Gene_Expression Lysosomal & Autophagy Gene Expression TFEB->Gene_Expression promotes Experimental_Workflow start Start prepare_cells Prepare Cells (Seeding & Culture) start->prepare_cells treat_cells Treat Cells with this compound prepare_cells->treat_cells prepare_compound Prepare this compound Solution prepare_compound->treat_cells assay Perform Assay (e.g., Calcium Imaging, TFEB Staining) treat_cells->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis end End data_analysis->end

References

Navigating ML-SA5 Experiments: A Guide to Robust Negative Controls

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the potent TRPML1 agonist ML-SA5, ensuring the specificity and validity of experimental findings is paramount. This technical support center provides essential guidance on the selection and implementation of appropriate negative controls for this compound experiments. By addressing common questions and potential pitfalls, this resource aims to facilitate the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a negative control in my this compound experiment?

A negative control is crucial to demonstrate that the observed biological effects are specifically due to the activation of the TRPML1 channel by this compound and not a result of off-target effects, solvent effects, or other experimental artifacts. A well-designed negative control should not elicit the same response as this compound.

Q2: What are the different types of negative controls I can use for this compound experiments?

There are several types of negative controls, each providing a different level of evidence for the specificity of this compound's action. The choice of control will depend on the specific experimental question and available resources.

  • Vehicle Control: This is the most basic and essential control. It consists of the solvent used to dissolve this compound (typically DMSO) diluted to the same final concentration in the experimental medium. This control accounts for any effects of the solvent on the cells or system.

  • Pharmacological Negative Control: This involves using a pharmacological inhibitor of the target protein, in this case, TRPML1. These compounds block the channel's activity, and co-treatment with this compound should abolish or significantly reduce the observed effect.

  • Genetic Negative Control: This is considered the "gold standard" for target validation. It involves using cells or animals in which the gene encoding the target protein (in this case, MCOLN1 for TRPML1) has been knocked out or knocked down. In these systems, this compound should not produce its characteristic effects.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during this compound experiments and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no response to this compound Compound Integrity: this compound may have degraded due to improper storage.Ensure this compound is stored correctly (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions from a stock solution for each experiment.
Cell Health/Passage Number: Cells may be unhealthy, have been passaged too many times, or have low TRPML1 expression.Use healthy, low-passage number cells. Confirm TRPML1 expression levels via Western blot or qPCR.
Assay Conditions: Suboptimal assay conditions (e.g., pH, temperature, incubation time) can affect this compound activity.Optimize assay parameters. For instance, TRPML1 channel activity can be pH-sensitive.[4]
Effect observed in the vehicle control group High DMSO Concentration: The concentration of the vehicle (DMSO) may be too high, causing cellular stress or other non-specific effects.Determine the maximum tolerated DMSO concentration for your specific cell line (typically ≤ 0.5%). Ensure the final DMSO concentration is consistent across all experimental groups.
Negative control (pharmacological inhibitor) shows an effect on its own Off-target Effects of the Inhibitor: The pharmacological inhibitor may have off-target effects independent of TRPML1.Review the literature for known off-target effects of the inhibitor being used (e.g., ML-SI1, ML-SI3).[5] Consider using a second, structurally distinct TRPML1 inhibitor to confirm the results.
This compound effect is not abolished in TRPML1 knockout/knockdown cells Incomplete Knockout/Knockdown: The genetic modification may not have completely eliminated TRPML1 expression or function.Validate the knockout or knockdown efficiency at the protein level using Western blotting.
Off-target Effects of this compound: At high concentrations, this compound may have off-target effects that are independent of TRPML1.Perform a dose-response curve to determine the lowest effective concentration of this compound. If possible, test a structurally unrelated TRPML1 agonist to see if it recapitulates the phenotype.

Experimental Protocols & Data Presentation

To ensure robust and reproducible results, it is critical to employ well-defined experimental protocols. Below are examples of key experiments involving this compound, along with tables for organizing quantitative data.

Western Blotting for TRPML1-Mediated Signaling

This protocol is designed to assess the effect of this compound on downstream signaling events, such as the phosphorylation of target proteins or changes in protein expression.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with this compound, a negative control (e.g., vehicle, ML-SI1), or a combination for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-TFEB, anti-LC3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Data Presentation Table:

Treatment Group Concentration Normalized Protein Expression (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.0
This compound1 µMValue
This compound5 µMValue
ML-SI110 µMValue
This compound + ML-SI11 µM + 10 µMValue
TRPML1 KO + this compound5 µMValue
Calcium Imaging

This protocol measures changes in intracellular calcium levels upon TRPML1 activation by this compound.

Protocol:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like HBSS for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with fresh buffer to remove excess dye.

  • Baseline Measurement: Acquire baseline fluorescence images for a few minutes before adding any compounds.

  • Compound Addition: Add this compound or the appropriate negative control to the cells while continuously recording fluorescence.

  • Data Acquisition: Record fluorescence intensity over time using a fluorescence microscope equipped with a camera and appropriate filter sets. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.

  • Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths to determine the relative change in intracellular calcium concentration.

Data Presentation Table:

Treatment Group Concentration Peak Calcium Response (Fold Change in Fluorescence Ratio)
Vehicle (DMSO)-1.0
This compound1 µMValue
This compound5 µMValue
ML-SI110 µMValue
This compound + ML-SI11 µM + 10 µMValue
TRPML1 KO + this compound5 µMValue

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_experiment Experimental Setup cluster_controls Negative Controls start Start with Experimental System (e.g., Cultured Cells) treatment Treatment Groups start->treatment measurement Measure Biological Endpoint treatment->measurement vehicle Vehicle Control (e.g., DMSO) treatment->vehicle Compare against pharmacological Pharmacological Control (e.g., ML-SI1) treatment->pharmacological Compare against genetic Genetic Control (TRPML1 KO/KD) treatment->genetic Compare against analysis Data Analysis and Interpretation measurement->analysis

Diagram of the experimental workflow emphasizing the use of multiple negative controls.

signaling_pathway MLSA5 This compound TRPML1 TRPML1 Channel MLSA5->TRPML1 activates Ca_release Lysosomal Ca2+ Release TRPML1->Ca_release Downstream Downstream Signaling Events (e.g., TFEB activation) Ca_release->Downstream Response Cellular Response Downstream->Response MLSI1 ML-SI1 / ML-SI3 MLSI1->TRPML1 inhibits TRPML1_KO TRPML1 Knockout TRPML1_KO->TRPML1 prevents function

Simplified signaling pathway of this compound action and points of intervention for negative controls.

References

Technical Support Center: Interpreting Unexpected Results with ML-SA5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ML-SA5, a potent TRPML1 agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel, which is primarily localized on the membrane of late endosomes and lysosomes.[1] Its principal mechanism involves binding to and activating TRPML1, leading to the release of cations, most notably Ca²⁺ and Zn²⁺, from the lysosomal lumen into the cytoplasm.[2][3] This release of lysosomal cations can trigger a variety of downstream cellular signaling pathways.

Q2: I am observing a decrease in autophagic flux after this compound treatment, although I expected an increase. Is this a known effect?

A2: Yes, this is a documented "unexpected" effect in certain cell types, particularly some cancer cell lines. While activation of TRPML1 can lead to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, some studies have shown that this compound can arrest autophagic flux.[3][4] This is thought to occur by disrupting the fusion between autophagosomes and lysosomes. This effect may be mediated by the release of lysosomal zinc. Therefore, an accumulation of autophagosomes (e.g., increased LC3-II levels) without a corresponding increase in degradation of autophagic substrates (e.g., p62/SQSTM1) could indicate an autophagy block rather than induction.

Q3: this compound is inducing significant cell death in my cancer cell line but has minimal effect on my non-cancerous control cell line. What could be the reason for this selectivity?

A3: This differential cytotoxicity is a reported characteristic of this compound. Several factors may contribute to this selectivity. Cancer cells often have upregulated lysosomal function to meet their high metabolic demands, potentially making them more susceptible to disruptions in lysosomal homeostasis. Furthermore, the cytotoxic effect of this compound in some metastatic melanoma cells has been linked to the release of lysosomal Zn²⁺, which triggers rapid, mitochondria-mediated, non-apoptotic cell death. Normal cells may have different lysosomal compositions or compensatory mechanisms that make them less vulnerable to these effects.

Q4: I am seeing high variability in my results between experiments. What are some common sources of variability when working with this compound?

A4: High variability in cell-based assays can arise from several factors, not all of which are specific to this compound. Common issues include:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in your stock solution (typically DMSO) and that the final concentration of the solvent in your cell culture medium is low (e.g., <0.1%) and consistent across experiments. Poor solubility can lead to inconsistent effective concentrations.

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and overall cell health can significantly impact experimental outcomes. It is crucial to use cells within a consistent passage range and to seed them at a uniform density.

  • Edge Effects: In multi-well plates, wells on the perimeter can be prone to evaporation, leading to changes in media concentration. To mitigate this, it is advisable to not use the outer wells for critical experimental conditions or to fill them with sterile PBS or media to create a humidity barrier.

  • Pipetting Accuracy: Consistent and accurate pipetting is essential for reproducible results, especially when preparing serial dilutions of this compound.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Autophagy

Symptoms:

  • Increased levels of LC3-II protein, but also increased or unchanged levels of p62/SQSTM1.

  • Accumulation of autophagosomes observed via fluorescence microscopy (e.g., GFP-LC3 puncta) without evidence of lysosomal degradation.

Possible Cause:

  • This compound is blocking autophagic flux by inhibiting autophagosome-lysosome fusion.

Troubleshooting Steps:

StepActionRationale
1 Perform an Autophagy Flux Assay: To differentiate between autophagy induction and blockage.
Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).A further increase in LC3-II levels in the presence of the inhibitor suggests active autophagic flux. If there is no significant change, it indicates a block in the later stages of autophagy.
2 Monitor Autophagosome-Lysosome Fusion: To directly assess the fusion process.
Use a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3).In this system, autophagosomes appear as yellow puncta (both GFP and RFP fluorescence), while autolysosomes appear as red puncta (GFP fluorescence is quenched by the acidic lysosomal environment). An accumulation of yellow puncta with this compound treatment would indicate a fusion block.
3 Investigate the Role of Zinc: To determine if the effect is mediated by lysosomal zinc release.
Co-treat cells with this compound and a zinc chelator (e.g., TPEN).If the autophagy block is reversed by the zinc chelator, it suggests that zinc release is the underlying mechanism.
Issue 2: No Observable Effect of this compound

Symptoms:

  • No change in expected downstream readouts (e.g., TFEB nuclear translocation, lysosomal Ca²⁺ release, or expected phenotypic changes).

Possible Causes:

  • Inactive compound.

  • Suboptimal compound concentration.

  • Low or absent TRPML1 expression in the cell model.

Troubleshooting Steps:

StepActionRationale
1 Verify Compound Activity: To ensure the this compound is active.
Test the compound in a cell line known to be responsive to this compound.A positive result in a control cell line will confirm the compound's activity.
2 Perform a Dose-Response Experiment: To determine the optimal concentration.
Treat cells with a wide range of this compound concentrations (e.g., from nM to µM).This will help identify the EC₅₀ for the desired effect in your specific cell model.
3 Confirm TRPML1 Expression: To ensure the target is present.
Assess TRPML1 mRNA and protein levels in your cell line using qPCR and Western blotting, respectively.If TRPML1 expression is low or absent, this could explain the lack of response. Consider using a cell line with higher endogenous expression or an overexpression system.
4 Directly Measure TRPML1 Activity: To confirm target engagement.
Measure lysosomal Ca²⁺ release using a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or GCaMP).A rapid increase in cytosolic Ca²⁺ following this compound treatment is a direct indicator of TRPML1 activation.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using a Resazurin-based Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Assay:

    • Prepare a resazurin solution in PBS.

    • Add the resazurin solution to each well to a final concentration of 10% of the total volume.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 2: Monitoring Autophagic Flux by Western Blotting
  • Cell Treatment: Seed cells in a 6-well plate. The next day, treat the cells with this compound at the desired concentration for the appropriate duration. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells. Include vehicle controls and a control with only the lysosomal inhibitor.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize these values to the loading control. Autophagic flux can be assessed by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.

Mandatory Visualizations

ML_SA5_Signaling_Pathway cluster_lysosome Lysosome cluster_downstream Downstream Effects TRPML1 TRPML1 Ca_ion Ca²⁺ TRPML1->Ca_ion Releases Zn_ion Zn²⁺ TRPML1->Zn_ion Releases TFEB_activation TFEB Activation Ca_ion->TFEB_activation Lysosomal_Exocytosis Lysosomal Exocytosis Ca_ion->Lysosomal_Exocytosis Autophagy_Modulation Autophagy Modulation (Induction or Block) Zn_ion->Autophagy_Modulation Inhibits Fusion Cell_Death Cell Death (in some cancer cells) Zn_ion->Cell_Death Mitochondrial Damage ML_SA5 This compound ML_SA5->TRPML1 Activates Cytoplasm Cytoplasm

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Basics Check Basic Experimental Parameters Start->Check_Basics No_Effect No_Effect Check_Basics->No_Effect No Effect Unexpected_Phenotype Unexpected_Phenotype Check_Basics->Unexpected_Phenotype Unexpected Phenotype Verify_Compound Verify_Compound No_Effect->Verify_Compound Verify Compound Activity & Concentration Review_Literature Review_Literature Unexpected_Phenotype->Review_Literature Review Literature for Known Off-Target or Paradoxical Effects Check_Target Check_Target Verify_Compound->Check_Target Confirm TRPML1 Expression Measure_Activity Measure_Activity Check_Target->Measure_Activity Directly Measure TRPML1 Activity End_Solve Problem Resolved Measure_Activity->End_Solve Validate_On_Target Validate_On_Target Review_Literature->Validate_On_Target Validate On-Target Effect (e.g., use TRPML1 KO/KD cells or a different agonist) Investigate_Mechanism Investigate_Mechanism Validate_On_Target->Investigate_Mechanism Investigate Downstream Mechanism Investigate_Mechanism->End_Solve

Caption: Troubleshooting workflow for this compound.

References

How to confirm on-target ML-SA5 activity using TRPML1 knockout

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for confirming the on-target activity of the TRPML1 agonist, ML-SA5, using TRPML1 knockout (KO) models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a potent, cell-permeable synthetic agonist for the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel.[1] TRPML1, encoded by the MCOLN1 gene, is primarily located on the membrane of late endosomes and lysosomes.[1][2] The principal function of TRPML1 is to mediate the release of cations, most notably calcium (Ca²⁺), from the lysosomal lumen into the cytosol.[1][3] Therefore, this compound acts by binding to and opening the TRPML1 channel, triggering a rapid efflux of Ca²⁺ from lysosomes.

Q2: Why is a TRPML1 knockout (KO) model essential for confirming the on-target activity of this compound?

A TRPML1 knockout (KO) cell line is the gold-standard negative control for validating that the observed cellular effects of this compound are specifically mediated by its intended target, TRPML1. The logic is straightforward: if an effect is caused by this compound activating TRPML1, then that effect should be absent or significantly diminished in cells that genetically lack TRPML1. Using a KO model allows researchers to distinguish true on-target activity from potential off-target effects, which can occur with any small molecule. For example, studies have shown that this compound-induced increases in LC3-II levels (a marker for autophagy) and reductions in mitochondrial membrane potential are abolished in TRPML1 KO cells, confirming the on-target nature of these activities.

Q3: Besides TRPML1, are there other potential targets for this compound?

This compound is highly potent for TRPML1, with an EC₅₀ in the nanomolar range. While it is considered specific, some related compounds (like the less potent ML-SA1) can also activate other members of the TRPML family, TRPML2 and TRPML3, albeit with lower potency. It is good practice to assess the expression levels of TRPML2 and TRPML3 in your cell model. However, the dramatic loss of response to this compound in TRPML1 KO cells strongly indicates that TRPML1 is the primary mediator of its effects in most cellular contexts.

Experimental Design & Expected Outcomes

Confirming on-target activity involves comparing the response to this compound in wild-type (WT) cells with the response in TRPML1-KO cells. The key is the absence of a specific response in the KO cells.

Logical Workflow for On-Target Activity Confirmation

Start Start Experiment PrepCells Prepare Wild-Type (WT) and TRPML1-KO Cell Cultures Start->PrepCells Treat Treat both cell lines with this compound PrepCells->Treat Assay Perform Functional Assay (e.g., Calcium Imaging) Treat->Assay WT_Response Response Observed in WT cells? Assay->WT_Response KO_Response Response Observed in KO cells? WT_Response->KO_Response  Yes NoEffect Troubleshoot: Check Compound Activity, Assay Conditions, or TRPML1 Expression WT_Response->NoEffect  No OnTarget Conclusion: On-Target Activity Confirmed KO_Response->OnTarget  No OffTarget Conclusion: Potential Off-Target Effect or Incomplete Knockout KO_Response->OffTarget  Yes

Caption: Logic diagram for using WT and TRPML1-KO cells to validate this compound on-target activity.

Summary of Expected Quantitative Results

The following table summarizes the expected outcomes from key experiments designed to validate this compound's on-target activity.

Experimental AssayCell LineTreatmentExpected ResultRationale
Cytosolic Ca²⁺ Imaging Wild-TypeThis compoundRobust, transient increase in cytosolic [Ca²⁺]This compound opens TRPML1 channels, releasing Ca²⁺ from lysosomes.
TRPML1-KOThis compoundNo significant Ca²⁺ signalThe molecular target for this compound is absent.
Patch-Clamp Wild-TypeML-SA1/5Characteristic outward rectifying currentDirect measurement of ion flux through TRPML1 channels.
TRPML1-KOML-SA1/5No inducible currentNo TRPML1 channels are present to be activated.
Autophagy Flux Wild-TypeThis compoundIncreased LC3-II levelsActivation of TRPML1 can arrest autophagic flux.
TRPML1-KOThis compoundNo change in LC3-II levelsThe effect on autophagy is dependent on TRPML1.
Mitochondrial Potential Wild-TypeThis compoundLoss of membrane potentialTRPML1-mediated Ca²⁺ signals can impact mitochondrial health.
TRPML1-KOThis compoundNo change in membrane potentialThe mitochondrial effect is a downstream consequence of TRPML1 activation.

Troubleshooting Guide

Q: I applied this compound to my wild-type cells but observed no calcium signal. What could be the issue?

A: Several factors could be at play:

  • Compound Integrity: Ensure your this compound stock is fresh and has been stored correctly, as it can degrade. Prepare fresh dilutions for each experiment.

  • Cell Line Expression: The cell line you are using may have very low endogenous expression of TRPML1. Confirm MCOLN1 mRNA or protein expression via qPCR or western blot.

  • Assay Conditions: TRPML1 channel activity can be sensitive to pH. Ensure your buffer conditions are optimal and consistent.

  • Calcium Indicator Loading: Inadequate loading of your calcium indicator dye (e.g., Fura-2) or excessive dye compartmentalization can lead to poor signal. Verify loading efficiency with a positive control like a calcium ionophore (e.g., Ionomycin).

  • Lysosomal Calcium Stores: If lysosomal calcium stores are depleted, this compound will not be able to evoke a release. Ensure cells are healthy and not pre-treated with agents that deplete intracellular calcium.

Q: I am seeing a small but detectable response to this compound in my TRPML1-KO cells. Does this automatically mean it has off-target effects?

A: Not necessarily. Here are some possibilities to investigate:

  • Incomplete Knockout: First, verify the knockout efficiency at the protein level using western blot. A small amount of residual TRPML1 protein could lead to a dampened response.

  • Compensation by Other Channels: While less likely, high concentrations of this compound could potentially activate other TRPML isoforms (TRPML2, TRPML3) if they are highly expressed in your cell line. Check their expression levels.

  • True Off-Target Effect: At higher concentrations, off-target effects are always a possibility for any small molecule. Perform a dose-response curve in both WT and KO cells. A true on-target effect should show a significant rightward shift in potency (higher EC₅₀) in KO cells, ideally with the response completely abolished.

Experimental Protocols

Protocol 1: Lysosomal Calcium Release Imaging

This protocol outlines a standard method for measuring changes in cytosolic calcium concentration in response to this compound using a fluorescent indicator.

Experimental Workflow for Calcium Imaging

Start Seed WT and TRPML1-KO cells on glass-bottom dishes Incubate Incubate cells for 24-48h to allow adherence Start->Incubate LoadDye Load cells with Ca2+ indicator (e.g., Fura-2 AM) in buffer for 30-60 min at 37°C Incubate->LoadDye Wash Wash cells 2-3 times with Ca2+-free imaging buffer LoadDye->Wash Equilibrate Equilibrate cells on microscope stage for 5 min Wash->Equilibrate Baseline Record baseline fluorescence for 2-5 minutes Equilibrate->Baseline AddAgonist Add this compound to final concentration (e.g., 1-10 µM) Baseline->AddAgonist RecordResponse Record fluorescence signal for 5-15 minutes post-addition AddAgonist->RecordResponse Analyze Analyze data: Calculate fluorescence ratio or fold change over baseline RecordResponse->Analyze

Caption: A step-by-step workflow for a typical this compound induced calcium release experiment.

Methodology:

  • Cell Plating: Seed wild-type and TRPML1-KO cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution (e.g., HBSS) buffered with HEPES. The buffer should be free of extracellular calcium to ensure the measured signal originates from intracellular stores.

    • Aspirate the culture medium and wash the cells once with the loading buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells 2-3 times with calcium-free imaging buffer to remove extracellular dye.

  • Imaging:

    • Place the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2, excitation at 340 nm and 380 nm).

    • Allow cells to equilibrate for 5 minutes.

    • Begin recording, acquiring images every 2-5 seconds. Establish a stable baseline fluorescence ratio for 2-5 minutes.

    • Add this compound (e.g., to a final concentration of 1-10 µM) and continue recording for at least 5-10 minutes to capture the full response.

    • As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin to determine the maximum fluorescence signal.

  • Data Analysis: For each cell, calculate the Fura-2 ratio (F340/F380). Normalize the response to the baseline reading. Compare the peak response in WT cells to that in TRPML1-KO cells.

Protocol 2: Whole-Endolysosome Patch-Clamp Electrophysiology

This advanced technique directly measures ion currents across the lysosomal membrane. It is the most definitive method for confirming channel activity but requires specialized equipment and expertise.

Methodology Overview:

  • Lysosome Enlargement: To make lysosomes large enough for patching, cells are often pre-treated with a vacuolating agent like vacuolin-1 (1 µM for 1-12 hours).

  • Lysosome Isolation: Enlarged lysosomes are released from cells using mechanical disruption (e.g., homogenization) and isolated via centrifugation.

  • Patch-Clamp Recording:

    • A glass micropipette is used to form a high-resistance (giga-ohm) seal with the membrane of an isolated lysosome.

    • The patch of membrane is then ruptured to achieve the "whole-lysosome" configuration, allowing measurement of total current across the lysosomal membrane.

    • The luminal (pipette) solution is typically acidic (pH 4.6) to mimic the lysosomal environment, while the bath (cytosolic) solution is at a neutral pH (7.2).

  • Agonist Application: this compound or ML-SA1 is applied to the bath solution (cytosolic side). In WT lysosomes, this should elicit a characteristic outwardly rectifying current, which will be absent in lysosomes from TRPML1-KO cells. The current can be blocked by TRPML1 antagonists like ML-SI3 to further confirm specificity.

References

Potential for ML-SA5 degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML-SA5, a potent TRPML1 cation channel agonist. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments by providing troubleshooting advice and answers to frequently asked questions regarding its stability and potential for degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.

Q1: My this compound solution appears to have precipitated. What should I do?

A1: Precipitation of this compound can occur, particularly in aqueous solutions or if the solubility limit is exceeded.

  • Recommended Action:

    • Sonication: Gently sonicate the solution to aid dissolution.[1]

    • Warming: For some formulations, gentle warming can help redissolve the compound. However, avoid excessive heat as it may promote degradation.

    • Solvent Choice: this compound is highly soluble in DMSO (up to 50 mg/mL).[1] For aqueous buffers, ensure the final DMSO concentration is sufficient to maintain solubility and that the solution is prepared fresh. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are recommended.[1][2]

Q2: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?

A2: Several factors can contribute to reduced this compound activity.

  • Potential Causes & Solutions:

    • Degradation: this compound stock solutions have limited stability. Ensure they are stored correctly and used within the recommended timeframe. For aqueous working solutions, it is crucial to prepare them fresh on the day of the experiment.[2]

    • pH of Experimental Buffer: The potency of this compound is pH-dependent. It has been shown to be more potent at an acidic pH (5.0) compared to a physiological pH (7.4). Verify the pH of your experimental buffer, as variations can significantly impact the compound's effectiveness.

    • Adsorption to Plastics: Small molecules can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware for preparing and diluting your solutions.

    • Improper Storage: Ensure the powdered compound and stock solutions are stored as recommended, protected from light and moisture.

Q3: How should I prepare and store this compound stock solutions?

A3: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Preparation:

    • Dissolve the powdered this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM to 30 mM). Sonication may be used to ensure complete dissolution.

  • Storage:

    • Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles.

    • Follow the storage temperature and duration guidelines provided in the table below.

    • Always protect the stock solution from light.

Q4: For how long is this compound stable in cell culture medium?

A4: While there is no definitive long-term stability data in cell culture media, published studies have successfully used this compound in experiments with incubation times ranging from minutes to 72 hours.

  • Best Practice: For experiments longer than 24-48 hours, consider replenishing the medium with freshly diluted this compound to ensure a consistent effective concentration.

Q5: Are there any known incompatibilities of this compound with other reagents?

A5: There is no specific information on chemical incompatibilities in the available literature. However, as a precautionary measure:

  • Avoid strong oxidizing agents or highly acidic/basic conditions that could promote hydrolysis of the sulfonamide groups.

  • When preparing co-solvent formulations, add and mix each solvent sequentially to prevent precipitation.

Data Presentation

Table 1: this compound Storage and Stability
FormSolventStorage TemperatureDurationRecommendations
Powder--20°C3 yearsStore desiccated.
Stock SolutionDMSO-80°C6 monthsSealed storage, away from moisture and light.
-20°C1 monthSealed storage, away from moisture and light.
In Vivo Working SolutionVarious (see Table 2)Room TemperatureSame dayPrepare fresh before each experiment.
Table 2: this compound Solubility and In Vivo Formulations
SolventSolubilityIn Vivo Formulation Example
DMSO≥ 50 mg/mL (109.17 mM)Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.08 mg/mL.
Protocol 2: 10% DMSO, 90% Corn Oil. Solubility: ≥ 2.08 mg/mL.

Experimental Protocols

Key Experimental Methodologies

1. Preparation of this compound Stock Solution (for in vitro use):

  • Objective: To prepare a concentrated stock solution for cell-based assays.

  • Protocol:

    • Allow the powdered this compound to equilibrate to room temperature before opening the vial.

    • Add a sufficient volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex and/or sonicate the solution to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in light-protecting tubes.

    • Store the aliquots at -20°C or -80°C as recommended.

2. In Vivo Formulation of this compound:

  • Objective: To prepare a solution suitable for intraperitoneal injection in animal models.

  • Protocol (based on 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

    • Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.

    • Ensure the final solution is clear. If precipitation occurs, gentle warming and sonication can be used.

    • This working solution should be prepared fresh on the day of use.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

TRPML1_Signaling_Pathway TRPML1 Signaling Pathway Activation by this compound ML_SA5 This compound TRPML1 TRPML1 Channel (on Lysosome) ML_SA5->TRPML1 activates Ca_release Ca²⁺ Release from Lysosome TRPML1->Ca_release mediates Calcineurin Calcineurin Activation Ca_release->Calcineurin TFEB_dephospho TFEB Dephosphorylation Calcineurin->TFEB_dephospho TFEB_translocation TFEB Nuclear Translocation TFEB_dephospho->TFEB_translocation Gene_expression Lysosomal & Autophagy Gene Expression TFEB_translocation->Gene_expression promotes Lys_biogenesis Lysosome Biogenesis Gene_expression->Lys_biogenesis Autophagy Autophagy Modulation Gene_expression->Autophagy

Caption: TRPML1 signaling pathway activated by this compound.

ML_SA5_Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Powder This compound Powder Stock_Sol Prepare DMSO Stock Solution Powder->Stock_Sol Working_Sol Prepare Fresh Aqueous Working Solution Stock_Sol->Working_Sol Treatment Treat Cells with This compound Working Solution Working_Sol->Treatment Cell_Culture Cell Seeding & Culture Cell_Culture->Treatment Incubation Incubate (minutes to hours) Treatment->Incubation Assay Perform Assay (e.g., Ca²⁺ imaging, Western blot) Incubation->Assay Data_Analysis Data Collection & Analysis Assay->Data_Analysis

Caption: A typical workflow for in vitro experiments using this compound.

References

ML-SA5 interaction with other compounds in co-treatment studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ML-SA5 in co-treatment studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced efficacy of this compound in our cancer cell line when co-treated with an antioxidant. Is this an expected interaction?

A1: Yes, this is a potential interaction. This compound can induce cell death in some cancer cells by promoting the accumulation of reactive oxygen species (ROS). Co-treatment with antioxidants like N-acetylcysteine (NAC) or glutathione (GSH) can counteract this effect, leading to a reduction in the anti-cancer activity of this compound. It is crucial to consider the role of ROS in the specific cancer cell line being studied and the intended mechanism of action for the co-treatment.

Q2: Can this compound be used in combination with mTOR inhibitors for cancer therapy research?

A2: Preliminary studies suggest that combining this compound with mTOR inhibitors, such as rapamycin, may offer a synergistic effect in reducing cancer cell viability. Co-treating pancreatic cancer cells with both this compound and rapamycin has been shown to decrease cell viability more effectively than either compound alone. This suggests a potential for combination therapy, though further investigation is needed to determine optimal concentrations and the precise mechanism of this synergy.

Q3: We are investigating neurodegenerative models and want to know if this compound interacts with compounds that affect the endolysosomal system. Are there any known interactions?

A3: Yes, the closely related TRPML1 agonist, ML-SA1, has been shown to interact with modulators of the endolysosomal system. For instance, in a model of Alzheimer's disease, ML-SA1 was able to rescue neuronal pathology induced by the PIKfyve inhibitor YM201636. This suggests that this compound may also counteract defects in the endolysosomal pathway.

Q4: How can we confirm that the observed effects in our co-treatment study are specifically mediated by TRPML1 activation?

A4: To confirm the on-target effect of this compound, it is recommended to perform a control experiment with a TRPML1 antagonist, such as ML-SI3. Co-application of ML-SI3 should abolish the effects induced by this compound if they are indeed mediated by TRPML1 activation. This is a standard approach to validate the specificity of this compound's action in your experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cell death in control cells co-treated with a vehicle and the second compound. The second compound may have inherent cytotoxicity at the concentration used.Perform a dose-response curve for the second compound alone to determine its cytotoxic profile in your cell line.
High variability in results between replicate experiments. Inconsistent timing of compound addition or fluctuations in cell culture conditions.Standardize the experimental protocol, including cell seeding density, passage number, and the precise timing and order of compound addition.
Difficulty in interpreting the nature of the interaction (synergistic, additive, or antagonistic). Lack of appropriate quantitative analysis.Utilize methods such as the Bliss independence model or Combination Index (CI) calculations to quantitatively assess the nature of the drug interaction.

Quantitative Data from Co-Treatment Studies

The following table summarizes quantitative data from studies involving the co-treatment of this compound or its analogue ML-SA1 with other compounds.

Co-Treated Compound Cell Line/Model This compound/ML-SA1 Concentration Co-Treated Compound Concentration Observed Effect Citation
Rapamycin Pancreatic Cancer Cells1 µM1 µMCo-treatment significantly reduced cell viability compared to either compound alone.[1]
zVADfmk (Apoptosis Inhibitor) A-375 (Melanoma), U-87 MG (Glioma)5 µM20 µMAttenuated this compound-induced cell death.[2]
N-Acetylcysteine (NAC) (Antioxidant) A-375 (Melanoma), U-87 MG (Glioma)5 µM5 mMRescued the this compound-mediated suppression of cancer cell metastasis.[2]
3-Methyladenine (3-MA) (Autophagy Inhibitor) HeLa, A-375, U-87 MG1-5 µM10 mMInhibited the this compound-induced increase in LC3-II levels.[2][3]
YM201636 (PIKfyve Inhibitor) Rat Primary Cortical Neurons50 µM (ML-SA1)4 µMML-SA1 rescued the enlargement of early endosomes and autophagic vesicles induced by YM201636.
PI(3,5)P2 HEK293 cells expressing mouse TRPML10.3 µM (ML-SA1)1 µMAdditive effect on the activation of TRPML1 current.

Experimental Protocols

Co-treatment of Pancreatic Cancer Cells with this compound and Rapamycin

  • Cell Culture: Pancreatic cancer cells (e.g., Patu 8988t) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Treatment: Cells are treated with 1 µM this compound, 1 µM rapamycin, or a combination of both for 48 hours.

  • Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT assay.

  • Analysis: The viability of cells under co-treatment is compared to that of cells treated with each compound individually and to untreated controls.

Co-treatment of Melanoma Cells with this compound and N-Acetylcysteine (NAC)

  • Cell Culture: A-375 melanoma cells are cultured in standard conditions.

  • Metastasis Assay: A transwell migration or invasion assay is used to assess cancer cell metastasis.

  • Treatment: Cells are treated with 5 µM this compound in the presence or absence of 5 mM NAC.

  • Analysis: The number of migrated or invaded cells is quantified and compared between treatment groups to determine if NAC rescues the anti-metastatic effect of this compound.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to this compound co-treatment studies.

ML_SA5_Cancer_Cell_Death ML_SA5 This compound TRPML1 TRPML1 ML_SA5->TRPML1 activates Autophagic_Arrest Autophagic Arrest TRPML1->Autophagic_Arrest ROS_Accumulation ROS Accumulation TRPML1->ROS_Accumulation Apoptosis Apoptosis Autophagic_Arrest->Apoptosis ROS_Accumulation->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Rapamycin Rapamycin mTOR mTOR Rapamycin->mTOR inhibits mTOR->Autophagic_Arrest contributes to zVADfmk zVADfmk zVADfmk->Apoptosis inhibits NAC NAC / GSH NAC->ROS_Accumulation scavenges Experimental_Workflow_CoTreatment Start Start: Seed Cells Culture Culture Cells to Desired Confluency Start->Culture Treatment Treat with this compound +/- Compound X Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Assay (e.g., Viability, Migration) Incubation->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Overcoming Poor ML-SA5 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of ML-SA5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel, a key regulator of lysosomal function.[1][2][3][4] Its therapeutic potential is being explored for various conditions, including neurodegenerative diseases and muscular dystrophy.[1] However, like many promising small molecules in drug discovery, this compound has poor aqueous solubility, which can hinder its bioavailability and therapeutic efficacy in preclinical studies.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on supplier data sheets and published research, Dimethyl Sulfoxide (DMSO) is the most common initial solvent for preparing stock solutions of this compound. For in vivo studies, these DMSO stock solutions are often further diluted into more complex vehicle formulations.

Q3: Are there established formulations for administering this compound in vivo?

A3: Yes, several studies have successfully used specific formulations to administer this compound in animal models. These often involve a combination of co-solvents, surfactants, and lipids to maintain the compound in solution. Refer to the "Experimental Protocols" section for detailed preparation methods.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. This compound is poorly soluble in aqueous solutions, and the addition of water can cause it to crash out of the DMSO solution.1. Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium. 2. Increase the percentage of co-solvent: If your experimental system allows, increasing the final concentration of DMSO may help maintain solubility. However, be mindful of potential solvent toxicity in cellular or animal models. 3. Utilize a formulation vehicle: For in vivo and some in vitro experiments, using a vehicle containing co-solvents and surfactants is often necessary. (See Protocol 1 and 2 below). 4. Use of heat and/or sonication: Gentle heating and sonication can aid in the dissolution of this compound, especially during the preparation of stock solutions.
Cloudiness or phase separation in the final formulation. The components of the formulation may not be fully miscible, or the solubility limit of this compound in the vehicle has been exceeded.1. Ensure proper mixing order: Add each component of the formulation in the specified order, ensuring each is fully dissolved before adding the next. 2. Vortex or sonicate: After adding all components, vortex the solution thoroughly or use a sonicator to ensure a homogenous mixture. 3. Prepare fresh: Formulations can sometimes become unstable over time. It is best to prepare them fresh before each experiment.
Inconsistent experimental results. This could be due to incomplete dissolution or precipitation of this compound, leading to variability in the actual concentration of the compound.1. Visually inspect solutions: Before each use, visually inspect your stock solutions and final dilutions for any signs of precipitation. 2. Filter sterilize with caution: If sterile filtration is required, use a low protein-binding filter (e.g., PVDF) and be aware that the compound could potentially adsorb to the filter material. Consider analyzing the concentration of the filtered solution. 3. Follow a consistent preparation protocol: Ensure that the same solubilization protocol is used for every experiment to minimize variability.

Quantitative Data Summary

Table 1: Reported Solubilities and In Vivo Formulations for this compound

Solvent/Vehicle Reported Solubility/Concentration Reference
DMSO≥ 100 mg/mL (218.35 mM)
DMSO50 mg/mL (109.17 mM)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (4.54 mM)
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.54 mM)
In vivo dosing solution (i.p.)2-5 mg/kg in a vehicle of 10% DMSO + 40% PEG + 50% PBS

Experimental Protocols

Protocol 1: Preparation of an Aqueous-Based In Vivo Formulation

This protocol is adapted from formulations used in published in vivo studies.

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL. Gentle heating or sonication can be used to aid dissolution.

  • In a separate sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.08 mg/mL, this would be 100 µL.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear and homogenous.

  • Add 450 µL of saline (e.g., phosphate-buffered saline or 0.9% NaCl) to bring the total volume to 1 mL.

  • Vortex the final solution thoroughly before administration.

Protocol 2: Preparation of a Lipid-Based In Vivo Formulation

This protocol provides an alternative for lipid-based delivery.

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Add the appropriate volume of corn oil to achieve the final desired concentration. For example, for a 10% DMSO formulation, add 9 parts corn oil to 1 part of the DMSO stock solution.

  • Vortex vigorously until a uniform suspension or solution is achieved.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_formulation Aqueous Formulation Preparation MLSA5_powder This compound Powder add_DMSO Add DMSO to this compound MLSA5_powder->add_DMSO DMSO 100% DMSO DMSO->add_DMSO sonicate_heat Sonicate/Heat (optional) add_DMSO->sonicate_heat stock_solution This compound Stock Solution (e.g., 20.8 mg/mL) sonicate_heat->stock_solution stock_solution_use Aliquot Stock Solution stock_solution->stock_solution_use add_PEG300 Add PEG300 & Mix stock_solution_use->add_PEG300 PEG300 PEG300 PEG300->add_PEG300 Tween80 Tween-80 add_Tween80 Add Tween-80 & Mix Tween80->add_Tween80 Saline Saline add_Saline Add Saline & Mix Saline->add_Saline add_PEG300->add_Tween80 add_Tween80->add_Saline final_formulation Final Formulation (Ready for use) add_Saline->final_formulation

Caption: Workflow for preparing an aqueous formulation of this compound.

signaling_pathway This compound Signaling Pathway MLSA5 This compound TRPML1 TRPML1 Channel (on Lysosome) MLSA5->TRPML1 activates Ca_release Lysosomal Ca2+ Release TRPML1->Ca_release mediates TFEB_activation TFEB Activation Ca_release->TFEB_activation promotes TFEB_translocation TFEB Nuclear Translocation TFEB_activation->TFEB_translocation Gene_expression Increased Expression of Lysosomal & Autophagy Genes TFEB_translocation->Gene_expression induces Lysosomal_biogenesis Lysosomal Biogenesis Gene_expression->Lysosomal_biogenesis Autophagy Enhanced Autophagy Gene_expression->Autophagy Cellular_clearance Cellular Clearance of Debris Lysosomal_biogenesis->Cellular_clearance Autophagy->Cellular_clearance

Caption: Simplified signaling pathway of this compound via TRPML1 activation.

References

Technical Support Center: ML-SA5 Efficacy in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML-SA5, a potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule agonist of the TRPML1 cation channel.[1][2] Its primary mechanism of action is to bind to and activate TRPML1, which is predominantly located on the membrane of late endosomes and lysosomes.[3] This activation triggers the release of calcium (Ca2+) from lysosomal stores into the cytoplasm.[4][5] This localized Ca2+ release initiates a cascade of downstream signaling events, influencing various cellular processes.

Q2: What are the key cellular processes modulated by this compound-induced TRPML1 activation?

A2: Activation of TRPML1 by this compound has been shown to modulate several critical cellular functions, including:

  • Lysosomal Exocytosis: The release of lysosomal contents to the extracellular space.

  • Autophagy: The cellular process of degradation and recycling of cellular components. The role of TRPML1 in autophagy is complex and can be context-dependent. Some studies show that this compound can promote autophagic flux, while others suggest it can lead to autophagic arrest in certain cancer cells.

  • Gene Transcription: Through the activation of transcription factors like Transcription Factor EB (TFEB), which promotes the biogenesis of lysosomes and autophagosomes.

  • Ion Homeostasis: Regulating the balance of ions, particularly Ca2+, between the lysosome and the cytoplasm.

Q3: In which cellular models has this compound shown efficacy?

A3: this compound has been demonstrated to be effective in a variety of cellular and in vivo models, including:

  • Duchenne Muscular Dystrophy (DMD): In myoblasts from DMD patients and in mdx mouse models, this compound has been shown to ameliorate muscle damage.

  • Cancer Cells: this compound has exhibited anti-cancer activity in various cancer cell lines, including melanoma, pancreatic cancer, and breast cancer, by inducing cell death.

  • Renal Proximal Tubule Epithelial Cells (PTECs): It has been shown to mitigate nephrotoxicity by promoting the clearance of harmful substances via lysosomal exocytosis.

  • Neurodegenerative Disease Models: TRPML1 activation is being explored as a therapeutic strategy for diseases characterized by protein aggregation, such as Alzheimer's and Parkinson's disease.

Q4: What is the typical effective concentration (EC50) of this compound?

A4: The half-maximal effective concentration (EC50) of this compound for activating TRPML1 currents is approximately 285 nM in DMD myocytes. However, the optimal concentration for observing specific cellular effects can vary depending on the cell type and the experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cellular model.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable cellular response after this compound treatment. Compound Instability/Degradation: this compound may have degraded due to improper storage.Store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light and moisture. Prepare fresh working solutions for each experiment.
Low TRPML1 Expression: The cellular model may have low endogenous expression of TRPML1.Verify TRPML1 expression levels using techniques like qPCR or Western blotting. Consider using a cell line known to express TRPML1 or overexpressing TRPML1.
Incorrect pH Conditions: TRPML1 channel activity is potentiated by acidic pH.For in vitro assays like patch-clamp, using an acidic extracellular solution (e.g., pH 5.0) can enhance the response to this compound.
High background or off-target effects observed. Compound Specificity: While potent for TRPML1, high concentrations of this compound might have off-target effects.Use the lowest effective concentration determined from your dose-response studies. Include appropriate controls, such as treating TRPML1 knockout cells with this compound, to confirm the observed effects are TRPML1-dependent.
Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) could be causing cellular stress.Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
Variability in results between experiments. Cellular Health and Passage Number: Changes in cell health or using cells at a high passage number can alter their responsiveness.Maintain a consistent cell culture practice, using cells within a defined passage number range. Regularly check for mycoplasma contamination.
Inconsistent Compound Preparation: Errors in preparing this compound dilutions can lead to variability.Prepare fresh serial dilutions for each experiment from a well-characterized stock solution.
Unexpected increase in LC3-II levels, suggesting autophagy arrest. Cell-Type Specific Response: In some cancer cells, this compound has been shown to arrest autophagic flux by disrupting the fusion of autophagosomes with lysosomes.To distinguish between autophagy induction and arrest, perform an autophagy flux assay. This can be done by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor like bafilomycin A1.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cellular Model Assay Parameter Value Reference
DMD MyoblastsWhole-endolysosomal patch clampEC50 for TRPML1 current activation285 ± 144 nM
M12 and MeWo (Melanoma) cellsCell Viability AssayConcentration for substantial cell death1-100 µM (24h)
HEK-TRPML1-4A cellsFLIPR Assay (pH 7.4)EC50 for Ca2+ influx~1 µM
HEK-TRPML1-4A cellsPatch Clamp (pH 5.0)EC50 for TRPML1 current activation~100 nM

Table 2: In Vivo Efficacy of this compound

Animal Model Treatment Regimen Observed Effect Reference
mdx Mice (DMD model)2-5 mg/kg, i.p., daily for 2 weeks>70% reduction in muscle necrosis
Acute Uranium Intoxicated MiceDelayed treatmentEnhanced uranium clearance and attenuated kidney dysfunction
Patu 8988t Xenograft MiceIntraperitoneal administrationSuppressed tumor growth and improved survival

Experimental Protocols

Protocol 1: Measurement of Lysosomal Calcium Release using a Fluorescent Indicator

Objective: To measure the release of Ca2+ from lysosomes upon this compound treatment.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or GCaMP genetically encoded indicator)

  • This compound stock solution (in DMSO)

  • Balanced salt solution (e.g., HBSS)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes to allow for high-resolution imaging.

  • Indicator Loading:

    • For chemical dyes like Fura-2 AM, incubate the cells with the dye according to the manufacturer's instructions (typically 2-5 µM for 30-60 minutes at 37°C).

    • For genetically encoded indicators like GCaMP, ensure the cells are expressing the sensor.

  • Washing: Gently wash the cells twice with pre-warmed balanced salt solution to remove excess dye.

  • Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal before adding the compound.

  • This compound Addition: Add the desired concentration of this compound to the cells.

  • Image Acquisition: Immediately start acquiring images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to capture the Ca2+ transient (typically 5-10 minutes).

  • Data Analysis: Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.

Protocol 2: Autophagy Flux Assay by Western Blotting for LC3-II

Objective: To determine if this compound induces or blocks autophagic flux.

Materials:

  • Cells of interest

  • This compound stock solution

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Plate cells and treat with the following conditions for the desired time period:

    • Vehicle control (e.g., DMSO)

    • This compound alone

    • Lysosomal inhibitor alone

    • This compound and lysosomal inhibitor co-treatment

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary anti-LC3 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensity of LC3-II (the lower, lipidated form). An increase in LC3-II in the this compound + inhibitor group compared to the inhibitor-only group indicates an increase in autophagic flux. If there is no further increase, it suggests a blockage of the flux.

Signaling Pathways and Workflows

MLSA5_Signaling_Pathway cluster_lysosome Lysosome TRPML1 TRPML1 Ca_cytosol Cytosolic Ca2+ TRPML1->Ca_cytosol Ca2+ Release Ca_lysosome Ca2+ MLSA5 This compound MLSA5->TRPML1 Activates Calcineurin Calcineurin Ca_cytosol->Calcineurin Activates Lysosomal_Exocytosis Lysosomal Exocytosis Ca_cytosol->Lysosomal_Exocytosis Triggers Autophagy Autophagy Modulation Ca_cytosol->Autophagy Modulates TFEB_P TFEB-P (Inactive) Calcineurin->TFEB_P Dephosphorylates TFEB TFEB (Active) TFEB_P->TFEB Nucleus Nucleus TFEB->Nucleus Translocates to Gene_Expression Lysosomal & Autophagic Gene Expression Nucleus->Gene_Expression Promotes Transcription

Caption: this compound activates TRPML1, leading to lysosomal Ca2+ release and downstream signaling.

Experimental_Workflow_Autophagy_Flux start Plate Cells treatment Treat with: 1. Vehicle 2. This compound 3. Baf A1 4. This compound + Baf A1 start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (anti-LC3) transfer->probing detection Chemiluminescent Detection probing->detection analysis Quantify LC3-II Bands detection->analysis end Determine Autophagic Flux analysis->end

Caption: Workflow for assessing autophagic flux in response to this compound treatment.

References

Validation & Comparative

A Comparative Guide to TRPML1 Agonists: ML-SA5 versus ML-SA1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and efficacy of two common synthetic agonists of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, ML-SA5 and ML-SA1. The information presented is based on experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Summary of Potency and Efficacy

This compound is a more potent agonist of the TRPML1 channel compared to ML-SA1. Experimental data consistently demonstrates that this compound activates TRPML1 at significantly lower concentrations.

CompoundTarget(s)Potency (EC50)Cell Type/SystemReference
This compound TRPML1285 nMDuchenne Muscular Dystrophy (DMD) myocytes[1]
ML-SA1 TRPML1, TRPML2, TRPML3~10 µM (estimated)HEK293 cells expressing TRPML1

Key Findings

  • Potency: this compound exhibits a significantly lower EC50 value compared to ML-SA1, indicating higher potency in activating TRPML1 channels. One study reported an EC50 of 285 nM for this compound in DMD myocytes[1].

  • Specificity: While both compounds are agonists for TRPML channels, ML-SA1 has been shown to activate all three TRPML subtypes (TRPML1, TRPML2, and TRPML3).

  • Mechanism of Action: Both this compound and ML-SA1 function by binding to and opening the TRPML1 channel, which is primarily located on the membrane of lysosomes and late endosomes. This channel opening leads to the release of calcium (Ca2+) from the lysosomal lumen into the cytoplasm.

Signaling Pathway

The activation of TRPML1 by either this compound or ML-SA1 initiates a downstream signaling cascade that plays a crucial role in cellular processes such as autophagy and lysosomal biogenesis. A key mediator in this pathway is the Transcription Factor EB (TFEB).

G cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus ML_SA This compound / ML-SA1 TRPML1 TRPML1 Channel ML_SA->TRPML1 activates Ca_cytosol Increased Cytosolic Ca2+ TRPML1->Ca_cytosol facilitates Ca2+ efflux Calcineurin Calcineurin (activated) Ca_cytosol->Calcineurin activates TFEB_P TFEB-P (inactive) Calcineurin->TFEB_P dephosphorylates TFEB TFEB (active) TFEB_P->TFEB activation TFEB_nucleus TFEB TFEB->TFEB_nucleus translocates to Ca_lysosome Lysosomal Ca2+ Store Genes Target Genes (Autophagy, Lysosomal Biogenesis) TFEB_nucleus->Genes promotes transcription of

Caption: Signaling pathway activated by this compound and ML-SA1.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is used to measure the increase in cytosolic calcium concentration following the application of TRPML1 agonists.

Materials:

  • Cells expressing TRPML1 (e.g., HEK293 cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound and ML-SA1 stock solutions in DMSO

  • Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plate) and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • Agonist Application and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading (ratio of emission at 510 nm with excitation at 340 nm and 380 nm).

    • Add the desired concentration of this compound or ML-SA1 to the wells.

    • Immediately begin recording the change in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.

Whole-Endolysosome Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from isolated endolysosomes.

Materials:

  • Cells expressing TRPML1

  • Vacuolin-1

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Pipette solution (luminal, mimicking lysosomal content, e.g., low pH)

  • Bath solution (cytosolic)

  • This compound and ML-SA1 stock solutions

Procedure:

  • Enlargement of Endolysosomes: Treat cells with Vacuolin-1 (typically 1 µM) for at least 2 hours to induce the formation of large endolysosomes.

  • Isolation of Endolysosomes:

    • Mechanically lyse the cells to release the enlarged endolysosomes into the bath solution.

  • Patching:

    • Using a fire-polished glass micropipette filled with the pipette solution, form a high-resistance seal (giga-seal) with the membrane of an isolated endolysosome.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-endolysosome configuration.

  • Current Recording:

    • Apply a voltage protocol (e.g., voltage ramps or steps) and record the resulting currents.

    • Perfuse the bath with the desired concentration of this compound or ML-SA1 and record the change in current to determine the activation of TRPML1 channels.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the potency of this compound and ML-SA1.

G A Cell Culture (TRPML1-expressing cells) B Dye Loading (Fura-2 AM) A->B C Establish Baseline Fluorescence Ratio B->C D Add this compound or ML-SA1 (various concentrations) C->D E Measure Peak Fluorescence Ratio D->E F Data Analysis (Dose-Response Curve) E->F G Determine EC50 F->G

Caption: Workflow for determining agonist potency.

References

A Comparative Guide to TRPML1 Agonists: ML-SA5 vs. MK6-83

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent synthetic agonists of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel: ML-SA5 and MK6-83. TRPML1, a lysosomal cation channel, is a critical regulator of lysosomal function, cellular signaling, and clearance pathways. Its activation is a promising therapeutic strategy for lysosomal storage disorders, neurodegenerative diseases, and certain cancers. This document synthesizes experimental data to objectively evaluate the performance of this compound and MK6-83, offering insights into their respective potencies, efficacies, and mechanisms of action.

At a Glance: Key Quantitative Data

The following table summarizes the key quantitative parameters for this compound and MK6-83 based on available experimental data. Direct comparison should be approached with caution as values may be derived from different experimental setups.

ParameterThis compoundMK6-83Reference(s)
Potency (EC50) ~285 nM (endosomal TRPML1 current)~110 nM (TRPML1 channel activation)[1][2]
Autophagy Induction Potent inducer of autophagic flux arrestInduces autophagic flux arrest; noted as less potent than this compound in inducing LC3-II accumulation in one study.[3]
In Vivo Efficacy Reduces muscle necrosis in mouse models of Duchenne muscular dystrophy.Restores endolysosomal trafficking and zinc homeostasis in fibroblasts from Mucolipidosis type IV patients.[1]

Mechanism of Action: TRPML1-Mediated Signaling

Both this compound and MK6-83 exert their effects by directly binding to and activating the TRPML1 channel, leading to the release of cations, primarily Ca2+ and Zn2+, from the lysosome into the cytosol. This triggers a cascade of downstream signaling events that modulate cellular processes, most notably autophagy.

Activation of TRPML1 initiates two distinct, yet interconnected, signaling pathways to regulate autophagy:

  • TFEB-Dependent Pathway: The canonical pathway involves the release of lysosomal Ca2+, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in lysosomal function and autophagy.

  • TFEB-Independent Pathway: A more rapid, transcription-independent mechanism involves the activation of Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) and the Beclin1/VPS34 complex. This leads to the production of phosphatidylinositol 3-phosphate (PI3P) and the initiation of autophagosome formation.

TRPML1_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus TRPML1 TRPML1 Ca_cytosol Ca2+ TRPML1->Ca_cytosol releases Ca_lumen Ca2+ Agonist This compound / MK6-83 Agonist->TRPML1 activates Calcineurin Calcineurin Ca_cytosol->Calcineurin activates CaMKKb CaMKKβ Ca_cytosol->CaMKKb activates TFEB_P TFEB-P Calcineurin->TFEB_P dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_n TFEB TFEB->TFEB_n translocates VPS34 Beclin1/VPS34 Complex CaMKKb->VPS34 activates PI3P PI3P VPS34->PI3P produces Autophagosome Autophagosome Formation PI3P->Autophagosome initiates Gene_expression Lysosomal & Autophagy Gene Expression TFEB_n->Gene_expression promotes

Caption: TRPML1 Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the activity of this compound and MK6-83.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of TRPML1 in response to agonist application.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing a plasma membrane-targeted mutant of TRPML1 (TRPML1-4A) are commonly used to overcome the difficulty of patching lysosomal membranes.

  • Induce TRPML1-4A expression 24-48 hours prior to the experiment using an inducible system (e.g., doxycycline).

2. Solutions:

  • Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl2, adjusted to pH 7.2 with CsOH.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. For mimicking the acidic lysosomal environment, the pH can be adjusted to 4.6 with HCl.

3. Recording:

  • Establish a whole-cell patch-clamp configuration using a patch-clamp amplifier and digitizer.

  • Hold the cell membrane potential at 0 mV.

  • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPML1 currents.

  • Perfuse the cells with the extracellular solution containing varying concentrations of this compound or MK6-83.

  • Record the resulting currents and plot dose-response curves to determine the EC50 value for each agonist.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing TRPML1-4A Induction Induce TRPML1-4A expression (e.g., Doxycycline) Cell_Culture->Induction Patch Establish whole-cell patch-clamp configuration Induction->Patch Solutions Prepare intracellular and extracellular solutions Solutions->Patch Agonist_Prep Prepare stock solutions of This compound and MK6-83 Agonist_App Perfuse with agonist (this compound or MK6-83) Agonist_Prep->Agonist_App Baseline Record baseline current Patch->Baseline Baseline->Agonist_App Record Record agonist-evoked TRPML1 currents Agonist_App->Record DR_Curve Plot dose-response curves Record->DR_Curve EC50 Calculate EC50 values DR_Curve->EC50 Compare Compare potency and efficacy EC50->Compare

Caption: Patch-Clamp Experimental Workflow.

Intracellular Calcium Imaging

This assay measures the increase in cytosolic calcium concentration resulting from TRPML1 activation.

1. Cell Preparation:

  • Plate cells (e.g., HeLa or primary neurons) on glass-bottom dishes suitable for microscopy.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM) or transfect them with a genetically encoded calcium indicator (e.g., GCaMP).

2. Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped with a perfusion system.

  • Acquire baseline fluorescence images before agonist addition.

  • Perfuse the cells with a buffer containing this compound or MK6-83 at various concentrations.

  • Capture fluorescence images at regular intervals to monitor changes in intracellular calcium levels.

3. Data Analysis:

  • Calculate the ratio of fluorescence intensities (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength indicators) over time.

  • Quantify the peak response for each agonist concentration and generate dose-response curves to determine their EC50 values.

Lysosomal Function Assay: Autophagic Flux

This assay assesses the impact of TRPML1 agonists on the autophagy pathway. The LC3 turnover assay is a standard method to measure autophagic flux.

1. Cell Treatment:

  • Culture cells (e.g., HeLa or other relevant cell lines) to the desired confluency.

  • Treat the cells with this compound or MK6-83 for a specified time course (e.g., 2, 4, 6 hours).

  • For each agonist, include a parallel set of wells co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2 hours of the agonist treatment. This allows for the measurement of LC3-II accumulation.

2. Western Blotting:

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH).

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

3. Data Analysis:

  • Quantify the band intensities for LC3-II and the loading control.

  • Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

  • Compare the autophagic flux induced by this compound and MK6-83.

Concluding Remarks

Both this compound and MK6-83 are valuable research tools for investigating the physiological and pathological roles of TRPML1. Based on the available data, MK6-83 appears to be a more potent activator of the TRPML1 channel in direct electrophysiological and calcium imaging assays, with a lower EC50 value compared to this compound. However, in the context of inducing autophagic flux, at least one study suggests that this compound may be more potent at inducing the accumulation of LC3-II.

This highlights the importance of selecting the appropriate agonist and assay based on the specific biological question being addressed. For studies focused on direct channel activation and immediate downstream events like calcium release, MK6-83 may be the preferred choice due to its higher potency. For studies investigating the broader cellular consequences of TRPML1 activation, such as the regulation of autophagy, a direct comparison of both agonists in the specific experimental system is recommended.

The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate the design and execution of such comparative studies, ultimately contributing to a deeper understanding of TRPML1 pharmacology and its therapeutic potential.

References

A Comparative Guide to Synthetic TRPML1 Activators: ML-SA5 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ML-SA5 and other synthetic activators of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal function. Dysregulation of TRPML1 is implicated in various pathologies, including lysosomal storage disorders and neurodegenerative diseases, making its activation a promising therapeutic strategy. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing activator performance, and visualizes the underlying cellular mechanisms.

Mechanism of Action: A Shared Pathway

Synthetic TRPML1 activators, including this compound, ML-SA1, and MK6-83, share a common mechanism of action. They directly bind to and activate the TRPML1 channel, which is primarily located on the membrane of late endosomes and lysosomes. This activation triggers the release of calcium ions (Ca²⁺) from the lysosomal lumen into the cytoplasm. The resulting increase in cytosolic Ca²⁺ activates the phosphatase calcineurin, which in turn dephosphorylates and activates the Transcription Factor EB (TFEB). Activated TFEB then translocates to the nucleus, where it promotes the expression of genes involved in lysosomal biogenesis and autophagy. This cascade of events ultimately enhances cellular clearance pathways, which are crucial for cellular homeostasis.

Quantitative Comparison of TRPML1 Activators

The following table summarizes the reported potency of various synthetic TRPML1 activators. It is important to note that the EC₅₀ values may vary depending on the experimental system and conditions.

ActivatorEC₅₀ (Potency)Cell Type / SystemReference
This compound 285 nMDuchenne Muscular Dystrophy (DMD) myocytes (endosomal TRPML1 current)[1]
pEC₅₀ = 5.3Not specified
ML-SA1 15.3 µM (at pH 7.4)Not specified[2]
MK6-83 110 nMWild-type TRPML1
SF-51 pEC₅₀ = 4.5Not specified
SF-22 pEC₅₀ = 6.3Not specified

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. pEC₅₀ is the negative logarithm of the EC₅₀.

Notably, this compound is consistently reported to be more potent than its predecessor, ML-SA1[1]. MK6-83 also demonstrates high potency, with an EC₅₀ value in the nanomolar range.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the processes involved in TRPML1 activation and its assessment, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

TRPML1_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Channel Ca_cyto Ca²⁺ (Cytosol) TRPML1->Ca_cyto Ca²⁺ release Ca_lumen Ca²⁺ (Lumen) Activator Synthetic Activator (e.g., this compound) Activator->TRPML1 binds & activates Calcineurin_i Inactive Calcineurin Ca_cyto->Calcineurin_i activates Calcineurin_a Active Calcineurin Calcineurin_i->Calcineurin_a TFEB_P TFEB-P Calcineurin_a->TFEB_P acts on TFEB TFEB TFEB_P->TFEB dephosphorylation TFEB_n TFEB TFEB->TFEB_n translocation Genes Lysosomal & Autophagy Gene Expression TFEB_n->Genes promotes

TRPML1 Signaling Pathway.

Experimental_Workflows cluster_calcium Calcium Imaging Workflow cluster_epys Electrophysiology Workflow start_ca Seed Cells Expressing TRPML1 load_dye Load with Ca²⁺ Indicator (Fura-2 AM or GCaMP3) start_ca->load_dye wash Wash to Remove Excess Dye load_dye->wash acquire_baseline Acquire Baseline Fluorescence wash->acquire_baseline add_agonist Add Synthetic Activator acquire_baseline->add_agonist acquire_response Measure Fluorescence Change add_agonist->acquire_response analyze_ca Analyze Data (EC₅₀) acquire_response->analyze_ca start_epys Prepare Cells (Whole-cell or Isolated Lysosomes) patch Establish Patch Clamp Configuration start_epys->patch record_baseline Record Baseline Current patch->record_baseline apply_agonist Apply Synthetic Activator record_baseline->apply_agonist record_current Record TRPML1-mediated Current apply_agonist->record_current analyze_epys Analyze Current-Voltage Relationship & Dose-Response (EC₅₀) record_current->analyze_epys

Experimental Workflows.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize synthetic TRPML1 activators.

Measurement of TRPML1-Mediated Cytosolic Calcium Release using Fura-2 AM

This ratiometric fluorescence imaging technique quantifies changes in intracellular calcium concentration upon TRPML1 activation.

Materials:

  • Cells expressing TRPML1 (e.g., HEK293 cells) plated on glass coverslips.

  • Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).

  • Pluronic F-127 (20% solution in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺.

  • Synthetic TRPML1 activator stock solution.

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission) and a perfusion system.

Procedure:

  • Cell Plating: Seed cells onto glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells twice with HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with HBSS.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

    • Perfuse the cells with the synthetic TRPML1 activator at various concentrations.

    • Record the change in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

    • Plot the peak change in the fluorescence ratio against the activator concentration to determine the EC₅₀ value.

Whole-Endolysosomal Patch Clamp Recording of TRPML1 Channels

This electrophysiological technique directly measures the ion currents flowing through TRPML1 channels on isolated lysosomes.

Materials:

  • Cells overexpressing TRPML1.

  • Vacuolin-1.

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Micromanipulators and borosilicate glass capillaries for patch pipettes.

  • Internal (pipette) and external (bath) solutions. A typical pipette solution (luminal) contains (in mM): 140 K-gluconate, 4 NaCl, 1 MgCl₂, 10 MES (pH adjusted to 4.6 with NMDG). A typical bath solution (cytosolic) contains (in mM): 140 K-gluconate, 4 NaCl, 1 MgCl₂, 10 HEPES (pH adjusted to 7.2 with KOH).

Procedure:

  • Lysosome Enlargement: Treat cells with 1 µM vacuolin-1 for at least 2 hours to enlarge the late endosomes and lysosomes.

  • Lysosome Isolation:

    • Mechanically lift the cells from the culture dish.

    • A "ripping" technique is used where a patch pipette is pressed against a cell and then quickly pulled away to rupture the plasma membrane and release the enlarged organelles into the bath solution.

  • Patching:

    • Visually identify an enlarged lysosome (typically >2 µm in diameter).

    • Using a new, fire-polished patch pipette, form a high-resistance (gigaohm) seal with the lysosomal membrane.

    • Rupture the patch of membrane within the pipette tip to achieve the whole-lysosome configuration.

  • Recording:

    • Hold the lysosomal membrane potential at a set voltage (e.g., 0 mV).

    • Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V) relationship.

    • Record the baseline current.

    • Perfuse the isolated lysosome with the synthetic TRPML1 activator.

    • Record the resulting increase in ion current.

  • Data Analysis:

    • Subtract the baseline current from the current recorded in the presence of the activator to isolate the TRPML1-mediated current.

    • Plot the current amplitude at a specific voltage (e.g., -100 mV) against the activator concentration to generate a dose-response curve and calculate the EC₅₀.

This guide provides a foundational understanding of this compound in the context of other synthetic TRPML1 activators. The provided data and protocols are intended to aid researchers in the objective evaluation and further development of these promising therapeutic compounds.

References

Efficacy Showdown: Pharmacological Activation vs. Genetic Overexpression of TRPML1

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The transient receptor potential mucolipin 1 (TRPML1) channel, a key regulator of lysosomal function, has emerged as a promising therapeutic target for a range of pathologies, including lysosomal storage disorders and neurodegenerative diseases. Two primary strategies to enhance TRPML1 function are currently being explored: pharmacological activation using synthetic agonists like ML-SA5 and genetic overexpression of the MCOLN1 gene. This guide provides an objective comparison of the efficacy of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their specific research needs.

At a Glance: this compound vs. TRPML1 Overexpression

FeatureThis compound (Pharmacological Activation)Genetic Overexpression of TRPML1
Mechanism of Action Allosteric activation of the TRPML1 channel, inducing a conformational change that opens the channel pore.Increased synthesis of TRPML1 protein, leading to a higher density of channels in the lysosomal membrane.
Mode of Application Small molecule administered to cells or in vivo.Viral or non-viral vector-mediated gene delivery.
Temporal Control Acute and reversible; effects are dependent on the presence of the compound.Chronic and sustained expression of the TRPML1 channel.
Specificity This compound is a potent TRPML1 agonist, though potential off-target effects should be considered.Highly specific to the TRPML1 channel.
Observed Cellular Effects Induces lysosomal Ca2+ release, promotes lysosomal exocytosis, modulates autophagy, and facilitates cellular clearance.[1]Increases autophagic flux, enhances clearance of cellular debris, and rescues phenotypes in some disease models.

Quantitative Comparison of Efficacy

Direct quantitative comparisons of this compound and TRPML1 overexpression in the same experimental system are limited in the published literature. However, data from various studies allow for an indirect assessment of their relative efficacy in key cellular processes.

Lysosomal Calcium Release

Activation of TRPML1, either by agonists or through overexpression, leads to the release of Ca2+ from the lysosome into the cytosol. This Ca2+ signal is a critical initiating event for downstream cellular processes.

ParameterThis compoundTRPML1 OverexpressionReference
Ca2+ Release Trigger Direct channel gatingIncreased channel availabilityN/A
Reported Ca2+ Increase Rapid and transient increase in cytosolic Ca2+Sustained elevation of basal cytosolic Ca2+ in some models[2][3]

Note: The magnitude and kinetics of Ca2+ release are highly dependent on cell type, agonist concentration, and the level of TRPML1 expression.

Autophagy Modulation

Both this compound and TRPML1 overexpression have been shown to impact autophagic flux, a key process for cellular homeostasis and clearance of damaged organelles and protein aggregates. Interestingly, studies suggest that both approaches can lead to an arrest of autophagic flux by impairing the fusion of autophagosomes with lysosomes.[4][5]

ParameterThis compoundTRPML1 OverexpressionReference
Effect on Autophagic Flux Arrests autophagic fluxArrests autophagic flux
LC3-II Levels Significant increaseSignificant increase
SQSTM1/p62 Levels Significant increaseSignificant increase

Note: The observed arrest in autophagy highlights the complex role of TRPML1 in this pathway and suggests that sustained, high-level activation may not always lead to enhanced clearance.

Cellular Clearance and Lysosomal Exocytosis

A primary therapeutic goal of enhancing TRPML1 function is to promote the clearance of accumulated substrates from lysosomes. This can be achieved through enhanced enzymatic degradation within the lysosome or via lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents.

ParameterThis compoundTRPML1 OverexpressionReference
Lysosomal Exocytosis Promotes lysosomal exocytosisPromotes lysosomal exocytosis
Clearance of Substrates Reduces accumulation of autofluorescent material and undigested opsin in RPE cells. Enhances uranium clearance in kidney cells.Rescues enlarged endolysosome phenotype in certain disease models.

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the effects of this compound and TRPML1 overexpression, it is crucial to visualize the involved signaling pathways and the experimental workflows used to assess their efficacy.

TRPML1_Signaling_Pathway cluster_activation Activation ML_SA5 This compound TRPML1 TRPML1 Channel ML_SA5->TRPML1 Activates Overexpression TRPML1 Overexpression Overexpression->TRPML1 Increases Lysosomal_Ca_Release Lysosomal Ca2+ Release TRPML1->Lysosomal_Ca_Release Mediates Calcineurin Calcineurin Lysosomal_Ca_Release->Calcineurin Activates Autophagy_Modulation Autophagy Modulation Lysosomal_Ca_Release->Autophagy_Modulation Lysosomal_Exocytosis Lysosomal Exocytosis Lysosomal_Ca_Release->Lysosomal_Exocytosis TFEB_P TFEB-P (Cytosolic) Calcineurin->TFEB_P Dephosphorylates TFEB TFEB (Nuclear) TFEB_P->TFEB Translocates CLEAR_Network CLEAR Gene Network (Lysosomal Biogenesis & Autophagy Genes) TFEB->CLEAR_Network Activates Transcription CLEAR_Network->Autophagy_Modulation CLEAR_Network->Lysosomal_Exocytosis

TRPML1 Signaling Pathway

Experimental_Workflow cluster_intervention Intervention cluster_assays Efficacy Assessment cluster_data Data Analysis start Cell Culture Model treatment Treatment: - this compound - TRPML1 Overexpression Vector start->treatment calcium_imaging Lysosomal Ca2+ Release Assay treatment->calcium_imaging autophagy_flux Autophagy Flux Assay (LC3 Turnover) treatment->autophagy_flux exocytosis_assay Lysosomal Exocytosis Assay treatment->exocytosis_assay clearance_assay Substrate Clearance Assay treatment->clearance_assay data_analysis Quantitative Analysis and Comparison calcium_imaging->data_analysis autophagy_flux->data_analysis exocytosis_assay->data_analysis clearance_assay->data_analysis

Experimental Workflow for Efficacy Comparison

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound and TRPML1 overexpression.

Whole-Endolysosome Patch Clamp Electrophysiology

This technique directly measures the ion channel activity of TRPML1.

  • Cell Preparation: Cells are treated with a vacuolating agent (e.g., vacuolin-1) to enlarge endolysosomes.

  • Lysosome Isolation: Enlarged lysosomes are mechanically extracted from the cells.

  • Patching: A glass micropipette forms a high-resistance seal with the lysosomal membrane.

  • Recording: The whole-lysosome configuration is achieved, allowing for the measurement of ion currents across the lysosomal membrane in response to voltage changes and the application of compounds like this compound. For overexpression studies, cells are first transfected with a TRPML1-expressing vector.

Lysosomal Exocytosis Assay (Hexosaminidase Release)

This assay quantifies the release of lysosomal enzymes into the extracellular medium as a measure of lysosomal exocytosis.

  • Cell Culture: Cells are plated in multi-well plates.

  • Treatment: Cells are treated with this compound or transfected for TRPML1 overexpression. A positive control such as the calcium ionophore ionomycin is often included.

  • Sample Collection: The cell culture supernatant (containing released enzymes) and cell lysates (containing intracellular enzymes) are collected separately.

  • Enzyme Assay: The activity of a lysosomal enzyme, such as β-hexosaminidase, is measured in both the supernatant and lysate fractions using a fluorogenic substrate.

  • Quantification: The percentage of enzyme released is calculated by dividing the activity in the supernatant by the total activity (supernatant + lysate).

Autophagy Flux Assay (LC3 Turnover)

This Western blot-based assay measures the rate of degradation of LC3-II, a protein associated with autophagosomes, to determine autophagic flux.

  • Cell Treatment: Cells are treated with this compound or transfected for TRPML1 overexpression. A parallel set of cells is also treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of LC3-II.

  • Protein Extraction: Total protein is extracted from all cell treatment groups.

  • Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against LC3 and a loading control (e.g., GAPDH).

  • Analysis: The amount of LC3-II is quantified. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in LC3-II upon treatment with this compound or TRPML1 overexpression, which is further enhanced in the presence of a lysosomal inhibitor, can indicate an increase in autophagosome formation. However, as some studies suggest, a significant accumulation of LC3-II without a corresponding increase in degradation may indicate a blockage in the later stages of autophagy.

Conclusion

Both pharmacological activation with this compound and genetic overexpression of TRPML1 are effective strategies for modulating lysosomal function. The choice between these two approaches will depend on the specific experimental goals.

  • This compound offers acute, reversible, and dose-dependent control over TRPML1 activity, making it ideal for studying the immediate cellular consequences of channel activation and for preclinical therapeutic development.

  • Genetic overexpression provides a tool for studying the long-term effects of sustained TRPML1 activity and is valuable for creating stable cell lines or in vivo models with enhanced TRPML1 function.

A key finding from the literature is that both potent pharmacological activation and overexpression can lead to an arrest in autophagic flux, suggesting that a nuanced and perhaps cyclical activation of TRPML1 may be more beneficial than continuous, high-level activity for promoting cellular clearance. Future research should focus on direct, quantitative comparisons of these two modalities within the same experimental systems to provide a more definitive guide to their relative efficacy.

References

ML-SA5 and Rapamycin: A Comparative Guide to Autophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of autophagy induction is critical. This guide provides a detailed comparison of two prominent inducers, ML-SA5 and rapamycin, highlighting their distinct mechanisms, and presenting supporting experimental data to inform compound selection and experimental design.

This comparison guide delves into the mechanisms of action, quantitative effects on autophagy markers, and detailed experimental protocols for this compound, a synthetic agonist of the mucolipin transient receptor potential channel 1 (TRPML1), and rapamycin, a well-established inhibitor of the mechanistic target of rapamycin (mTOR). While both compounds ultimately lead to an accumulation of autophagosomes, their underlying pathways and the functional outcome of the induced autophagy are fundamentally different.

Dueling Mechanisms: Activating vs. Inhibiting for Autophagy Modulation

This compound and rapamycin employ contrasting strategies to influence the autophagy pathway. Rapamycin induces a complete autophagic flux by mimicking a cellular starvation state, whereas this compound triggers an "autophagic arrest" by blocking the final degradation step.

Rapamycin: As a potent and specific inhibitor of mTOR complex 1 (mTORC1), rapamycin relieves the inhibitory phosphorylation of key autophagy initiation proteins, such as ULK1 and ATG13.[1][2][3] This disinhibition allows for the formation of the ULK1 complex, which subsequently activates the downstream machinery required for the nucleation and elongation of the phagophore, the precursor to the autophagosome.[4] The result is a bona fide induction of autophagy, characterized by the formation of autophagosomes that efficiently fuse with lysosomes to degrade their cargo.[5] This process leads to a decrease in the levels of autophagy substrates like p62/SQSTM1.

This compound: In contrast, this compound is a synthetic agonist of the TRPML1 channel, a cation channel primarily located on the lysosomal membrane. Activation of TRPML1 by this compound leads to the release of zinc from the lysosome into the cytosol. This increase in cytosolic zinc has been shown to inhibit the fusion of autophagosomes with lysosomes by disrupting the interaction between the SNARE proteins STX17 on the autophagosome and VAMP8 on the lysosome. Consequently, while the initiation of autophagy may proceed, the final degradative step is blocked, leading to an accumulation of autophagosomes and an increase in p62 levels.

Quantitative Comparison of Autophagy Markers

The differential effects of this compound and rapamycin on autophagic flux are reflected in the expression levels of key autophagy-related proteins, namely microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62/SQSTM1.

CompoundTargetMechanismEffect on Autophagic FluxLC3-II Levelsp62/SQSTM1 Levels
This compound TRPML1Channel AgonistArrestIncreasedIncreased
Rapamycin mTORKinase InhibitorInductionIncreasedDecreased

Table 1. Mechanistic and Biomarker Comparison of this compound and Rapamycin. This table summarizes the key differences in the mechanism of action and the resulting effects on autophagic flux and key biomarker levels for this compound and rapamycin.

Dose-Response and Time-Course Effects

This compound: Studies have shown that this compound can significantly increase LC3-II levels at concentrations as low as 0.05 to 0.1 µM within 1 to 4 hours of treatment in HeLa cells. A more robust and rapid increase in LC3-II is observed at 1 µM, with effects seen as early as 1 hour. The accumulation of p62 is also a hallmark of this compound treatment, with significant increases observed after 4 hours of treatment with 5 µM this compound in A-375 and U-87 MG cells.

Rapamycin: Rapamycin effectively induces autophagy in a dose- and time-dependent manner. In cultured mouse Schwann cells, rapamycin at 25 nM was shown to increase the LC3-II/LC3-I ratio and decrease p62 levels over a 48-hour period. In human neuroblastoma cells, 20 µM rapamycin for 24 hours significantly increased the LC3-II/LC3-I ratio and decreased p62 expression. Dose-response experiments in A549 lung cancer cells showed a significant increase in the LC3-II/LC3-I ratio at 100 nM and 200 nM rapamycin after 24 hours.

Visualizing the Pathways and Workflows

To further elucidate the distinct mechanisms of this compound and rapamycin, the following diagrams illustrate their signaling pathways and a typical experimental workflow for their comparison.

ML_SA5_Signaling_Pathway cluster_lysosome Lysosomal Lumen cluster_cytosol Cytosol MLSA5 This compound TRPML1 TRPML1 MLSA5->TRPML1 activates Zinc Zinc (Zn²⁺) TRPML1->Zinc releases Lysosome Lysosome Fusion Autophagosome- Lysosome Fusion Zinc->Fusion inhibits STX17 STX17 STX17->Fusion VAMP8 VAMP8 VAMP8->Fusion Autophagosome Autophagosome Autophagic_Arrest Autophagic Arrest

Caption: this compound Signaling Pathway.

Rapamycin_Signaling_Pathway Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 inhibits ULK1_Complex ULK1 Complex (ULK1, ATG13, etc.) mTORC1->ULK1_Complex inhibits Autophagy_Initiation Autophagy Initiation ULK1_Complex->Autophagy_Initiation activates Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Autophagic_Flux Complete Autophagic Flux Autophagosome_Formation->Autophagic_Flux

Caption: Rapamycin Signaling Pathway.

Experimental_Workflow Start Cell Culture (e.g., HeLa, A549) Treatment Treatment Start->Treatment MLSA5_Treat This compound (e.g., 1-5 µM) Treatment->MLSA5_Treat Rapa_Treat Rapamycin (e.g., 100-200 nM) Treatment->Rapa_Treat Control Vehicle Control (e.g., DMSO) Treatment->Control Time_Course Time Course (e.g., 1, 4, 12, 24h) MLSA5_Treat->Time_Course Rapa_Treat->Time_Course Control->Time_Course Analysis Analysis Time_Course->Analysis Western_Blot Western Blot (LC3-II, p62) Analysis->Western_Blot Microscopy Fluorescence Microscopy (GFP-LC3 puncta) Analysis->Microscopy Data_Quant Data Quantification and Comparison Western_Blot->Data_Quant Microscopy->Data_Quant

Caption: Comparative Experimental Workflow.

Detailed Methodologies

Reproducibility is paramount in scientific research. The following protocols provide a general framework for comparing the effects of this compound and rapamycin on autophagy. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Lines: HeLa, A549, SH-SY5Y, or other relevant cell lines can be used. For fluorescence microscopy, cells stably expressing GFP-LC3 or tandem mRFP-GFP-LC3 are recommended.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • This compound: Prepare a stock solution in DMSO. Treat cells with a final concentration typically ranging from 0.1 µM to 10 µM for time points ranging from 1 to 24 hours.

    • Rapamycin: Prepare a stock solution in DMSO. Treat cells with a final concentration typically ranging from 25 nM to 200 nM for time points ranging from 2 to 48 hours.

    • Vehicle Control: Treat a parallel set of cells with the same volume of DMSO used for the highest concentration of the compounds.

Western Blotting for LC3-II and p62
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or the level of LC3-II normalized to a loading control (e.g., GAPDH or β-actin) is calculated. p62 levels are also normalized to a loading control.

Fluorescence Microscopy for GFP-LC3 Puncta
  • Cell Seeding: Seed cells stably expressing GFP-LC3 onto glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound, rapamycin, or vehicle control as described above.

  • Fixation and Staining: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. If desired, nuclei can be counterstained with DAPI.

  • Imaging: Mount the coverslips onto glass slides and visualize the cells using a fluorescence microscope. Capture images from multiple random fields for each condition.

  • Quantification: Count the number of GFP-LC3 puncta per cell. A cell with a significant increase in puncta (e.g., >5-10 dots) is often considered autophagy-positive. The average number of puncta per cell or the percentage of autophagy-positive cells is then calculated for each treatment group. For tandem mRFP-GFP-LC3, yellow puncta represent autophagosomes, while red-only puncta indicate autolysosomes.

Conclusion

This compound and rapamycin represent two distinct and valuable tools for studying autophagy. Rapamycin serves as a classical inducer of complete autophagic flux, making it suitable for studies investigating the physiological roles of autophagy in cellular clearance and recycling. In contrast, this compound's ability to arrest autophagy at the final fusion step provides a unique opportunity to dissect the molecular machinery of autophagosome-lysosome fusion and to study the consequences of impaired autophagic clearance. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome. This guide provides the foundational knowledge and experimental framework to effectively utilize both this compound and rapamycin in the exploration of the complex and vital process of autophagy.

References

A Comparative Guide to the Validation of ML-SA5 Effects with the TRPML1 Inhibitor ML-SI3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the TRPML1 agonist ML-SA5 and the TRPML1 inhibitor ML-SI3. The information presented is intended to assist researchers in designing experiments to validate the TRPML1-mediated effects of this compound by utilizing ML-SI3 as a specific antagonist. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental procedures.

Introduction to TRPML1 Modulation by this compound and ML-SI3

Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial cation channel primarily located on the membranes of late endosomes and lysosomes. It plays a vital role in regulating lysosomal calcium homeostasis, which in turn governs a multitude of cellular processes including autophagy, lysosomal exocytosis, and nutrient sensing.

This compound is a potent synthetic agonist of the TRPML1 channel.[1][2] Its activation of TRPML1 leads to the release of Ca²⁺ from lysosomes into the cytosol. This downstream signaling cascade is implicated in the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][4]

Conversely, ML-SI3 is a potent antagonist of the TRPML1 and TRPML2 channels.[5] It competitively inhibits the channel, thereby blocking the effects induced by TRPML1 agonists like ML-SA1 and its more potent analog, this compound. This makes ML-SI3 an invaluable tool for confirming that the observed cellular effects of this compound are indeed mediated through the TRPML1 channel.

Quantitative Comparison of this compound and ML-SI3

The following tables summarize the key pharmacological parameters and effective concentrations of this compound and ML-SI3 as reported in the literature.

CompoundTarget(s)ActionEC₅₀ / IC₅₀Reference
This compound TRPML1AgonistEC₅₀: 285 nM (for TRPML1 current in DMD myocytes)
ML-SI3 TRPML1, TRPML2AntagonistIC₅₀: 4.7 µM (TRPML1), 1.7 µM (TRPML2)

Table 1: Pharmacological Profile of this compound and ML-SI3. This table provides a summary of the primary targets, mechanism of action, and potency of this compound and ML-SI3.

Experimental ContextThis compound ConcentrationML-SI3 ConcentrationObserved Effect of ML-SI3Reference
Inhibition of agonist-evoked Ca²⁺ signals in HeLa cells20 µM (ML-SA1)10 µMInhibition of Ca²⁺ release
Blockade of agonist-induced TRPML1 currents10 µM (ML-SA1)10 µMBlockade of channel activation
Attenuation of agonist-induced autophagy5 µM (this compound)20 µMInhibition of LC3-II and SQSTM1 increase
Inhibition of agonist-induced TFEB nuclear translocationNot specified10 µMAttenuation of TFEB nuclear localization

Table 2: Experimentally Determined Effective Concentrations for Comparative Studies. This table outlines the concentrations of this compound and ML-SI3 used in various studies to demonstrate the inhibitory effect of ML-SI3 on this compound-induced cellular events. Note that some studies used the less potent but structurally related agonist ML-SA1.

Experimental Protocols

This section details the methodologies for key experiments used to validate the effects of this compound and its inhibition by ML-SI3.

Whole-Cell Patch-Clamp Electrophysiology for TRPML1 Channel Activity

This protocol is used to directly measure the ion channel activity of TRPML1 in response to this compound and its blockade by ML-SI3.

  • Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding a plasma membrane-targeted variant of human TRPML1 (TRPML1-L15L/AA-L577L/AA) to facilitate whole-cell recordings.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The extracellular (bath) solution is typically set to a low pH (e.g., 4.6) to mimic the acidic environment of the lysosome and potentiate TRPML1 activity.

    • The intracellular (pipette) solution contains a physiological ionic composition.

    • TRPML1-mediated currents are elicited by a voltage ramp protocol (e.g., -140 mV to +140 mV).

  • Compound Application:

    • A baseline current is established.

    • This compound is perfused into the bath solution at a desired concentration (e.g., 10 µM) to record the agonist-induced current.

    • To test for inhibition, cells are pre-incubated with ML-SI3 (e.g., 10 µM) before the co-application of this compound and ML-SI3.

  • Data Analysis: The current amplitude at a specific negative membrane potential (e.g., -100 mV) is measured and compared across different conditions (baseline, this compound alone, ML-SI3 + this compound).

Lysosomal Calcium Imaging

This assay measures the release of calcium from lysosomes upon TRPML1 activation.

  • Cell Preparation: Cells (e.g., HeLa or COS-1) are plated on glass-bottom dishes. They can be loaded with a cytosolic Ca²⁺ indicator dye (e.g., Fura-2 AM) or transfected with a genetically encoded Ca²⁺ indicator targeted to the lysosome (e.g., GCaMP3-ML1).

  • Imaging:

    • Live-cell imaging is performed using a fluorescence microscope.

    • A baseline fluorescence is recorded in a calcium-free extracellular solution to focus on intracellular calcium release.

  • Compound Treatment:

    • This compound (e.g., 10 µM) is added to the cells to induce TRPML1-mediated lysosomal Ca²⁺ release, and the change in fluorescence is recorded over time.

    • For inhibition studies, cells are pre-treated with ML-SI3 (e.g., 10 µM) for a short period (e.g., 10-20 minutes) before the addition of this compound.

  • Data Analysis: The change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) is quantified to determine the magnitude of the calcium signal in response to the treatments.

Autophagy Flux Assay by Western Blot for LC3

This method assesses the impact of TRPML1 modulation on autophagy by measuring the conversion of LC3-I to its lipidated form, LC3-II, which is associated with autophagosome formation.

  • Cell Culture and Treatment: Cells are treated with this compound (e.g., 5 µM) in the presence or absence of ML-SI3 (e.g., 20 µM) for a specified duration (e.g., 4 hours). A lysosomal inhibitor such as Bafilomycin A1 or Chloroquine can be used as a positive control to block the degradation of LC3-II and assess autophagic flux.

  • Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against LC3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities for LC3-I and LC3-II are quantified, and the LC3-II/LC3-I or LC3-II/housekeeping protein ratio is calculated to assess changes in autophagosome formation.

TFEB Nuclear Translocation Assay by Immunofluorescence

This assay visualizes the movement of TFEB from the cytoplasm to the nucleus, a key step in its activation.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound with or without pre-incubation with ML-SI3.

  • Immunofluorescence Staining:

    • Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100 or Digitonin).

    • Cells are then incubated with a primary antibody against TFEB.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody.

    • The nuclei are counterstained with DAPI.

  • Microscopy and Analysis:

    • Images are acquired using a fluorescence or confocal microscope.

    • The subcellular localization of TFEB is observed. The ratio of nuclear to cytoplasmic TFEB fluorescence intensity is quantified to determine the extent of nuclear translocation.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

TRPML1_Signaling_Pathway cluster_Lysosome Lysosome cluster_Cytosol Cytosol cluster_Nucleus Nucleus This compound This compound TRPML1 TRPML1 This compound->TRPML1 Activates ML-SI3 ML-SI3 ML-SI3->TRPML1 Inhibits Ca2_cyto Ca²⁺ TRPML1->Ca2_cyto Ca²⁺ Efflux Ca2_lys Ca²⁺ Calcineurin Calcineurin Ca2_cyto->Calcineurin Activates TFEB_P TFEB-P Calcineurin->TFEB_P Dephosphorylates TFEB_N TFEB TFEB_P->TFEB_N Nuclear Translocation CLEAR_Genes CLEAR Network Genes TFEB_N->CLEAR_Genes Promotes Transcription Autophagy_Lysosome_Biogenesis Autophagy & Lysosome Biogenesis CLEAR_Genes->Autophagy_Lysosome_Biogenesis

Caption: TRPML1 Signaling Pathway Activation and Inhibition.

Experimental_Workflow cluster_0 Experimental Design cluster_1 Validation Assays cluster_3 Conclusion start Hypothesis: This compound effect is TRPML1-dependent treatment Cell Treatment Groups: 1. Vehicle Control 2. This compound 3. ML-SI3 4. This compound + ML-SI3 start->treatment electrophysiology Patch-Clamp: Measure TRPML1 Currents treatment->electrophysiology calcium_imaging Calcium Imaging: Measure Lysosomal Ca²⁺ Release treatment->calcium_imaging autophagy_assay Western Blot (LC3): Assess Autophagy Flux treatment->autophagy_assay tfeb_assay Immunofluorescence: Monitor TFEB Translocation treatment->tfeb_assay outcome_electro This compound: ↑ Current ML-SI3: Blocks ↑ electrophysiology->outcome_electro outcome_calcium This compound: ↑ Ca²⁺ Signal ML-SI3: Blocks ↑ calcium_imaging->outcome_calcium outcome_autophagy This compound: ↑ LC3-II ML-SI3: Blocks ↑ autophagy_assay->outcome_autophagy outcome_tfeb This compound: ↑ Nuclear TFEB ML-SI3: Blocks ↑ tfeb_assay->outcome_tfeb conclusion Conclusion: This compound effects are validated as TRPML1-mediated outcome_electro->conclusion outcome_calcium->conclusion outcome_autophagy->conclusion outcome_tfeb->conclusion

Caption: Workflow for Validating this compound Effects.

References

Comparative Analysis of ML-SA5 and Other TFEB Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML-SA5 and other activators of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This analysis is supported by experimental data on their mechanisms, potency, and methods for evaluation.

Transcription Factor EB (TFEB) is a pivotal regulator of cellular homeostasis, orchestrating the expression of genes involved in lysosome function and autophagy. Its activation and translocation to the nucleus trigger a cascade that enhances the cell's capacity to clear protein aggregates and damaged organelles. Consequently, pharmacological activation of TFEB is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and lysosomal storage diseases.

This guide focuses on this compound, a potent synthetic TFEB activator, and compares its performance and mechanism of action against a panel of other known TFEB-activating compounds.

Mechanisms of TFEB Activation

TFEB activity is primarily regulated by its phosphorylation state. In nutrient-rich conditions, the kinase mTORC1 phosphorylates TFEB at serine residue 211 (S211), leading to its sequestration in the cytoplasm by 14-3-3 proteins.[1] Inhibition of mTORC1 or dephosphorylation of TFEB by phosphatases, such as calcineurin, allows TFEB to translocate to the nucleus and activate its target genes.[1] TFEB activators can be broadly categorized based on their mechanism: mTOR-dependent or mTOR-independent.

This compound is a potent, mTOR-independent TFEB activator. It functions as an agonist of the lysosomal cation channel TRPML1 (Transient Receptor Potential Mucolipin 1).[2] Activation of TRPML1 triggers the release of calcium (Ca²⁺) from the lysosome.[2] This localized Ca²⁺ increase activates the phosphatase calcineurin, which dephosphorylates TFEB, promoting its nuclear translocation and subsequent activation of the CLEAR (Coordinated Lysosomal Expression and Regulation) gene network.[1]

A diverse array of other compounds also activates TFEB through various mechanisms, as detailed in the comparative table below.

Data Presentation: Comparative Analysis of TFEB Activators

The following tables summarize the mechanisms of action and reported potency of this compound and other representative TFEB activators.

Table 1: Comparison of TFEB Activator Mechanisms

ActivatorPrimary Target / MechanismmTOR-Dependent/Independent
This compound TRPML1 Agonist → Lysosomal Ca²⁺ Release → Calcineurin ActivationIndependent
ML-SA1 TRPML1 Agonist → Lysosomal Ca²⁺ Release → Calcineurin ActivationIndependent
TFEB Activator 1 (C1) Direct binding to TFEB, promoting nuclear entryIndependent
Rapamycin Allosteric inhibitor of mTORC1Dependent
Torin 1 ATP-competitive inhibitor of mTORC1Dependent
Digoxin Na⁺/K⁺ ATPase Inhibitor → Intracellular Ca²⁺ Increase → Calcineurin ActivationIndependent
Ikarugamycin ER Ca²⁺ Release → CaMKKβ-AMPK Pathway ActivationIndependent
Alexidine Dihydrochloride Mitochondrial PTPMT1 Perturbation → ROS → MCOLN1-Calcineurin PathwayIndependent
Sulforaphane (SFN) ROS Increase → Ca²⁺-Calcineurin Pathway ActivationIndependent
Genistein Increases TFEB expression and promotes nuclear translocationIndependent
Curcumin Direct binding to TFEB; also has mTOR inhibitory effectsBoth
Bortezomib Proteasome Inhibitor → Cellular Stress ResponseIndependent

Table 2: Quantitative Data on TFEB Activator Potency

ActivatorMetricValueCell Line/System
This compound EC₅₀ (TRPML1 activation)285 nMDMD Myocytes
ML-SA1 EC₅₀ (TRPML1 activation)15.3 µM (at pH 7.4)HEK293 cells
TFEB Activator 1 (C1) EC₅₀ (TFEB nuclear translocation)2.167 µMHeLa cells
Sulforaphane (SFN) Effective Concentration10 - 15 µMHeLa cells
Genistein Effective Concentration50 - 150 µMHeLa cells
Bortezomib Effective Concentration10 nM (for TFEB nuclear translocation)Mouse BMDM
Curcumin Effective Concentration10 µM (mild TFEB translocation)N2a cells
Digoxin Effective Concentration60 nM (for clearing SQSTM1 aggregates)HBMECs

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for understanding and applying this information in a research context.

TFEB_Activation_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mTORC1 mTORC1 TFEB_P TFEB-P (Inactive) mTORC1->TFEB_P Phosphorylates (S211) (Inhibits) TFEB TFEB (Active) TFEB_P->TFEB Activation Calcineurin Calcineurin Calcineurin->TFEB_P Dephosphorylates TRPML1 Lysosomal TRPML1 Ca_cyto Ca²⁺ TRPML1->Ca_cyto Ca²⁺ Release Lysosome Lysosome Ca_cyto->Calcineurin Activates TFEB_nuc TFEB TFEB->TFEB_nuc Translocation Proteasome Proteasome Proteasome->TFEB Activates (Stress) ER Endoplasmic Reticulum ER->Ca_cyto Ca²⁺ Release Mitochondria Mitochondria Mitochondria->Ca_cyto Ca²⁺ Release (via ROS) Rapamycin Rapamycin Torin 1 Rapamycin->mTORC1 Inhibits MLSA5 This compound ML-SA1 MLSA5->TRPML1 Activates Digoxin Digoxin Digoxin->Ca_cyto Increases Ikarugamycin Ikarugamycin Ikarugamycin->ER Triggers Alexidine Alexidine Dihydrochloride Alexidine->Mitochondria Perturbs Bortezomib Bortezomib Bortezomib->Proteasome Inhibits C1 TFEB Activator 1 (C1) C1->TFEB Binds & Activates CLEAR CLEAR Genes (Autophagy, Lysosomes) TFEB_nuc->CLEAR Upregulates

Caption: TFEB Activation Signaling Pathways.

Experimental_Workflow cluster_immuno Protein Localization & Phosphorylation cluster_gene Gene Expression & Activity start Start: Cultured Cells treatment Treat cells with TFEB Activator (e.g., this compound) start->treatment fix_perm Fix & Permeabilize Cells treatment->fix_perm lysis Cell Lysis & Subcellular Fractionation (Cyt/Nuc) treatment->lysis reporter Luciferase Reporter Assay (CLEAR promoter) treatment->reporter rna_extraction RNA Extraction treatment->rna_extraction primary_ab Incubate with Primary Antibody (anti-TFEB) fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab microscopy Immunofluorescence Microscopy secondary_ab->microscopy analysis_micro Analysis: Quantify Nuclear vs. Cytoplasmic Fluorescence microscopy->analysis_micro sds_page SDS-PAGE & Transfer lysis->sds_page western Western Blot with Antibodies (p-TFEB, TFEB) sds_page->western analysis_wb Analysis: Quantify Protein Bands (p-TFEB/Total TFEB) western->analysis_wb analysis_reporter Analysis: Measure Luminescence reporter->analysis_reporter cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR for Target Genes (LAMP1, CTSD, etc.) cdna_synthesis->qpcr analysis_qpcr Analysis: Calculate Relative mRNA Expression qpcr->analysis_qpcr

Caption: Experimental Workflow for Assessing TFEB Activation.

Experimental Protocols

Accurate assessment of TFEB activation is fundamental for comparative studies. Below are detailed methodologies for key experiments.

Immunofluorescence Microscopy for TFEB Nuclear Translocation

This method visualizes the subcellular localization of TFEB.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or SH-SY5Y) on glass coverslips in a 24-well plate. Allow cells to adhere overnight. Treat cells with the TFEB activator (e.g., 10 µM this compound) or vehicle control for the desired time (e.g., 1-4 hours).

  • Fixation and Permeabilization: Wash cells with Phosphate-Buffered Saline (PBS). Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour. Incubate with a primary antibody against TFEB (e.g., rabbit anti-TFEB) diluted in blocking buffer overnight at 4°C. Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash three times with PBS and mount coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells per condition using image analysis software (e.g., ImageJ). An increase in this ratio indicates TFEB nuclear translocation.

Western Blotting for TFEB Phosphorylation and Subcellular Fractionation

This technique quantifies changes in TFEB phosphorylation and confirms its presence in the nuclear fraction.

  • Cell Lysis and Fractionation: Treat cells as described above. For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors. For fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate nuclear and cytoplasmic proteins. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-TFEB, anti-phospho-TFEB (Ser211), anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis: Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry. A decrease in the p-TFEB/total TFEB ratio indicates TFEB activation.

Quantitative Real-Time PCR (qRT-PCR) for TFEB Target Gene Expression

This protocol measures the transcriptional output of activated TFEB.

  • RNA Extraction and cDNA Synthesis: Treat cells with TFEB activators for a longer duration (e.g., 6-24 hours) to allow for gene transcription. Extract total RNA using a suitable kit (e.g., TRIzol reagent or column-based kits). Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qRT-PCR: Prepare a reaction mix containing cDNA, forward and reverse primers for TFEB target genes (e.g., LAMP1, CTSD, SQSTM1) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).

  • Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative mRNA expression levels using the delta-delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene. An increase in the relative expression of target genes indicates functional TFEB activation.

Conclusion

This compound stands out as a highly potent, mTOR-independent activator of TFEB, operating through the specific activation of the TRPML1-Calcineurin axis. Its nanomolar efficacy distinguishes it from its analog, ML-SA1, and many natural compounds. The landscape of TFEB activators is diverse, offering multiple mechanistic routes to achieve a desired therapeutic effect. mTOR-dependent activators like rapamycin are well-established but may have broader cellular effects due to the central role of mTOR in cell growth and metabolism. Newer mTOR-independent compounds, including direct TFEB binders like C1 and pathway-specific modulators like this compound, offer the potential for more targeted and potentially safer long-term therapeutic interventions. The choice of activator for research or therapeutic development will depend on the specific context, desired mechanism of action, and potency requirements. The experimental protocols outlined provide a robust framework for evaluating and comparing the efficacy of these and other novel TFEB-activating compounds.

References

Comparative Guide to the Cross-Reactivity of ML-SA5 with TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of ML-SA5, a known TRPML1 agonist, across various Transient Receptor Potential (TRP) channel subfamilies. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and designing experiments with appropriate controls.

Summary of this compound Activity on TRP Channels

This compound is a potent agonist of TRPML1, a lysosomal cation channel.[1] Its activity on other TRP channels is less characterized in publicly available literature. This guide compiles the available quantitative data on its cross-reactivity, primarily within the TRPML subfamily.

Quantitative Analysis of this compound Potency

The following table summarizes the half-maximal effective concentration (EC50) values of this compound for different TRPML channel subtypes as determined by automated electrophysiology.

TRP ChannelEC50 (µM)Assay PlatformSource
TRPML1 0.2 - 0.5Automated Electrophysiology (SyncroPatch 384i)SB Drug Discovery
TRPML2 0.2 - 0.5Automated Electrophysiology (SyncroPatch 384i)SB Drug Discovery
TRPML3 0.2 - 0.5Automated Electrophysiology (SyncroPatch 384i)SB Drug Discovery

Note: While the quantitative data from SB Drug Discovery suggests similar potency across TRPML1, TRPML2, and TRPML3, another study focusing on autophagy regulation reported that this compound specifically stimulates TRPML1, but not TRPML2 or TRPML3, to induce its effects.[2] This discrepancy may arise from differences in experimental systems, cell types, or the specific functional readouts used.

Cross-Reactivity with other TRP Channel Subfamilies (TRPV, TRPM, TRPC, TRPA, TRPP):

Currently, there is no publicly available quantitative data from comprehensive screening panels detailing the activity of this compound on other TRP channel subfamilies such as TRPV, TRPM, TRPC, TRPA, and TRPP. While service providers like SB Drug Discovery offer screening against a broad range of these channels, the results for this compound have not been published. Researchers should exercise caution and independently validate the selectivity of this compound for their specific application if off-target effects on other TRP channels are a concern.

Experimental Methodologies

The following section details the experimental protocol for determining the potency of this compound using automated electrophysiology, as described in the available documentation.[3]

Automated Electrophysiology Protocol
  • Cell Lines: HEK cells stably expressing human TRPML1, TRPML2, or TRPML3 were generated by SB Drug Discovery.

  • Platform: Whole-cell patch-clamp experiments were performed at room temperature using multi-hole chips on the SyncroPatch 384i automated electrophysiology platform.

  • Voltage Protocol: To elicit TRPML channel currents, a ramp voltage protocol was applied, steadily increasing from -140 mV to +100 mV over 190 ms from a holding potential of 0 mV.

  • Data Acquisition and Analysis: Data analysis was performed using Data Control 384 V3.2.1 (Nanion) and Prism V10.1 (GraphPad). Concentration-response curves were generated by applying increasing concentrations of this compound (0.03-3 µM) to determine EC50 values.

Visualizing Signaling and Experimental Workflows

To further illustrate the context of this compound activity, the following diagrams, created using the DOT language, depict the TRPML1 signaling pathway and a typical experimental workflow for assessing TRP channel cross-reactivity.

TRPML1_Signaling_Pathway cluster_lysosome Lysosomal Lumen ML_SA5 This compound TRPML1 TRPML1 Channel (on Lysosome) ML_SA5->TRPML1 activates Ca_release Ca²⁺ Release TRPML1->Ca_release Lysosome Lysosome Downstream Downstream Cellular Responses (e.g., Autophagy, Trafficking) Ca_release->Downstream triggers

Caption: TRPML1 signaling pathway activated by this compound.

Cross_Reactivity_Workflow start Start: Compound of Interest (e.g., this compound) cell_lines Prepare Cell Lines Stably Expressing Different TRP Channel Subtypes (TRPV, TRPM, TRPC, etc.) start->cell_lines assay Perform Functional Assay (e.g., Automated Electrophysiology, Calcium Imaging) cell_lines->assay data_analysis Generate Concentration-Response Curves and Determine EC50/IC50 Values assay->data_analysis comparison Compare Potency Across All Tested TRP Channels data_analysis->comparison conclusion Determine Selectivity Profile comparison->conclusion

Caption: Experimental workflow for TRP channel cross-reactivity screening.

References

Benchmarking ML-SA5: A Comparative Guide to Lysosomotropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular biology and drug discovery, the manipulation of lysosomal function holds immense therapeutic potential. Lysosomes, once viewed simply as cellular recycling centers, are now recognized as critical hubs for metabolic signaling and cellular homeostasis. Lysosomotropic agents, compounds that preferentially accumulate in lysosomes, are invaluable tools for studying and modulating lysosomal pathways. This guide provides a comprehensive comparison of ML-SA5, a potent and specific TRPML1 agonist, with other widely used lysosomotropic agents, namely Chloroquine and Bafilomycin A1. We present a detailed analysis of their mechanisms of action, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific scientific inquiries.

Mechanism of Action: A Tale of Three Pathways

The lysosomotropic agents this compound, Chloroquine, and Bafilomycin A1 each exert their effects on the lysosome through distinct molecular mechanisms, leading to different downstream cellular consequences.

This compound: Enhancing Lysosomal Function through TRPML1 Activation

This compound is a synthetic small molecule that acts as a specific and potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1] TRPML1 is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes.[1] Activation of TRPML1 by this compound triggers the release of Ca2+ from the lysosomal lumen into the cytoplasm. This localized calcium signal initiates a cascade of events, most notably the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][3] Activated TFEB translocates to the nucleus, where it promotes the expression of a network of genes involved in lysosome formation, autophagy, and cellular clearance.[2] Consequently, this compound enhances overall lysosomal function, including the degradation of cellular waste and the promotion of lysosomal exocytosis.

Chloroquine: Lysosomal Neutralization and Impaired Fusion

Chloroquine (CQ) is a weak base that readily crosses cellular membranes in its unprotonated form. Upon entering the acidic environment of the lysosome (pH ~4.5-5.0), it becomes protonated and trapped, leading to its accumulation. This process, known as pH trapping, results in an increase in the intralysosomal pH. The elevation of lysosomal pH has profound consequences, as the activity of most lysosomal hydrolases is optimal at acidic pH. By neutralizing the lysosome, Chloroquine effectively inhibits the degradation of cargo delivered through autophagy and endocytosis. Furthermore, Chloroquine has been shown to impair the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.

Bafilomycin A1: A Direct Blockade of Lysosomal Acidification

Bafilomycin A1 (Baf-A1) is a macrolide antibiotic that acts as a specific and potent inhibitor of the vacuolar H+-ATPase (V-ATPase). The V-ATPase is a multi-subunit proton pump responsible for actively transporting protons into the lysosome, thereby maintaining its acidic lumen. By directly inhibiting this pump, Bafilomycin A1 prevents lysosomal acidification, leading to a rapid increase in lysosomal pH. Similar to Chloroquine, this disruption of the acidic environment inhibits the activity of lysosomal enzymes. Bafilomycin A1 also blocks the fusion of autophagosomes with lysosomes, a process that is dependent on a low lysosomal pH.

Quantitative Comparison of Lysosomotropic Agents

The following tables summarize the key characteristics and experimentally determined effective concentrations of this compound, Chloroquine, and Bafilomycin A1. These values provide a quantitative basis for comparing their potency and cellular effects.

FeatureThis compoundChloroquine (CQ)Bafilomycin A1 (Baf-A1)
Primary Target TRPML1 ChannelLysosomal pH (via accumulation)Vacuolar H+-ATPase (V-ATPase)
Mechanism of Action AgonistWeak base, pH neutralizationInhibitor
Effect on Lysosomal pH No direct effect on basal pHIncreases pHIncreases pH
Effect on Autophagic Flux Initially increases LC3-II, promotes clearanceBlocks autophagosome-lysosome fusion, increases LC3-IIBlocks autophagosome-lysosome fusion, increases LC3-II
Downstream Signaling TFEB activation, lysosomal biogenesisInhibition of lysosomal degradationInhibition of lysosomal degradation

Table 1: Mechanistic Overview of this compound and Comparator Lysosomotropic Agents.

CompoundCell LineAssayEffective Concentration (EC50 / Tested)Reference
This compound HeLaLC3-II Accumulation0.05 - 5 µM
ARPE-19TFEB Nuclear Translocation30 µM
Chloroquine (CQ) HeLaLC3-II AccumulationEC50: ~30 µM
U2OSLC3 Puncta Formation10 - 30 µM
Bafilomycin A1 (Baf-A1) HeLaLC3-II AccumulationEC50: ~5.6 nM
H-4-II-EAutophagosome-Lysosome Fusion Inhibition100 nM

Table 2: Effective Concentrations for Key Cellular Readouts. Note: Effective concentrations can vary depending on the cell type, treatment duration, and specific experimental conditions.

Experimental Protocols

To facilitate the replication and extension of the comparative data, detailed protocols for key assays are provided below.

Autophagic Flux Assay by LC3-II Western Blotting

This protocol is used to measure the rate of autophagosome synthesis and degradation. An increase in the lipidated form of LC3 (LC3-II) in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.

  • Cell Culture and Treatment:

    • Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.

    • Treat cells with the experimental compounds (e.g., this compound, vehicle control) for the desired duration.

    • For the final 2-4 hours of the experiment, treat a parallel set of wells with a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) in addition to the experimental compound.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 12-15%) to resolve LC3-I and LC3-II.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control using densitometry software.

    • Normalize the LC3-II band intensity to the loading control.

    • Autophagic flux is determined by the difference in normalized LC3-II levels between samples treated with and without the lysosomal inhibitor.

Lysosomal pH Measurement using LysoSensor™ Yellow/Blue DND-160

This protocol describes a ratiometric fluorescence-based assay to measure the pH of lysosomes in living cells.

  • Cell Preparation:

    • Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

    • Allow cells to adhere and grow to the desired confluency.

  • Standard Curve Generation:

    • Prepare a series of calibration buffers with known pH values ranging from 4.0 to 7.5.

    • To equilibrate the intracellular and extracellular pH, add ionophores such as 10 µM nigericin and 10 µM monensin to the calibration buffers.

    • Wash the cells designated for the standard curve with a balanced salt solution.

    • Incubate these cells with the different pH calibration buffers containing the ionophores for 5-10 minutes at 37°C.

  • LysoSensor™ Staining:

    • Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1-5 µM in pre-warmed cell culture medium.

    • For both experimental and standard curve wells, remove the medium/calibration buffer and add the LysoSensor™ working solution.

    • Incubate the cells for 5-10 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells with pre-warmed medium or a balanced salt solution.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

    • For LysoSensor™ Yellow/Blue, measure the emission at two wavelengths (e.g., ~450 nm for blue and ~520 nm for yellow) with excitation at ~360 nm.

    • Calculate the ratio of the fluorescence intensities (e.g., Yellow/Blue or 520 nm/450 nm).

  • Data Analysis:

    • Plot the fluorescence ratio of the standard curve wells against their corresponding pH values to generate a calibration curve.

    • Use the equation derived from the standard curve to convert the fluorescence ratios of the experimental samples into lysosomal pH values.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

ML_SA5_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus ML-SA5_ext This compound TRPML1 TRPML1 Channel ML-SA5_ext->TRPML1 Binds & Activates Ca2+ Ca2+ Calcineurin Calcineurin Ca2+->Calcineurin Activates TFEB_P TFEB-P Calcineurin->TFEB_P Dephosphorylates TFEB_active TFEB (active) TFEB_P->TFEB_active TFEB_nuc TFEB TFEB_active->TFEB_nuc Nuclear Translocation TRPML1->Ca2+ Ca2+ Efflux Lysosomal_Ca2+ Lysosomal Ca2+ Lysosomal_Ca2+->TRPML1 CLEAR_genes CLEAR Network Genes TFEB_nuc->CLEAR_genes Promotes Transcription Lysosome_Biogenesis Lysosome Biogenesis & Autophagy CLEAR_genes->Lysosome_Biogenesis

Caption: this compound signaling pathway.

CQ_BafA1_Pathway cluster_agents Lysosomotropic Agents cluster_lysosome Lysosome (Acidic pH) cluster_lysosome_inhibited Lysosome (Neutralized pH) CQ Chloroquine H+ H+ CQ->H+ Neutralizes H+ BafA1 Bafilomycin A1 V_ATPase V-ATPase BafA1->V_ATPase Inhibits V_ATPase->H+ Pumps H+ into lysosome Lysosomal_Enzymes_in Lysosomal Hydrolases (inactive) Autophagosome_Fusion_in Fusion Blocked Lysosomal_Enzymes Lysosomal Hydrolases (active) H+->Lysosomal_Enzymes Maintains acidic pH for optimal activity Degradation Substrate Degradation Lysosomal_Enzymes->Degradation Autophagosome_Fusion Autophagosome-Lysosome Fusion Autophagosome_Fusion->Degradation Degradation_in Degradation Inhibited

Caption: Chloroquine and Bafilomycin A1 signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis and Comparison Cell_Culture 1. Seed cells in appropriate vessels (e.g., 96-well plate, 6-well plate) Treatment 2. Treat cells with This compound, CQ, Baf-A1, or vehicle control Cell_Culture->Treatment Lysosomal_pH 3a. Lysosomal pH Assay (LysoSensor™) Treatment->Lysosomal_pH Autophagic_Flux 3b. Autophagic Flux Assay (LC3-II Western Blot) Treatment->Autophagic_Flux TFEB_Activation 3c. TFEB Activation Assay (Immunofluorescence or Western Blot) Treatment->TFEB_Activation Data_Acquisition 4. Acquire data (Fluorescence intensity, band densitometry) Lysosomal_pH->Data_Acquisition Autophagic_Flux->Data_Acquisition TFEB_Activation->Data_Acquisition Quantification 5. Quantify results (pH calculation, protein level normalization) Data_Acquisition->Quantification Comparison 6. Compare the effects of different agents on lysosomal function Quantification->Comparison

Caption: General experimental workflow.

References

A Comparative Guide to ML-SA5 and Bafilomycin A1 in Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of autophagy modulators is critical for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of two widely used autophagy inhibitors, ML-SA5 and bafilomycin A1, focusing on their mechanisms of action, effects on cellular processes, and experimental applications.

Executive Summary

This compound and bafilomycin A1 are both potent inhibitors of the late stage of autophagy, preventing the fusion of autophagosomes with lysosomes and thereby blocking the degradation of cellular cargo. However, they achieve this through distinct molecular mechanisms. Bafilomycin A1, a well-established vacuolar H+-ATPase (V-ATPase) inhibitor, disrupts lysosomal acidification. In contrast, this compound acts as an agonist of the mucolipin transient receptor potential channel 1 (MCOLN1/TRPML1), a lysosomal calcium channel. These differing mechanisms lead to distinct downstream effects on cellular processes, including lysosomal pH and cell viability. This guide will delve into these differences, presenting supporting experimental data to aid in the selection of the most appropriate inhibitor for specific research questions.

Mechanisms of Action

Bafilomycin A1: A V-ATPase Inhibitor with a Secondary Target

Bafilomycin A1 is a macrolide antibiotic that potently and specifically inhibits V-ATPase. This proton pump is responsible for acidifying intracellular compartments, including lysosomes. By inhibiting V-ATPase, bafilomycin A1 prevents the drop in pH necessary for the activation of lysosomal hydrolases, thus halting the degradation of autophagic cargo.

Recent studies have revealed that bafilomycin A1 possesses a secondary mechanism of action that contributes to its inhibition of autophagy. It also targets the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to the disruption of calcium homeostasis and further impeding the fusion of autophagosomes with lysosomes.

This compound: An Agonist of the Lysosomal Calcium Channel MCOLN1/TRPML1

This compound is a synthetic small molecule that functions as a potent agonist of the MCOLN1/TRPML1 channel. MCOLN1 is a cation channel primarily located on the membrane of lysosomes and late endosomes. Activation of MCOLN1 by this compound leads to the release of calcium ions from the lysosome into the cytosol. This localized increase in cytosolic calcium interferes with the SNARE-mediated fusion of autophagosomes with lysosomes, effectively blocking autophagic flux. Unlike bafilomycin A1, the inhibitory action of this compound is independent of lysosomal pH.

Signaling Pathways

cluster_BafilomycinA1 Bafilomycin A1 Pathway cluster_MLSA5 This compound Pathway BafA1 Bafilomycin A1 VATPase V-ATPase BafA1->VATPase inhibits SERCA SERCA BafA1->SERCA inhibits Lysosome_pH ↑ Lysosomal pH VATPase->Lysosome_pH maintains low pH ER_Ca ↑ Cytosolic Ca²⁺ SERCA->ER_Ca maintains low Ca²⁺ Degradation_Inhibition Inhibition of Cargo Degradation Lysosome_pH->Degradation_Inhibition Fusion_Inhibition_Baf Inhibition of Autophagosome-Lysosome Fusion ER_Ca->Fusion_Inhibition_Baf MLSA5 This compound MCOLN1 MCOLN1/TRPML1 MLSA5->MCOLN1 activates Lysosome_Ca ↑ Cytosolic Ca²⁺ (from lysosome) MCOLN1->Lysosome_Ca releases Ca²⁺ Fusion_Inhibition_ML Inhibition of Autophagosome-Lysosome Fusion Lysosome_Ca->Fusion_Inhibition_ML

Figure 1. Signaling pathways of Bafilomycin A1 and this compound.

Quantitative Comparison of Performance

The following table summarizes the key differences in the performance of this compound and bafilomycin A1 based on available experimental data. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and thus data from different studies are presented with this caveat.

ParameterThis compoundBafilomycin A1References
Mechanism of Action MCOLN1/TRPML1 agonistV-ATPase inhibitor, SERCA inhibitor[1]
Effect on Lysosomal pH No significant changeIncreases lysosomal pH[2][3]
Autophagic Flux Inhibition (LC3-II Accumulation) Induces accumulation of LC3-IIInduces accumulation of LC3-II[4][5]
Cell Viability Can induce cell death in some cancer cell linesCan induce apoptosis and inhibit cell proliferation

Experimental Protocols

1. Autophagic Flux Assay (LC3 Turnover)

This assay is used to measure the degradation of LC3-II, a marker of autophagosomes, as an indicator of autophagic activity.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or bafilomycin A1 for a specified time course (e.g., 2, 4, 6 hours). A vehicle control (e.g., DMSO) should be included.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3B overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I and LC3-II. The LC3-II/LC3-I or LC3-II/actin ratio is calculated to assess autophagic flux. An accumulation of LC3-II in the presence of the inhibitor compared to the control indicates a blockage in autophagic degradation.

2. Lysosomal pH Measurement

This protocol utilizes a ratiometric fluorescent dye, such as LysoSensor Yellow/Blue DND-160, to measure the pH of lysosomes.

  • Cell Culture and Staining: Plate cells on glass-bottom dishes suitable for fluorescence microscopy. Treat the cells with this compound, bafilomycin A1, or vehicle control for the desired time. Incubate the cells with LysoSensor dye (typically 1-5 µM) in pre-warmed culture medium for 5-10 minutes at 37°C.

  • Fluorescence Microscopy: Wash the cells with pre-warmed medium. Acquire fluorescence images using a confocal or fluorescence microscope equipped with two excitation/emission filter sets appropriate for the ratiometric dye (e.g., for LysoSensor Yellow/Blue, excitation at ~340 nm and ~380 nm, and emission at ~440 nm and ~540 nm).

  • Data Analysis: Calculate the ratio of fluorescence intensities obtained from the two different emission wavelengths for individual lysosomes or for whole cells. Generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to equilibrate the lysosomal and extracellular pH. The lysosomal pH of the experimental samples can then be determined by interpolating their fluorescence ratios onto the calibration curve.

3. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. After 24 hours, treat the cells with various concentrations of this compound, bafilomycin A1, or vehicle control.

  • MTT Incubation: After the desired treatment duration (e.g., 24, 48, 72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Express the cell viability as a percentage of the vehicle-treated control.

Experimental Workflow

cluster_Assays Parallel Assays Start Start: Select Cell Line Culture Cell Culture and Plating Start->Culture Treatment Treatment with This compound or Bafilomycin A1 (and controls) Culture->Treatment Autophagy Autophagic Flux Assay (LC3 Western Blot) Treatment->Autophagy Lysosomal_pH Lysosomal pH Measurement (LysoSensor Assay) Treatment->Lysosomal_pH Viability Cell Viability Assay (MTT Assay) Treatment->Viability Data_Collection Data Collection Autophagy->Data_Collection Lysosomal_pH->Data_Collection Viability->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Figure 2. A typical experimental workflow for comparing this compound and Bafilomycin A1.

Conclusion

Both this compound and bafilomycin A1 are invaluable tools for studying the intricate process of autophagy. Their distinct mechanisms of action provide researchers with different avenues to probe the late stages of this critical cellular pathway. Bafilomycin A1's dual inhibition of V-ATPase and SERCA offers a robust, albeit less specific, method for blocking autophagic flux, which is accompanied by an increase in lysosomal pH. In contrast, this compound provides a more targeted approach by activating the MCOLN1 channel, thereby inhibiting autophagosome-lysosome fusion without altering lysosomal acidity.

References

A Head-to-Head Comparison of ML-SA5 and Other Autophagy Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ML-SA5 with other common autophagy inducers. This document summarizes key performance data, details experimental methodologies, and visualizes the distinct signaling pathways.

This compound has emerged as a potent modulator of the autophagy pathway. Unlike classical inducers such as rapamycin and Torin 1, which promote the formation of autophagosomes, this compound acts through a distinct mechanism, leading to the arrest of autophagic flux. This guide presents a head-to-head comparison of this compound with other autophagy modulators, focusing on their mechanisms of action and effects on key autophagic markers.

Data Presentation: Quantitative Comparison of Autophagy Modulators

The following tables summarize the quantitative effects of this compound and other autophagy modulators on key markers of autophagy, including LC3-II and SQSTM1/p62 levels.

CompoundTargetMechanism of ActionConcentrationCell TypeTreatment TimeEffect on LC3-IIEffect on SQSTM1/p62Reference
This compound TRPML1Agonist; arrests autophagic flux1 µMHeLa1 hourComparable increase to Bafilomycin A1[1]Significant increase[1][2][1]
5 µMA-375, U-87 MG4 hoursSignificant increaseSignificant increase[2]
Rapamycin mTORC1Inhibitor; induces autophagy50 µMA-375, U-87 MG4 hoursIncrease (autophagosome formation)Profound reduction
100 nMA549VariousTime-dependent increaseDecrease
Torin 1 mTORC1/2Inhibitor; induces autophagy250 nMhMDMs2-22 hoursMore efficient increase than rapamycinMore efficient degradation than rapamycin
1 µMMEFsVariousIncreaseDecrease
Bafilomycin A1 V-ATPaseInhibitor; blocks autophagosome-lysosome fusion1 µMHeLa1 hourSignificant increaseIncrease
Chloroquine LysosomeInhibitor; raises lysosomal pH10 µMHeLa-IncreaseIncrease

Signaling Pathways

The mechanisms by which this compound and classical autophagy inducers regulate autophagy are fundamentally different. This compound targets the lysosomal cation channel TRPML1, leading to an arrest in the final stages of autophagy. In contrast, compounds like rapamycin and Torin 1 act upstream by inhibiting the mTOR complex, a master regulator of cell growth and metabolism, thereby initiating the autophagic process.

ML_SA5_Pathway cluster_lysosome Lysosomal Membrane ML_SA5 This compound TRPML1 TRPML1 ML_SA5->TRPML1 activates Zinc Zinc Influx TRPML1->Zinc mediates Lysosome Lysosome SNARE STX17-VAMP8 Interaction Zinc->SNARE blocks Fusion Autophagosome- Lysosome Fusion Autophagy_Arrest Autophagic Flux Arrest Fusion->Autophagy_Arrest leads to Rapamycin_Pathway Rapamycin Rapamycin / Torin 1 mTORC1 mTORC1 Rapamycin->mTORC1 inhibits ULK1 ULK1 Complex mTORC1->ULK1 inhibits Beclin1 Beclin-1 Complex ULK1->Beclin1 activates Autophagosome Autophagosome Formation Beclin1->Autophagosome initiates Autophagy_Induction Autophagy Induction Autophagosome->Autophagy_Induction Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation (anti-LC3, anti-p62) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Densitometry & Data Analysis H->I mCherry_GFP_LC3_Workflow cluster_0 Interpretation A Transfection with mCherry-GFP-LC3 B Cell Treatment with Autophagy Modulators A->B C Cell Fixation B->C D Fluorescence Microscopy C->D E Image Analysis (Puncta Quantification) D->E Yellow Yellow Puncta (GFP+ & mCherry+) Autophagosomes E->Yellow Red Red Puncta (mCherry+ only) Autolysosomes E->Red

References

On-target versus off-target effects of ML-SA5 compared to ML-SA1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used synthetic agonists of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, ML-SA5 and ML-SA1. We will delve into their on-target and off-target effects, supported by experimental data, to assist researchers in selecting the appropriate tool compound for their studies.

On-Target Efficacy: Potency at the TRPML1 Channel

Both this compound and ML-SA1 are potent agonists of the TRPML1 cation channel, a key regulator of lysosomal function. Activation of TRPML1 by these small molecules triggers the release of Ca²⁺ from lysosomes, influencing a variety of cellular processes, including autophagy and lysosomal exocytosis. However, experimental data consistently demonstrates that this compound exhibits significantly higher potency in activating TRPML1 compared to ML-SA1.

CompoundTargetAssay TypeCell TypeEC₅₀Reference
This compound TRPML1ElectrophysiologyDMD Myocytes285 nM[1][2]
ML-SA1 TRPML1ElectrophysiologyHEK293T cells expressing TRPML1~10 µM

Caption: Comparative potency of this compound and ML-SA1 on the TRPML1 channel.

Off-Target Effects and Selectivity Profile

The selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results. While both compounds are primarily used as TRPML1 agonists, their activity against other targets, including other TRPML channel subtypes, warrants careful consideration.

ML-SA1 has been shown to activate all three members of the TRPML channel family: TRPML1, TRPML2, and TRPML3. This broader selectivity profile should be taken into account when designing experiments and interpreting data, as effects observed with ML-SA1 may not be solely attributable to TRPML1 activation.

This compound , while being a more potent TRPML1 agonist, has also been investigated for its selectivity. Some evidence suggests that this compound may not be entirely specific for TRPML1. For instance, studies have shown that this compound can induce calcium mobilization even in TRPML1 knockout cells, indicating potential off-target effects. However, in other contexts, the effects of this compound appear to be mediated specifically through TRPML1, as its therapeutic effects in a mouse model of Duchenne muscular dystrophy were absent in TRPML1 knockout mice.[1]

CompoundKnown Off-Target ActivityExperimental Evidence
ML-SA1 Activates TRPML2 and TRPML3Electrophysiological recordings in cells expressing TRPML subtypes.
This compound Potential off-target calcium mobilizationCalcium imaging studies in TRPML1 knockout cells.

Caption: Summary of known off-target activities of this compound and ML-SA1.

Signaling Pathways and Cellular Responses

The activation of TRPML1 by this compound and ML-SA1 initiates a cascade of downstream signaling events, primarily centered around lysosomal function and cellular homeostasis.

TRPML1 Activation Signaling Pathway ML_SA This compound / ML-SA1 TRPML1 TRPML1 ML_SA->TRPML1 activates Ca_release Lysosomal Ca²⁺ Release TRPML1->Ca_release Calcineurin Calcineurin Activation Ca_release->Calcineurin Lys_exocytosis Lysosomal Exocytosis Ca_release->Lys_exocytosis TFEB_dephos TFEB Dephosphorylation Calcineurin->TFEB_dephos TFEB_translocation TFEB Nuclear Translocation TFEB_dephos->TFEB_translocation Lys_biogenesis Lysosomal Biogenesis & Autophagy Gene Expression TFEB_translocation->Lys_biogenesis Cell_clearance Cellular Clearance Lys_exocytosis->Cell_clearance

Caption: TRPML1 activation by this compound or ML-SA1 leads to lysosomal calcium release.

A key downstream effector of TRPML1 activation is the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] The calcium released through TRPML1 activates the phosphatase calcineurin, which in turn dephosphorylates TFEB, leading to its translocation to the nucleus. In the nucleus, TFEB promotes the expression of genes involved in lysosome function and autophagy. This pathway is crucial for cellular clearance and has been implicated in the therapeutic effects of TRPML1 agonists in models of neurodegenerative diseases and muscular dystrophy.[3]

Furthermore, TRPML1-mediated calcium release can also directly trigger lysosomal exocytosis, a process by which lysosomes fuse with the plasma membrane to release their contents, thereby clearing cellular debris and unwanted material. This mechanism is thought to contribute to the beneficial effects of TRPML1 activation in clearing protein aggregates in neurodegenerative disorders.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of data across different studies, we provide detailed protocols for key experiments used to characterize this compound and ML-SA1.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through TRPML1 channels upon agonist application.

Whole-Cell Patch-Clamp Workflow Cell_prep Cell Preparation (e.g., HEK293T expressing TRPML1) Seal Giga-ohm Seal Formation Cell_prep->Seal Pipette_fill Pipette Filling (Internal Solution) Pipette_fill->Seal Rupture Membrane Rupture (Whole-Cell Configuration) Seal->Rupture Recording Current Recording (Voltage Clamp) Rupture->Recording Agonist_app Agonist Application (this compound or ML-SA1) Recording->Agonist_app Data_acq Data Acquisition & Analysis Agonist_app->Data_acq

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Culture: HEK293T cells are transiently or stably transfected with a plasmid encoding human TRPML1.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 10 NaCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA (pH 7.2 with CsOH).

  • Recording:

    • Whole-cell currents are recorded at room temperature using a patch-clamp amplifier.

    • Cells are held at a holding potential of -60 mV.

    • Currents are elicited by a ramp protocol from -100 mV to +100 mV over 400 ms.

    • This compound or ML-SA1 are applied via a perfusion system at the desired concentrations.

  • Data Analysis: The current density (pA/pF) is calculated by dividing the peak current amplitude by the cell capacitance. Dose-response curves are generated to determine the EC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compounds on cell viability.

Methodology:

  • Cell Seeding: Cells (e.g., HeLa or a relevant cancer cell line) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or ML-SA1 for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. IC₅₀ values can be calculated from the dose-response curves.

Intracellular Calcium Imaging (Fura-2 AM)

This fluorescence-based assay measures changes in intracellular calcium concentration upon agonist stimulation.

Methodology:

  • Cell Loading: Cells are plated on glass coverslips and loaded with 2-5 µM Fura-2 AM in a physiological salt solution for 30-60 minutes at room temperature in the dark.

  • Washing: The cells are washed with the salt solution to remove extracellular dye.

  • Imaging: The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Stimulation: A baseline fluorescence is recorded, and then this compound or ML-SA1 is added to the perfusion solution.

  • Data Acquisition: The ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is recorded over time.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio reflects the change in intracellular calcium concentration.

Conclusion

Both this compound and ML-SA1 are valuable tools for studying TRPML1 function. This compound offers higher potency for TRPML1 activation, making it suitable for studies where a strong and specific on-target effect is desired. However, the potential for off-target effects should be considered and controlled for, particularly in sensitive experimental systems. ML-SA1, while less potent, is also a useful tool, but its activity on other TRPML subtypes must be acknowledged when interpreting results. The choice between these two compounds will ultimately depend on the specific research question, the experimental system being used, and the level of target selectivity required. The provided experimental protocols should serve as a guide for researchers to generate robust and reproducible data when working with these TRPML1 agonists.

References

Safety Operating Guide

Proper Disposal Procedures for ML-SA5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ML-SA5, a potent agonist of the TRPML1 cation channel, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, alongside key chemical and biological information to support its responsible use in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn at all times to prevent skin and eye contact. Work should be conducted in a well-ventilated area, and the generation of dust or aerosols should be avoided. In case of accidental release, absorb spills with a liquid-binding material such as diatomite or universal binders, and decontaminate surfaces by scrubbing with alcohol.

Step-by-Step Disposal Protocol for this compound

The primary guideline for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations for chemical waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containers containing this compound with its chemical name: N4-[3-chloro-2-(1-piperidinyl)phenyl]-N1,N1-dimethyl-1,4-benzenedisulfonamide.

  • Segregate: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

Step 2: Container Management

  • Use a container that is compatible with the chemical.

  • Keep the container tightly sealed when not in use.

  • Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

Step 3: Waste Disposal

  • Consult: Refer to your institution's specific hazardous waste management program and guidelines.

  • Arrange for Pickup: Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Documentation: Maintain a record of the amount of this compound disposed of and the date of disposal.

Important Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 2418670-70-7
Molecular Formula C₁₉H₂₄ClN₃O₄S₂
Molecular Weight 458.0 g/mol
Appearance Solid
Purity ≥98%
Solubility Soluble in DMSO
Storage Store at -20°C

Mechanism of Action: this compound Signaling Pathway

This compound is a potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1), a cation channel primarily located on the membrane of lysosomes and late endosomes.[1] Activation of TRPML1 by this compound leads to the release of calcium (Ca²⁺) from these organelles into the cytoplasm. This increase in intracellular calcium concentration triggers a cascade of downstream cellular processes.

ML_SA5_Signaling_Pathway ML_SA5 This compound TRPML1 TRPML1 Channel (on Lysosome) ML_SA5->TRPML1 binds and activates Ca_release Ca²⁺ Release TRPML1->Ca_release mediates Lysosome Lysosome Downstream Downstream Cellular Processes Ca_release->Downstream triggers

Caption: this compound activates the TRPML1 channel, leading to Ca²⁺ release and downstream effects.

Experimental Workflow for Handling this compound

The following diagram outlines a typical workflow for experiments involving this compound, from preparation to disposal.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Prep_PPE Don PPE Prep_Weigh Weigh this compound Prep_PPE->Prep_Weigh Prep_Dissolve Dissolve in DMSO Prep_Weigh->Prep_Dissolve Exp_Treat Treat Cells/Tissues Prep_Dissolve->Exp_Treat Exp_Incubate Incubate Exp_Treat->Exp_Incubate Exp_Assay Perform Assay Exp_Incubate->Exp_Assay Disp_Collect Collect Waste Exp_Assay->Disp_Collect Disp_Label Label Waste Container Disp_Collect->Disp_Label Disp_Store Store Safely Disp_Label->Disp_Store Disp_EHS Contact EHS for Pickup Disp_Store->Disp_EHS

Caption: A standard experimental workflow for using this compound in a laboratory setting.

References

Essential Safety and Logistical Information for Handling ML-SA5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel TRPML1 agonist ML-SA5, this guide provides critical safety protocols, operational procedures, and disposal plans to ensure safe and effective laboratory use.

Personal Protective Equipment (PPE) and Safety Precautions

According to the Safety Data Sheet (SDS) provided by Sigma-Aldrich, this compound is classified as not a hazardous substance or mixture. However, adherence to standard laboratory safety practices is essential to minimize any potential risks.

Recommended Personal Protective Equipment:

Protection Type Equipment Purpose
Eye Protection Safety glasses with side-shieldsTo protect against accidental splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Skin and Body Protection Laboratory coatTo protect personal clothing and skin from contamination.

General Handling and Storage:

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C.

Operational Plan: Handling and Use

This compound is a potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel, a key regulator of lysosomal function. It is crucial to handle this compound with care to ensure experimental accuracy and personal safety.

Preparation of Stock Solutions:

This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a common stock solution concentration is 10 mM in DMSO.

Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is not classified as hazardous, standard chemical waste disposal procedures are generally appropriate. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Signaling Pathway of this compound

This compound activates TRPML1, leading to the release of calcium (Ca2+) from the lysosome into the cytoplasm. This increase in cytosolic Ca2+ activates calcineurin, which in turn dephosphorylates the Transcription Factor EB (TFEB). Dephosphorylated TFEB translocates to the nucleus, where it promotes the expression of genes involved in lysosomal biogenesis and autophagy.

ML_SA5_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ML_SA5 This compound TRPML1 TRPML1 (on Lysosome) ML_SA5->TRPML1 activates Ca2_release Lysosomal Ca²⁺ Release TRPML1->Ca2_release Calcineurin_inactive Inactive Calcineurin Ca2_release->Calcineurin_inactive activates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active TFEB_p Phosphorylated TFEB Calcineurin_active->TFEB_p dephosphorylates TFEB Dephosphorylated TFEB TFEB_p->TFEB TFEB_nucleus TFEB TFEB->TFEB_nucleus translocates to Gene_expression Target Gene Expression (Lysosomal Biogenesis, Autophagy) TFEB_nucleus->Gene_expression promotes

Caption: this compound signaling pathway leading to TFEB activation.

Experimental Protocol: In Vitro Treatment of HeLa Cells with this compound

This protocol outlines a general procedure for treating a cell line, such as HeLa cells, with this compound to study its effects on cellular processes.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize the cells and seed them into 6-well plates at a density of 2 x 10^5 cells per well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Working Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the existing medium from the wells.

    • Add 2 mL of the prepared this compound working solutions or the vehicle control to the respective wells.

    • Return the plates to the incubator and incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various downstream analyses, such as:

      • Western Blotting: To analyze changes in protein expression levels (e.g., TFEB, LC3).

      • Immunofluorescence: To observe the subcellular localization of proteins (e.g., TFEB nuclear translocation).

      • RT-qPCR: To measure changes in gene expression.

      • Calcium Imaging: To measure intracellular calcium levels.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.